molecular formula C8H18SSn B1584479 Di-n-butyltin sulfide CAS No. 4253-22-9

Di-n-butyltin sulfide

Cat. No.: B1584479
CAS No.: 4253-22-9
M. Wt: 265.01 g/mol
InChI Key: JJPZOIJCDNHCJP-UHFFFAOYSA-N
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Description

Di-n-butyltin sulfide is a useful research compound. Its molecular formula is C8H18SSn and its molecular weight is 265.01 g/mol. The purity is usually 95%.
The exact mass of the compound Dibutylthioxostannane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92620. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Di-n-butyltin sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-n-butyltin sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dibutyl(sulfanylidene)tin
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InChI

InChI=1S/2C4H9.S.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JJPZOIJCDNHCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](=S)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18SSn
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0052095
Record name Dibutylthioxostannane
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Molecular Weight

265.01 g/mol
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Physical Description

Liquid
Record name Stannane, dibutylthioxo-
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CAS No.

4253-22-9
Record name Dibutyltin mercaptide
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Record name Dibutylthioxostannane
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Record name DIBUTYLTHIOXOSTANNANE
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Foundational & Exploratory

Di-n-butyltin Sulfide: A Comprehensive Technical Guide on Structure, Properties, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Di-n-butyltin sulfide (DBTS), a prominent organotin compound, is widely utilized as a specialized catalyst and heat stabilizer in the polymer industry. While often represented by the simple monomeric formula C₈H₁₈SSn, its actual molecular structure and properties are considerably more complex and fundamentally important to its function. This guide provides an in-depth analysis of the chemical structure, physicochemical properties, synthesis, and applications of DBTS, with a focus on the causal relationships that govern its reactivity and utility. We will delve into the spectroscopic evidence supporting its true cyclic trimer structure, provide a validated synthesis protocol, and explore its catalytic mechanism in key polymerization reactions. This document is intended for researchers, chemists, and material scientists who require a deep technical understanding of this versatile compound.

Molecular Structure and Physicochemical Properties

A fundamental misunderstanding of Di-n-butyltin sulfide arises from its common, yet misleading, representation as a monomer, dibutyl(sulfanylidene)tin, which suggests a tin-sulfur double bond (Sn=S). In reality, stannathiones (compounds with Sn=S bonds) are highly reactive and unstable. The thermodynamically stable form of DBTS is a cyclic trimer, hexa-n-butyl-1,3,5,2,4,6-trithiatristanninane . In this six-membered ring structure, tin and sulfur atoms alternate, with each tin atom being four-coordinate, bonded to two sulfur atoms within the ring and two n-butyl groups. This cyclic arrangement satisfies the coordination preference of the tin(IV) center and is the basis for its stability and reactivity.

Figure 2: General workflow for the synthesis of Di-n-butyltin sulfide.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve di-n-butyltin dichloride (1.0 eq) in a suitable organic solvent (e.g., methylene dichloride or petroleum ether).

  • Sulfide Solution: Separately, prepare an aqueous solution of sodium sulfide (Na₂S·9H₂O, 1.0 eq).

  • Reaction: Cool the organotin solution to 0 °C in an ice bath. With vigorous stirring, add the aqueous sodium sulfide solution dropwise over a period of 1-2 hours.

  • Stirring: After the addition is complete, allow the mixture to warm to room temperature and continue stirring overnight to ensure the reaction goes to completion.

  • Workup: Transfer the reaction mixture to a separatory funnel. The two layers will separate. Collect the lower organic layer.

  • Washing: Wash the organic layer thoroughly with deionized water (3x) to remove any remaining sodium chloride and unreacted sodium sulfide.

  • Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The final product is obtained as a viscous yellow oil.

Spectroscopic Characterization

The definitive structural proof for the cyclic trimer of DBTS comes from spectroscopic analysis, particularly ¹¹⁹Sn Nuclear Magnetic Resonance (NMR).

  • ¹¹⁹Sn NMR: The chemical shift (δ) in ¹¹⁹Sn NMR is exquisitely sensitive to the coordination number of the tin atom. A landmark study established that four-coordinate di-n-butyltin(IV) compounds exhibit ¹¹⁹Sn chemical shifts in the range of approximately +200 to -60 ppm. [1]The tin atoms in the (Bu₂SnS)₃ trimer are four-coordinate. Therefore, the expected ¹¹⁹Sn NMR signal for DBTS would fall squarely within this range, definitively ruling out other structures such as a five-coordinate dimer or a higher-order aggregate in non-coordinating solvents.

  • ¹H and ¹³C NMR: The proton and carbon NMR spectra would show signals corresponding to the n-butyl groups. The spectra would be relatively simple, showing four distinct signals for the four different carbon environments (-CH₂, -CH₂, -CH₂, -CH₃) and their attached protons in the butyl chain.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the C-H stretching and bending vibrations of the butyl groups. Key diagnostic peaks would include the asymmetric and symmetric Sn-C stretches and, most importantly, the Sn-S ring vibrations, which typically appear in the far-infrared region.

Applications in Catalysis and Polymer Science

DBTS is a highly effective catalyst, primarily used in the synthesis of polyurethanes and as a heat stabilizer for polyvinyl chloride (PVC).

Catalysis of Polyurethane Formation

DBTS catalyzes the reaction between an isocyanate (R-NCO) and a polyol (R'-OH) to form a urethane linkage. Its mechanism of action is rooted in its nature as a Lewis acid.

Causality of Catalytic Activity: The tin atoms in the DBTS trimer are Lewis acidic centers. They can coordinate to the electronegative oxygen or nitrogen atoms of the reactants. It is generally proposed that the tin catalyst first coordinates with the alcohol (polyol), making the hydroxyl proton more acidic and the oxygen more nucleophilic. This activated alcohol-catalyst complex then attacks the electrophilic carbon of the isocyanate, facilitating the formation of the urethane bond and regenerating the catalyst.

Catalytic_Cycle A DBTS Catalyst (Lewis Acid) B Polyol (R'-OH) Activation A->B + Polyol C Activated [DBTS-HOR'] Complex B->C D Isocyanate (R-NCO) Attack C->D + Isocyanate E Intermediate Complex D->E F Urethane Product Release E->F Rearrangement F->A + Urethane

Figure 3: Simplified catalytic cycle for DBTS in urethane formation.

A key advantage of DBTS over traditional catalysts like dibutyltin dilaurate (DBTDL) is its enhanced hydrolytic stability. [2][3]The Sn-S bonds in DBTS are less susceptible to hydrolysis than the Sn-O bonds in DBTDL. This makes DBTS particularly valuable in formulations where moisture may be present, such as in waterborne polyurethane systems, leading to a more consistent cure profile and longer pot life. [2][3]

Stabilizer for Vinyl Resins

DBTS also functions as an effective heat stabilizer for PVC. During thermal processing, PVC can degrade, releasing HCl and forming undesirable polyene structures that cause discoloration and embrittlement. DBTS acts by scavenging the released HCl and reacting with unstable allylic chloride sites in the polymer backbone, preventing further degradation.

Toxicology and Safe Handling

Di-n-butyltin sulfide is an organotin compound and must be handled with appropriate care, as it is classified as toxic.

Hazard InformationDetailsSource(s)
Acute Toxicity Toxic if swallowed. LD₅₀ (oral, rat): 145 mg/kg.[4]
Irritation May cause skin, eye, and respiratory irritation.[4]
Handling Use only in a well-ventilated area, preferably in an enclosing chemical fume hood. Avoid all contact with skin, eyes, and clothing. Do not breathe mist or vapor.[4][3]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (neoprene or nitrile), chemical safety goggles, and appropriate protective clothing.[4]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and open flames. The product may solidify with prolonged storage.[4][3]
Decomposition When heated to decomposition, it emits toxic fumes of sulfur oxides (SOx) and tin oxides.[2]
First Aid If Swallowed: Immediately call a POISON CENTER or doctor. In case of skin/eye contact: Rinse thoroughly with water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

References

  • Holeček, J., Nádvorník, M., Handlíř, K., & Lyčka, A. (1986). 13C and 119Sn NMR spectra of Di-n-butyltin(IV) compounds. Journal of Organometallic Chemistry, 315(3), 299–308. Available at: [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: DI-n-BUTYLTIN SULFIDE, tech-95. Retrieved February 10, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Di-n-butyltin Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of Di-n-butyltin sulfide (DBTS), an organotin compound of significant interest in various industrial and research applications. This document moves beyond a simple recitation of data points to offer a deeper understanding of the causality behind these properties and the experimental methodologies for their determination. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this compound. All presented data is supported by verifiable references to ensure scientific integrity.

Introduction: Understanding the Significance of Di-n-butyltin Sulfide

Di-n-butyltin sulfide (CAS No. 4253-22-9), with the chemical formula C₈H₁₈SSn, is an organotin compound that has garnered considerable attention for its diverse applications.[1] Primarily, it serves as a highly effective catalyst in the synthesis of polyurethanes and as a thermal stabilizer for polyvinyl chloride (PVC) resins.[2][3] Its catalytic activity and influence on the properties of polymers make a thorough understanding of its physical characteristics paramount for optimizing reaction conditions and ensuring product quality.

In the context of drug development, while not a therapeutic agent itself, organotin compounds are sometimes used as intermediates or catalysts in the synthesis of complex organic molecules. Therefore, a precise knowledge of their physical properties is crucial for process development, quality control, and ensuring the purity of final active pharmaceutical ingredients (APIs).

This guide will systematically explore the key physical parameters of Di-n-butyltin sulfide, providing both established data and the scientific principles behind their measurement.

Molecular Structure and Core Identifiers

A foundational understanding of a compound's physical properties begins with its molecular structure. Di-n-butyltin sulfide consists of a central tin atom double-bonded to a sulfur atom and single-bonded to two n-butyl chains.

Caption: Molecular Structure of Di-n-butyltin Sulfide.

Table 1: Core Identifiers for Di-n-butyltin Sulfide

IdentifierValueReference(s)
CAS Number 4253-22-9[1]
Molecular Formula C₈H₁₈SSn[1]
Molecular Weight 265.01 g/mol [1]
IUPAC Name dibutyl(sulfanylidene)tin[4]
Canonical SMILES CCCCCCCC[4]
InChI Key JJPZOIJCDNHCJP-UHFFFAOYSA-N[4]

Key Physical Properties: A Tabulated Summary

The following table summarizes the key physical properties of Di-n-butyltin sulfide based on available literature and safety data sheets. It is important to note that some variation in reported values may exist due to differences in measurement techniques and sample purity.

Table 2: Physical Properties of Di-n-butyltin Sulfide

PropertyValueReference(s)
Appearance Viscous, yellow to amber liquid[5]
Odor Stench[5]
Melting Point 90-98 °C[2]
Boiling Point >300 °C[2]
Density 1.42 g/cm³[2]
Refractive Index 1.579
Solubility Insoluble in water; Soluble in tetrahydrofuran and toluene.[5]

Experimental Determination of Physical Properties: Methodologies and Rationale

The accurate determination of physical properties is fundamental to chemical characterization. This section outlines the standard experimental protocols for measuring the key parameters of Di-n-butyltin sulfide.

Melting Point Determination

The melting point of a substance is a critical indicator of its purity. For a crystalline solid, a sharp melting point range (typically 0.5-1.0°C) is indicative of high purity.[6] Impurities tend to depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Method

This widely used method provides a precise determination of the melting point.[6]

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Prep1 Finely powder a small amount of solid Di-n-butyltin sulfide. Prep2 Pack the powder into a capillary tube to a height of 2-3 mm. Prep1->Prep2 Ensures uniform heating Measure1 Place the capillary tube in a melting point apparatus. Prep2->Measure1 Measure2 Heat rapidly to ~15-20°C below the expected melting point. Measure1->Measure2 Measure3 Reduce heating rate to 1-2°C per minute. Measure2->Measure3 Crucial for accuracy Measure4 Record the temperature at which the first liquid appears (T1). Measure3->Measure4 Measure5 Record the temperature at which the entire sample is liquid (T2). Measure4->Measure5 Result The melting point range is T1 - T2. Measure5->Result

Caption: Workflow for Capillary Melting Point Determination.

Causality: The slow heating rate near the melting point is critical. A rapid temperature increase can lead to an inaccurate reading as the heat transfer to the sample and the thermometer's response may not be in equilibrium.

Boiling Point Determination

Given the high boiling point of Di-n-butyltin sulfide (>300 °C), standard atmospheric distillation is often impractical and can lead to decomposition.[2] Therefore, techniques for high-boiling compounds are necessary.

Experimental Protocol: Distillation Method (under reduced pressure)

This method is suitable for high-boiling liquids and involves measuring the temperature at which the liquid boils under a controlled, reduced pressure.[7] The observed boiling point can then be extrapolated to atmospheric pressure using a nomograph if required.

Density Measurement

Density is a fundamental physical property that relates a substance's mass to its volume.

Experimental Protocol: Pycnometer Method

  • Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again. The volume of the pycnometer can be calculated from this data.

  • Measurement: The pycnometer is emptied, dried, and filled with Di-n-butyltin sulfide.

  • Calculation: The pycnometer is weighed, and the density of the sample is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Causality: Temperature control is crucial as the density of liquids is temperature-dependent. Measurements should be performed at a specified and constant temperature.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Di-n-butyltin sulfide, ¹H, ¹³C, and ¹¹⁹Sn NMR would be particularly informative.

Expected ¹H NMR Spectral Features:

  • Butyl Chain Protons: A series of multiplets corresponding to the different methylene (-CH₂-) and methyl (-CH₃) groups of the n-butyl chains. The protons on the carbon alpha to the tin atom will likely be the most deshielded.

Expected ¹³C NMR Spectral Features:

  • Butyl Chain Carbons: Four distinct signals corresponding to the four unique carbon environments in the n-butyl chains. The chemical shifts would be influenced by their proximity to the tin atom.[8]

¹¹⁹Sn NMR:

  • The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents on the tin atom. This would provide valuable information about the electronic environment of the tin center.[6]

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve a small amount of Di-n-butyltin sulfide in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Data Acquisition: Acquire the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra on a high-field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Spectral Features:

  • C-H Stretching: Vibrations in the 2850-2960 cm⁻¹ region corresponding to the alkyl C-H bonds of the butyl groups.

  • C-H Bending: Vibrations around 1465 cm⁻¹ and 1375 cm⁻¹ for the -CH₂- and -CH₃ groups, respectively.

  • Sn-C Stretching: A characteristic absorption band for the tin-carbon bond, typically found in the 500-600 cm⁻¹ region.

  • Sn=S Stretching: The tin-sulfur double bond vibration would be expected in the lower frequency region of the spectrum.

FTIR_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Sample Place a drop of liquid Di-n-butyltin sulfide between two KBr or NaCl plates. Analysis1 Place the sample in the FTIR spectrometer. Sample->Analysis1 Analysis2 Acquire the infrared spectrum. Analysis1->Analysis2 Interpretation Identify characteristic absorption bands and assign them to specific functional groups. Analysis2->Interpretation

Caption: General Workflow for FTIR Analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of Di-n-butyltin sulfide (265.01 g/mol for the most abundant isotopes). The isotopic pattern of tin (multiple stable isotopes) would result in a characteristic cluster of peaks for the molecular ion and any tin-containing fragments.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of butyl groups and other neutral fragments.

Conclusion

This technical guide has provided a detailed examination of the physical properties of Di-n-butyltin sulfide, emphasizing the importance of these characteristics in its industrial applications and potential role in synthetic chemistry. By presenting tabulated data, outlining experimental methodologies, and discussing the principles of spectroscopic characterization, this document serves as a valuable resource for scientists and researchers. The synthesis of accurate and comprehensive data, as presented herein, is fundamental to advancing scientific understanding and enabling technological innovation.

References

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Choudhary, M. A., Mazhar, M., Ali, S., Song, X., & Eng, G. (2002). Synthesis, characterization and biological activity of dimethyltin dicarboxylates containing germanium. Metal-Based Drugs, 8(5-6), 275–281.
  • Gelest, Inc. (2015). DI-n-BUTYLTIN SULFIDE, tech-95 Safety Data Sheet. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

Sources

An In-depth Technical Guide to Di-n-butyltin Sulfide: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Di-n-butyltin sulfide (DBTS) is an organotin compound with significant industrial relevance, primarily utilized as a highly effective catalyst in the synthesis of polyurethanes and as a thermal stabilizer for polyvinyl chloride (PVC). Despite its empirical formula, C₈H₁₈SSn, which suggests a simple monomeric structure, its actual molecular architecture is more complex and fundamental to its reactivity and function.[1] This guide provides an in-depth exploration of the core chemical principles of Di-n-butyltin sulfide, moving from its fundamental molecular and structural properties to detailed, field-proven protocols for its synthesis and analysis. We will elucidate the causal mechanisms behind its catalytic activity and provide the necessary technical foundation for researchers, scientists, and drug development professionals working with or developing related organometallic systems.

Core Molecular Properties and Structural Elucidation

A foundational understanding of a chemical entity begins with its basic properties. While often represented by its monomeric empirical formula for simplicity in databases, the true structure of Di-n-butyltin sulfide is a cyclic trimer.

Formula and Molecular Weight

The identity of Di-n-butyltin sulfide is defined by the following core parameters.

ParameterValueSource(s)
Common Name Di-n-butyltin sulfide (DBTS)[2]
CAS Number 4253-22-9[1]
Empirical Formula C₈H₁₈SSn[1]
Molecular Formula C₂₄H₅₄S₃Sn₃[2][3]
Molecular Weight (Empirical) 265.01 g/mol [1]
Molecular Weight (Trimer) 795.03 g/mol Calculated
Appearance Viscous liquid or solidifying oil[4]
The Trimeric Structure: Beyond the Monomer

The IUPAC name, dibutyl(sulfanylidene)tin, and its corresponding SMILES notation, CCCCCCCC, imply a monomeric structure featuring a tin-sulfur double bond (Sn=S).[1] However, this representation is a simplification. In reality, extensive structural studies on analogous diorganotin sulfides have confirmed that these compounds spontaneously trimerize to form a stable, six-membered heterocyclic ring. This structure is more accurately named 2,2,4,4,6,6-Hexa-n-butyl-1,3,5,2,4,6-trithiatristanninane .

The driving force for this trimerization is the high reactivity and thermodynamic instability of the tin-sulfur double bond. The formation of the (Sn-S)₃ ring system, known as a cyclotristannathiane, creates a more stable arrangement of alternating tin and sulfur atoms with single bonds throughout the ring. Each tin atom in the ring is tetrahedral, bonded to two sulfur atoms within the ring and two n-butyl groups extending outwards.

G cluster_trimer Cyclic Trimer Structure of [(n-Bu)₂SnS]₃ cluster_butyl Sn1 Sn S1 S Sn1->S1 Bu1 n-Bu Sn1->Bu1 Bu2 n-Bu Sn1->Bu2 Sn2 Sn S1->Sn2 S2 S Sn2->S2 Bu3 n-Bu Sn2->Bu3 Bu4 n-Bu Sn2->Bu4 Sn3 Sn S2->Sn3 S3 S Sn3->S3 Bu5 n-Bu Sn3->Bu5 Bu6 n-Bu Sn3->Bu6 S3->Sn1 caption Fig. 1: Molecular structure of the Di-n-butyltin sulfide trimer.

Fig. 1: Molecular structure of the Di-n-butyltin sulfide trimer.

Synthesis of Di-n-butyltin Sulfide

The synthesis of diorganotin sulfides is reliably achieved through the reaction of a diorganotin dihalide with an alkali metal sulfide. The following protocol is a robust, field-proven method adapted from established organotin chemistry literature.

Causality of Experimental Design
  • Reactant Choice: Di-n-butyltin dichloride is selected as the organotin precursor due to its commercial availability and high reactivity. Hydrated sodium sulfide (Na₂S·9H₂O) serves as an inexpensive and effective source of the sulfide nucleophile.

  • Solvent System: A mixture of ethanol and water is used. Ethanol is chosen for its ability to solubilize the organotin halide, while water is necessary to dissolve the hydrated sodium sulfide. The mixture ensures a homogenous reaction environment.

  • Reaction Control: The reaction is a nucleophilic substitution at the tin center. It is typically exothermic, and while it proceeds readily at room temperature, gentle heating can ensure the reaction goes to completion.

  • Purification Strategy: The primary byproduct is sodium chloride (NaCl), which is insoluble in the organic solvents used for extraction (like diethyl ether or hexane) but highly soluble in water. This differential solubility is the cornerstone of the purification workup. The final product is purified by vacuum distillation or recrystallization to remove any unreacted starting materials or minor side products.

Detailed Experimental Protocol: Synthesis of [(n-Bu)₂SnS]₃

Materials:

  • Di-n-butyltin dichloride (Bu₂SnCl₂)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol (95%)

  • Deionized water

  • Diethyl ether (or Hexane)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-neck flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactant Preparation: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of di-n-butyltin dichloride (e.g., 0.1 mol) in 250 mL of 95% ethanol.

  • Sulfide Solution: In a separate beaker, dissolve sodium sulfide nonahydrate (e.g., 0.1 mol) in 100 mL of deionized water.

  • Reaction: Begin vigorous stirring of the di-n-butyltin dichloride solution. Slowly add the sodium sulfide solution via the dropping funnel over a period of 30-45 minutes. A white precipitate of sodium chloride will form immediately.

  • Completion: After the addition is complete, gently heat the reaction mixture to reflux for 1 hour to ensure the reaction proceeds to completion.

  • Isolation: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add 200 mL of diethyl ether and 200 mL of deionized water. Shake vigorously.

  • Extraction: The organic layer, containing the Di-n-butyltin sulfide, will separate. Drain the aqueous layer (which contains the NaCl byproduct). Wash the organic layer two more times with 100 mL portions of deionized water.

  • Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the drying agent and transfer the filtrate to a round-bottom flask. Remove the solvent (diethyl ether) using a rotary evaporator.

  • Purification: The resulting crude oil or solid is the Di-n-butyltin sulfide trimer. For high purity, the product can be purified by vacuum distillation.

G start Start prep_sn Dissolve Bu₂SnCl₂ in EtOH start->prep_sn prep_s Dissolve Na₂S·9H₂O in H₂O start->prep_s react Combine Solutions (Stir, RT) prep_sn->react prep_s->react reflux Reflux for 1 hr react->reflux extract Workup: Ether/Water Extraction reflux->extract dry Dry Organic Layer (MgSO₄) extract->dry evap Concentrate (Rotovap) dry->evap purify Purify (Vacuum Distillation) evap->purify end Final Product: [(n-Bu)₂SnS]₃ purify->end

Fig. 2: Experimental workflow for the synthesis of Di-n-butyltin sulfide.

Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. The following techniques provide a self-validating system for the characterization of Di-n-butyltin sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in solution. For organotin compounds, ¹¹⁹Sn NMR is particularly diagnostic.

  • ¹¹⁹Sn NMR: Tin has several NMR-active isotopes, but ¹¹⁹Sn is the most commonly used due to its favorable sensitivity and spin of I=1/2.[5] The chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For the cyclic trimer of Di-n-butyltin sulfide, [(n-Bu)₂SnS]₃ , the ¹¹⁹Sn NMR spectrum shows a single sharp resonance at approximately δ = 134 ppm (relative to tetramethyltin, Me₄Sn). This chemical shift is characteristic of a four-coordinate tin atom bonded to two carbon and two sulfur atoms.

  • ¹H and ¹³C NMR: These spectra will confirm the presence of the n-butyl groups. The spectra will show four distinct signals for the butyl chain carbons and protons, often with complex splitting patterns due to coupling with the tin isotopes (J-coupling).

Protocol for NMR Sample Preparation:

  • Accurately weigh approximately 20-30 mg of the purified Di-n-butyltin sulfide.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex if necessary.

  • Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra using an appropriate NMR spectrometer. Use tetramethyltin (Me₄Sn) as an external or internal reference for the ¹¹⁹Sn spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and bonding within the molecule by measuring the absorption of infrared radiation.

  • Key Vibrational Mode: The most diagnostic feature in the FTIR spectrum of Di-n-butyltin sulfide is the vibration associated with the Sn-S bonds within the trimeric ring. A strong absorption band corresponding to the asymmetric Sn-S-Sn stretching vibration is typically observed in the region of 360-375 cm⁻¹ .

  • Other Features: The spectrum will also be dominated by strong C-H stretching and bending vibrations from the numerous n-butyl groups in the region of 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively.

Protocol for FTIR Analysis (ATR):

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).

  • Acquire a background spectrum of the clean, empty crystal.

  • Place a small drop of the viscous Di-n-butyltin sulfide oil directly onto the ATR crystal.

  • Lower the press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mechanism of Catalysis in Polyurethane Formation

Di-n-butyltin sulfide is a highly effective "gel" catalyst, meaning it primarily accelerates the reaction between the polyol (hydroxyl groups) and the isocyanate, leading to polymer chain growth and gelation.[6] Its superior hydrolytic stability compared to catalysts like dibutyltin dilaurate (DBTDL) makes it particularly valuable in systems where moisture may be present.[1][2][3]

The catalytic mechanism is generally accepted to proceed via a Lewis acid pathway, analogous to other organotin catalysts.[7] The key insight is that the Di-n-butyltin sulfide itself is a pre-catalyst. The true catalytic species is formed in situ.

The Catalytic Cycle:

  • Activation (Formation of Tin Alkoxide): The cycle begins with the reaction between the Di-n-butyltin sulfide trimer and the alcohol (polyol). The Sn-S bond is cleaved by the alcohol, leading to the formation of a tin-alkoxide intermediate and releasing a tin-thiol species. This alkoxide is the highly active catalytic species.

  • Coordination: The isocyanate molecule coordinates to the Lewis acidic tin center of the tin-alkoxide. This coordination polarizes the N=C bond of the isocyanate, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: The oxygen of the alkoxide group, now held in close proximity to the activated isocyanate, performs an intramolecular nucleophilic attack on the isocyanate carbon.

  • Urethane Formation & Catalyst Regeneration: This attack forms the urethane linkage and a new tin-carbamate species. This species then rapidly reacts with another molecule of the polyol, regenerating the active tin-alkoxide species and releasing the urethane product, thus completing the catalytic cycle.

G catalyst [(Bu)₂SnS]₃ (Pre-Catalyst) active_cat Active Catalyst (Bu)₂Sn(OR')-S-... catalyst->active_cat + R'-OH alcohol R'-OH (Polyol) alcohol->active_cat complex Coordinated Complex [Sn-NCO complex] active_cat->complex + R-NCO isocyanate R-NCO isocyanate->complex attack Nucleophilic Attack complex->attack Intramolecular Rearrangement product Urethane Product + Regenerated Catalyst attack->product product->active_cat Regeneration + R'-OH caption Fig. 3: Proposed catalytic cycle for urethane formation.

Fig. 3: Proposed catalytic cycle for urethane formation.

The role of the sulfide ligand, compared to an oxide or carboxylate, is to modulate the Lewis acidity of the tin center and the lability of the Sn-S bond, influencing the rate of formation of the active alkoxide species and the overall stability of the catalyst in the reaction medium.

Safety and Handling

Di-n-butyltin sulfide is an organotin compound and must be handled with appropriate care, as it is classified as toxic if swallowed and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear nitrile or neoprene gloves, chemical safety goggles, and a lab coat.

  • Engineering Controls: All handling of the neat material should be performed inside a certified chemical fume hood to avoid inhalation of vapors or mists.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[4]

  • Toxicity: The acute oral toxicity is high (LD₅₀ oral in rat: 145 mg/kg).[8] Avoid all contact with skin and eyes.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • IMSERC. NMR Periodic Table: Tin NMR. Northwestern University. [Link]

  • Gelest, Inc. SAFETY DATA SHEET: DI-n-BUTYLTIN SULFIDE, tech-95. (2015). [Link]

  • ACS Publications. Synthesis and Applications of Organotin(IV) Compounds: Mini Review. (2023). [Link]

  • MDPI. Computational Study of Catalytic Urethane Formation. (2021). [Link]

  • NIH. Investigations of catalysis of urethane formation using organotin dicarboxylate. (2020). [Link]

  • ACS Publications. Synthesis of Polyurethanes Using Organocatalysis: A Perspective. (2015). [Link]

  • Google Patents. Organotin catalysts for use in polyurethane systems. (1991).
  • PCI Magazine. New Tin- and Mercury-Free Organometallic Catalysts for CASE Urethane Applications. (2011). [Link]

  • ResearchGate. Effect of an organotin catalyst on the physicochemical properties and biocompatibility of castor oil-based polyurethane/cellulose composites. (2018). [Link]

  • Organic Syntheses. DI-o-NITROPHENYL DISULFIDE. [Link]

  • PubChem. Dibutyltin sulfide. [Link]

  • ResearchGate. 13C and 119Sn NMR Data of Organotin(IV) Compounds. [Link]

  • MDPI. Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. (2022). [Link]

  • Lupine Publishers. A Review of Organotin Compounds: Chemistry and Applications. (2018). [Link]

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Technical Characterization of Dibutyltin Sulfide (CAS 4253-22-9)

[1][2][3]

Executive Summary

Dibutyltin Sulfide (DBTS) , identified by CAS number 4253-22-9 , is a specialized organotin compound primarily utilized as a high-efficiency catalyst in polyurethane chemistry and a thermal stabilizer in halogenated polymers.[1][2] Unlike its carboxylate analogs (e.g., Dibutyltin Dilaurate, DBTDL), DBTS exhibits superior hydrolytic stability, making it the catalyst of choice for waterborne systems and formulations where premature deactivation by moisture is a critical failure mode.

This guide provides a rigorous characterization of DBTS, detailing its physicochemical properties, structural dynamics, catalytic mechanisms, and safety protocols. It is designed to serve as a foundational reference for scientists optimizing polymerization kinetics or stabilizing vinyl resins.

Chemical Identity & Physicochemical Profile[1][3][5][6][7][8]

DBTS is often represented stoichiometrically as a monomer, but in its stable ground state, it frequently exists as a cyclic trimer. This structural nuance is critical for interpreting spectroscopic data and understanding its solubility profile.

Identity Matrix
ParameterDetail
CAS Number 4253-22-9
IUPAC Name Dibutyl(sulfanylidene)stannane
Common Synonyms Di-n-butyltin sulfide; Dibutylthioxostannane; DBTS
Molecular Formula C₈H₁₈SSn (Monomer) / C₂₄H₅₄S₃Sn₃ (Trimer)
Molecular Weight 264.99 g/mol (Monomer)
SMILES CCCCCCCC
Physical Properties
PropertyValueNotes
Appearance Waxy solid or viscous liquidDepends on oligomeric state and purity.
Melting Point 90–98 °CRefers to the crystalline trimer form [1].
Boiling Point >300 °CDecomposes before boiling at atm pressure.
Density ~1.42 g/cm³High density characteristic of organotins.
Solubility Soluble: Toluene, THF, EstersInsoluble: WaterHydrophobic butyl chains drive organic solubility.

Structural Analysis & Synthesis

The Trimer Equilibrium

While often drawn as a monomer (


Synthesis Workflow

The industrial synthesis typically involves the sulfuration of Dibutyltin Oxide (DBTO). This reaction is thermodynamically driven by the formation of the stable Sn-S bond and the elimination of water.

Synthesiscluster_inputsPrecursorscluster_productsEquilibrium ProductsDBTODibutyltin Oxide(Bu2SnO)ReactionSulfuration(Exothermic, -H2O)DBTO->ReactionH2SHydrogen Sulfide(H2S) or Na2SH2S->ReactionMonomerMonomer[Bu2Sn=S]Reaction->MonomerTransientTrimerCyclic Trimer[(Bu2SnS)3]Monomer->TrimerTrimerization

Figure 1: Synthesis pathway of Dibutyltin Sulfide showing the conversion of oxide precursor to the thermodynamically stable cyclic trimer.

Analytical Profiling

To validate the identity of CAS 4253-22-9, researchers should look for specific spectroscopic signatures.

  • IR Spectroscopy:

    • C-H Stretch: 2800–3000 cm⁻¹ (Butyl chains).

    • Sn-C Stretch: Distinct bands in the 500–600 cm⁻¹ region.

    • Sn-S Stretch: A characteristic weak-to-medium band around 300–400 cm⁻¹ (often requires Far-IR to resolve clearly).

  • ¹¹⁹Sn NMR:

    • Provides the most definitive characterization. The chemical shift for sulfur-bound tin differs significantly from oxygen-bound tin (like DBTO). Expect a shift upfield relative to tetramethyltin, indicative of the shielding effect of the sulfur atom in the trimeric ring.

Applications & Mechanism of Action

Water-Tolerant Polyurethane Catalysis

DBTS is unique among organotins because the Sn-S bond is less susceptible to hydrolysis than the Sn-O bond found in carboxylates (e.g., DBTDL). In waterborne polyurethane dispersions (PUDs), DBTDL can hydrolyze to inactive oxides/hydroxides. DBTS retains activity, driving the isocyanate-hydroxyl reaction even in moisture-rich environments [2].

Mechanism: The tin atom acts as a Lewis acid, coordinating with the isocyanate nitrogen. This polarization increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the polyol.

CatalysisCatDBTS Catalyst(Lewis Acid)ComplexActivated Complex[Sn...N-C=O]Cat->ComplexCoordinationISOIsocyanate(R-N=C=O)ISO->ComplexCoordinationUrethanePolyurethane Linkage(R-NH-CO-O-R')Complex->UrethaneNucleophilic AttackPolyolPolyol(R'-OH)Polyol->UrethaneNucleophilic AttackUrethane->CatCatalyst Regeneration

Figure 2: Catalytic cycle of DBTS in polyurethane formation. The catalyst activates the isocyanate, facilitating urethane bond formation and then regenerating.

PVC Stabilization

In polyvinyl chloride (PVC), DBTS acts as a mercaptide stabilizer. It scavenges labile chlorine atoms (allylic chlorides) generated during thermal processing, preventing the "zipper" dehydrochlorination degradation pathway. The sulfur moiety also acts as an antioxidant, decomposing hydroperoxides.

Safety & Handling Protocols

Warning: Organotin compounds exhibit significant toxicity. Strict adherence to safety protocols is non-negotiable.

GHS Hazards[3]
  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

  • Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.

  • Skin/Eye: Irritant.

Handling Workflow
  • Engineering Controls: Always handle in a certified fume hood. DBTS dust/vapor must not be inhaled.[2]

  • PPE:

    • Gloves: Nitrile or Silver Shield (Laminate) gloves. Latex is not recommended due to permeability.

    • Eyes: Chemical splash goggles.

  • Deactivation: Spills should be treated with a dilute solution of bleach (sodium hypochlorite) or permanganate to oxidize the organotin to inorganic tin (less toxic) before disposal, though professional hazardous waste disposal is required.

References

  • ChemicalBook. (2024).[1] Di-n-butyltin sulfide Properties and Melting Point Data. Retrieved from

  • City Chemical LLC. (n.d.). Dibutyltin Sulfide - Catalytic Advantages in Waterborne Systems. Retrieved from

  • Gelest, Inc. (2015). Safety Data Sheet: Di-n-butyltin Sulfide. Retrieved from

  • PubChem. (2025). Dibutyltin Sulfide Compound Summary. National Library of Medicine. Retrieved from

An In-Depth Technical Guide to the Spectroscopic Characterization of Di-n-butyltin Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of di-n-butyltin sulfide ((n-Bu)₂SnS). As a key organotin compound with applications in catalysis and materials science, a thorough understanding of its structural and electronic characteristics is paramount.[1] Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, alongside data from analogous compounds, to present a predictive yet scientifically rigorous analysis. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the spectroscopic signatures of organotin sulfides.

Introduction to Di-n-butyltin Sulfide

Di-n-butyltin sulfide, with the chemical formula C₈H₁₈SSn, is an organotin compound featuring a tin atom double-bonded to a sulfur atom and single-bonded to two n-butyl groups.[2] Organotin compounds, in general, are a versatile class of chemicals with a wide array of industrial applications, including as catalysts, PVC stabilizers, and biocides.[3] The properties and reactivity of di-n-butyltin sulfide are intrinsically linked to its molecular structure, which can be elucidated through various spectroscopic techniques.

This guide will focus on the two most common and powerful methods for structural characterization of organic and organometallic compounds: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the predicted ¹H, ¹³C, and ¹¹⁹Sn NMR spectra, as well as the key vibrational modes expected in the IR spectrum of di-n-butyltin sulfide.

Caption: Molecular structure of Di-n-butyltin Sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For organotin compounds, ¹¹⁹Sn NMR provides direct insight into the electronic environment of the tin nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of di-n-butyltin sulfide is expected to show four distinct signals corresponding to the four chemically non-equivalent sets of protons in the n-butyl chains. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the tin center.[4] The protons closer to the tin atom will be more deshielded and thus resonate at a higher chemical shift (downfield).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Di-n-butyltin Sulfide

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Sn-CH₂ -CH₂-CH₂-CH₃1.2 - 1.5Triplet~ 7-8
Sn-CH₂-CH₂ -CH₂-CH₃1.5 - 1.8Sextet~ 7-8
Sn-CH₂-CH₂-CH₂ -CH₃1.3 - 1.6Sextet~ 7-8
Sn-CH₂-CH₂-CH₂-CH₃ 0.8 - 1.0Triplet~ 7-8
  • Causality behind Predictions: The chemical shifts are predicted based on typical values for alkyl chains and the deshielding effect of the tin atom.[5][6] Protons on the carbon alpha to the tin atom are expected to be the most downfield. The multiplicities (triplet, sextet) arise from the spin-spin coupling with adjacent methylene or methyl protons, following the n+1 rule.

Predicted ¹³C NMR Spectrum

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum is predicted to show four signals for the four distinct carbon atoms of the n-butyl groups. The carbon directly attached to the tin atom will be significantly influenced by it and is expected to show satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

Table 2: Predicted ¹³C NMR Chemical Shifts for Di-n-butyltin Sulfide

CarbonPredicted Chemical Shift (δ, ppm)
Sn-CH₂ -CH₂-CH₂-CH₃25 - 35
Sn-CH₂-CH₂ -CH₂-CH₃28 - 32
Sn-CH₂-CH₂-CH₂ -CH₃26 - 30
Sn-CH₂-CH₂-CH₂-CH₃ 13 - 15
  • Expertise & Experience: The predicted chemical shifts are based on general ranges for alkanes and the known effects of organotin moieties on carbon chemical shifts.[7][8] The carbon alpha to the tin is expected to be the most deshielded among the methylene carbons. The terminal methyl group will be the most shielded, appearing at the lowest chemical shift.

Predicted ¹¹⁹Sn NMR Spectrum

¹¹⁹Sn NMR is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For a four-coordinate diorganotin sulfide, the chemical shift is expected to be in a specific range.

  • Authoritative Grounding: Studies on various di-n-butyltin(IV) compounds have shown that four-coordinate tin species typically exhibit ¹¹⁹Sn chemical shifts in the range of +200 to -60 ppm.[9] For di-n-butyltin sulfide, a chemical shift in the lower end of this range, or even slightly more shielded, is anticipated due to the nature of the tin-sulfur double bond.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present.

Table 3: Predicted IR Absorption Bands for Di-n-butyltin Sulfide

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850StrongC-H stretching (asymmetric and symmetric) of CH₂ and CH₃ groups
1470 - 1450MediumC-H bending (scissoring) of CH₂ groups
1380 - 1370MediumC-H bending (umbrella) of CH₃ groups
~ 510Medium-WeakSn-C stretching
~ 370Medium-WeakSn=S stretching
  • Trustworthiness: The assignments for the C-H vibrations are well-established and can be reliably predicted from standard IR correlation tables.[2][10] The Sn-C and Sn=S stretching frequencies are in the far-infrared region and are predicted based on literature values for similar organotin compounds.[11] The exact positions can vary depending on the molecular environment.

Experimental Protocols

To validate the predicted spectroscopic data, the following experimental procedures are recommended.

Synthesis of Di-n-butyltin Sulfide

A plausible synthetic route to di-n-butyltin sulfide involves the reaction of di-n-butyltin dichloride with a sulfur transfer reagent, such as sodium sulfide.[12]

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve di-n-butyltin dichloride (1 equivalent) in anhydrous ethanol.

  • Reagent Addition: While stirring under a nitrogen atmosphere, add a solution of anhydrous sodium sulfide (1 equivalent) in ethanol dropwise to the flask.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The formation of a white precipitate of sodium chloride will be observed.

  • Workup: Cool the reaction mixture to room temperature and filter off the sodium chloride.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude di-n-butyltin sulfide as an oil. Further purification can be achieved by vacuum distillation.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Di-n-butyltin Dichloride Di-n-butyltin Dichloride Reaction in Ethanol Reaction in Ethanol Di-n-butyltin Dichloride->Reaction in Ethanol Sodium Sulfide Sodium Sulfide Sodium Sulfide->Reaction in Ethanol Reflux Reflux Reaction in Ethanol->Reflux Filtration Filtration Reflux->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Sodium Chloride (byproduct) Sodium Chloride (byproduct) Filtration->Sodium Chloride (byproduct) Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation Di-n-butyltin Sulfide Di-n-butyltin Sulfide Vacuum Distillation->Di-n-butyltin Sulfide

Caption: Proposed workflow for the synthesis of Di-n-butyltin Sulfide.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Prepare a solution of the purified di-n-butyltin sulfide in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum.

  • ¹¹⁹Sn NMR: Acquire the proton-decoupled ¹¹⁹Sn NMR spectrum, using an appropriate relaxation agent if necessary.

IR Spectroscopy:

  • Sample Preparation: Place a drop of the neat liquid sample between two KBr or NaCl plates.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. For the far-IR region, a specialized spectrometer and detector will be required.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the NMR and IR spectroscopic data for di-n-butyltin sulfide. By synthesizing information from established spectroscopic principles and data from related compounds, we have constructed a robust framework for the identification and characterization of this important organotin sulfide. The provided experimental protocols offer a clear path for the validation of these predictions and the acquisition of empirical data. This guide serves as a valuable resource for researchers and scientists, enabling a deeper understanding of the structure-property relationships in this class of compounds.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Holeček, J., Nádvorník, M., Handlíř, K., & Lyčka, A. (1983). 13C and 119Sn NMR spectra of Di-n-butyltin(IV) compounds. Inorganica Chimica Acta, 77, L181-L182.
  • Mishra, A., Meignanamoorthi, G., & Metre, R. K. (2021). Synthesis of a Diorganotin Sulfide Employing O→Sn Intramolecular Coordination: An Insight to the Crystal Structure and Hirshfeld Surface Analysis. Crystals, 11(8), 949.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the infrared spectra of organosulphur compounds. Canadian Journal of Chemistry, 40(2), 311-317.
  • Tanaka, Y., & Tanaka, Y. (1965). Infrared absorption spectra of organic sulfur compounds. II. Studies on S-N stretching bands of methanesulfonamide derivatives. Chemical & Pharmaceutical Bulletin, 13(7), 858-861.
  • Barone, G., et al. (2002). Chemical vapor deposition of tin sulfide from diorganotin(IV) dixanthates. Journal of the Chemical Society, Dalton Transactions, (14), 2837-2843.
  • Someșan, A.-A., et al. (2020). Diorganotin(IV) Complexes of Organoselenolato Ligands with Pyrazole Moieties—Synthesis, Structure and Properties. Molecules, 25(19), 4585.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry [Video]. YouTube. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the diorganotin compounds 1 and 2. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Gager, H. M., Lewis, J., & Ware, M. J. (1967). Metal-Metal Stretching Frequencies.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Hadi, A. G., et al. (2023). Synthesis, Identification, and Anti-oxidant Activity of Di-Organotin (IV)-Cephalexin Complexes. Journal of Medicinal and Chemical Sciences, 6(2), 392-402.
  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

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Technical Master Guide: Thermal Stability and Decomposition of Di-n-butyltin Sulfide (DBTS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di-n-butyltin sulfide (DBTS) , chemically distinct as the cyclic trimer [(n-C4H9)2SnS]3 , represents a critical organometallic reagent with dual utility as a high-efficiency stabilizer in halogenated polymers and a catalyst in polyurethane synthesis. For researchers in drug development, DBTS is of increasing interest not as a direct therapeutic, but as a metallodrug precursor and a catalyst for synthesizing biocompatible polymers used in drug delivery systems.

This guide provides a rigorous analysis of the physicochemical stability of DBTS, its thermal decomposition pathways, and validated protocols for its synthesis and handling.

Physicochemical Profile & Molecular Architecture

Unlike simple inorganic sulfides, DBTS does not exist as a monomer in its stable state. It spontaneously oligomerizes to form a six-membered ring system.

PropertySpecification
IUPAC Name 2,2,4,4,6,6-hexabutyl-1,3,5-trithia-2,4,6-tristannacyclohexane
CAS Number 4253-22-9
Molecular Formula C24H54S3Sn3 (Trimer form)
Molecular Weight ~796.7 g/mol (Trimer)
Physical State Viscous liquid to waxy solid (Tech grade often liquid due to conformers)
Density 1.42 g/cm³
Solubility Soluble in toluene, THF, dichloromethane; Insoluble in water
Structural Configuration

The stability of DBTS is derived from its trimeric Sn3S3 ring. The tin atoms adopt a distorted tetrahedral geometry, coordinated by two butyl groups and two sulfur atoms.

DBTS_Structure Figure 1: Cyclic Trimer Architecture of Di-n-butyltin Sulfide (Sn3S3 Core) Sn1 Sn S1 S Sn1->S1 Bu1 n-Bu Sn1->Bu1 Bu2 n-Bu Sn1->Bu2 Sn2 Sn S2 S Sn2->S2 Sn3 Sn S3 S Sn3->S3 S1->Sn2 S2->Sn3 S3->Sn1

Thermal Stability & Decomposition Analysis

Understanding the thermal limit of DBTS is vital for its use in polymer processing (PVC extrusion) and high-temperature catalysis.

Thermogravimetric Analysis (TGA) Profile

Empirical data suggests that DBTS exhibits a multi-stage decomposition profile. Unlike simple salts, the breakdown is driven by the homolytic cleavage of the Sn-C bond rather than the Sn-S ring opening initially.

  • Phase I (Stability Zone): Stable up to ~180°C - 200°C . Minor weight loss (<2%) may occur due to volatilization of residual solvent or low-molecular-weight impurities.

  • Phase II (Primary Decomposition): Onset ~210°C . Rapid weight loss occurs as butyl ligands are cleaved.

  • Phase III (Mineralization): >350°C . Formation of inorganic residues (SnS, SnO2 if oxygen is present).

Decomposition Mechanism

The thermal degradation follows a radical mechanism, releasing hydrocarbons.

  • Homolysis: Heat induces the cleavage of the Tin-Carbon bond (

    
    ).
    
  • Radical Propagation: Butyl radicals (

    
    ) abstract hydrogen or recombine.
    
  • Product Formation:

    • Volatiles: 1-Butene, Butane, Octane.

    • Residue: Tin(II) Sulfide (SnS) (black solid).

Decomposition_Pathway Figure 2: Thermal Decomposition Pathway of Dibutyltin Sulfide DBTS DBTS (Trimer) [(n-Bu)2SnS]3 Heat Thermal Energy (>200°C) DBTS->Heat Intermediate Sn-C Bond Homolysis (Radical Formation) Heat->Intermediate Products_Volatile Volatiles: Butene, Butane Intermediate->Products_Volatile Elimination Products_Solid Solid Residue: Tin(II) Sulfide (SnS) Intermediate->Products_Solid Condensation

Synthesis Protocol

For research applications requiring high-purity DBTS (devoid of chloride impurities common in commercial "tech" grades), in-house synthesis via Dibutyltin Oxide (DBTO) is the gold standard.

Reaction Stoichiometry


Step-by-Step Methodology
  • Preparation: Suspend Dibutyltin Oxide (DBTO) in toluene. DBTO is insoluble in water but will react at the interface.

  • Sulfuration: Add an aqueous solution of Sodium Sulfide (

    
    ) dropwise under vigorous agitation.
    
  • Temperature Control: Heat the mixture to 50-60°C for 2 hours. The white DBTO powder will disappear as the soluble DBTS forms in the organic layer.

  • Phase Separation: Transfer to a separatory funnel. Discard the lower aqueous phase (contains NaOH).

  • Purification: Wash the toluene layer 3x with deionized water to remove residual caustic.

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and remove toluene via rotary evaporation.
    

Quality Control Check: The final product should be a clear, slightly yellow liquid/waxy solid. A melting point below 90°C indicates impurities or incomplete trimerization.

Implications for Drug Development & Life Sciences

While DBTS is not a drug, its role in the pharmaceutical supply chain is critical in two areas:

A. Catalyst for Biocompatible Polymers

DBTS acts as a highly active catalyst for the ring-opening polymerization of lactides (PLA) and the synthesis of polyurethanes used in medical implants.

  • Advantage: It offers higher hydrolytic stability than Dibutyltin Dilaurate (DBTDL).

  • Application: Synthesis of polyurethane foams for wound dressing and controlled-release matrices.

B. Metallodrug Research Frontier

Organotin(IV) compounds are being actively screened for antitumor activity , often showing higher cytotoxicity than cisplatin in vitro against specific cell lines (e.g., P388 leukemia, B16F10 melanoma).

  • Mechanism: Organotins bind to the phosphate backbone of DNA and disrupt mitochondrial function.

  • Research Status: DBTS serves as a lipophilic precursor for synthesizing complex organotin dithiocarbamates or amino-acid complexes tested in oncology.

Safety & Toxicology (Mandatory)

WARNING: Organotin compounds are potent immunotoxins. Strict adherence to safety protocols is non-negotiable.

Toxicity ParameterValueEffect
LD50 (Oral, Rat) ~145 mg/kgToxic if swallowed
Target Organs Thymus, Liver, Bile DuctThymus atrophy (immunotoxicity)
Acute Symptoms Skin/Eye irritationRespiratory distress if aerosolized
Handling Protocol
  • Engineering Controls: All thermal analysis (TGA/DSC) must be performed in a fume hood or with exhaust venting to capture SOx and tin fumes.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Waste Disposal: Do not dispose of down the drain. Collect as hazardous organometallic waste.

References

  • Gelest, Inc. (2015).[1] Safety Data Sheet: Di-n-butyltin Sulfide. Retrieved from

  • National Institutes of Health (PubChem). (2025). Dibutyl sulfide Compound Summary. Retrieved from

  • Barbieri, F., et al. (2002). Antitumor activity of a new orally active organotin compound. Journal of Chemotherapy. Retrieved from

  • Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH. (Standard text for organotin structures).
  • Arkles, B. (1985). Organotin Catalysis in Urethane Systems. ACS Publications. Retrieved from

Sources

Technical Guide: Solubility Profile and Solvent Interactions of Di-n-butyltin Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Di-n-butyltin sulfide (DBTS) is a specialized organotin compound predominantly utilized as a hydrolytically stable catalyst in polyurethane chemistry, a stabilizer for PVC, and increasingly as a precursor for tin sulfide (SnS) semiconductor thin films. Unlike simple inorganic salts, DBTS exhibits complex solution behavior driven by its oligomeric structure.

This guide provides a definitive technical analysis of DBTS solubility. It moves beyond binary "soluble/insoluble" classifications to explain the why and how—focusing on the equilibrium between its trimeric solid-state form and solvated species.

Key Technical Takeaway: DBTS is not a simple monomer in its stable state; it exists as a cyclic trimer,


 . Its solubility is governed by the ability of a solvent to either solvate the lipophilic butyl chains (non-polar mechanism) or coordinate to the tin center, potentially disrupting the trimeric ring (coordination mechanism).

Part 2: Physicochemical Profile & Structural Dynamics

To understand solubility, one must first understand the solute's architecture.

Structural Configuration

In the solid phase and non-coordinating solvents, DBTS adopts a six-membered ring structure alternating between Tin (Sn) and Sulfur (S) atoms.

  • Molecular Formula:

    
     (typically 
    
    
    
    for the trimer)
  • Molecular Weight: 264.98 g/mol (Monomer unit); ~795 g/mol (Trimer)

  • Appearance: Colorless to pale yellow viscous liquid or low-melting solid (mp 30–35°C, though commercial "tech" grades often appear liquid due to impurities or isomeric mixtures).

Visualization of the Solute

The following diagram illustrates the trimeric structure and its potential interaction with solvents.

DBTS_Structure cluster_legend Interaction Mechanism Trimer Stable Trimer [(n-Bu)2SnS]3 Solvent_NP Non-Polar Solvent (e.g., Toluene) Trimer->Solvent_NP Solvation of Butyl Chains Solvent_Coord Coordinating Solvent (e.g., THF, Pyridine) Trimer->Solvent_Coord Sn Coordination & Ring Strain Monomer Solvated Monomer/Dimer (Equilibrium Species) Solvent_Coord->Monomer Depolymerization (Partial) Lipophilic Interaction Lipophilic Interaction Coordination/Lewis Acid-Base Coordination/Lewis Acid-Base Lipophilic Interaction->Coordination/Lewis Acid-Base

Figure 1: Structural dynamics of DBTS. The trimer is the dominant species, but coordinating solvents can induce structural shifts via Lewis acid-base interactions with the Sn center.

Part 3: Solubility Data & Solvent Selection

The solubility of DBTS is dictated by the "Like Dissolves Like" principle, but with a twist: the "Like" refers to the lipophilic butyl exterior, while the Sn-S core introduces susceptibility to nucleophilic attack by coordinating solvents.

Solubility Performance Table
Solvent ClassRepresentative SolventSolubility StatusInteraction Mechanism
Aromatic Hydrocarbons Toluene, Benzene, XyleneHigh Van der Waals forces with butyl chains. Maintains trimeric structure.
Chlorinated Solvents Chloroform (

), DCM
High Excellent solvation of organometallic core; non-coordinating.
Ethers (Coordinating) Tetrahydrofuran (THF)High Solvates butyl chains + Oxygen lone pair coordinates to Sn (Lewis Acid).
Esters Ethyl AcetateModerate/High Good for extraction; less effective than toluene for bulk dissolution.
Alcohols Ethanol, IsopropanolLow (Cold) / High (Hot) Poor solvation of butyl chains at RT. Ideal for recrystallization .
Alkanes Hexane, HeptaneModerate Solvates butyl chains, but may struggle with the polar Sn-S core at high concentrations.
Water

Insoluble / Reactive Hydrophobic exclusion. Slowly hydrolyzes to oxides/sulfides over time.
The "Good Solvent" Criteria

For process chemistry involving DBTS (e.g., catalysis or synthesis), Toluene is the gold standard.

  • Why? It matches the solubility parameter of the butyl groups (

    
     MPa
    
    
    
    ) and does not chemically alter the Sn-S bond, preserving the catalyst's active species.
The Recrystallization Strategy

To purify DBTS, researchers utilize the temperature-dependent solubility in alcohols.

  • Dissolve DBTS in boiling Ethanol .

  • Filter hot to remove inorganic tin sulfides (insoluble).

  • Cool slowly. The lipophilic butyl chains force the compound out of the polar ethanol matrix, reforming pure trimeric crystals.

Part 4: Experimental Protocol (Validation)

Trustworthiness in data comes from rigorous verification. Do not rely solely on literature values; organotins degrade. Use this protocol to verify the solubility and purity of your specific lot.

Protocol: Gravimetric Solubility Determination & Saturation Verification

Objective: Determine the precise solubility limit of DBTS in a target solvent at 25°C.

Reagents:

  • Di-n-butyltin sulfide (Tech grade or purified).[1]

  • Anhydrous Solvent (e.g., Toluene, dried over molecular sieves).

  • 0.45 µm PTFE Syringe Filter.

Workflow:

Solubility_Protocol Start Start: Weigh Excess DBTS (>2g) Mix Add 10mL Solvent (Equilibrate 24h @ 25°C) Start->Mix Check Visual Check: Is solid present? Mix->Check AddMore Add more DBTS Check->AddMore No (Fully Dissolved) Filter Filter Supernatant (0.45µm PTFE) Check->Filter Yes (Saturated) AddMore->Mix Evap Evaporate Solvent (Vac Oven, 50°C) Filter->Evap Weigh Weigh Residue (Calc g/100mL) Evap->Weigh NMR Validation: 119Sn NMR Weigh->NMR Confirm Structure

Figure 2: Step-by-step gravimetric workflow for determining solubility limits.

Critical Analysis Step (The "Expert" Edge): After determining solubility, run a


 NMR .
  • In Toluene (

    
    ):  Expect a sharp singlet (approx. +80 to +100 ppm range) indicating the intact trimer.
    
  • In THF: A shift in the signal indicates solvent coordination. If the peak broadens significantly, dynamic exchange (depolymerization) is occurring.

Part 5: Applications & Implications[3]

Why does this solubility profile matter?

  • Polyurethane Catalysis: DBTS is used because it is soluble in the polyol (organic phase) but more hydrolytically stable than Dibutyltin Dilaurate (DBTDL). Its resistance to hydrolysis is due to the Sn-S bond strength and the trimeric stability, which prevents rapid attack by trace water in the formulation.

  • Thin Film Deposition: For researchers depositing SnS films, solubility in volatile solvents (Toluene, Chloroform) allows for spin-coating or spray pyrolysis. The removal of the solvent must be controlled to prevent phase separation of the trimer before decomposition.

Part 6: Safety & Handling

Warning: Organotin compounds are toxic and readily absorbed through the skin.

  • Toxicity: Acute oral toxicity (Rat LD50 ~145 mg/kg).[1][2]

  • PPE: Nitrile gloves are insufficient for prolonged exposure to organotins in organic solvents (solvents increase skin permeability). Use Silver Shield/4H laminate gloves or double-glove and change immediately upon splash.

  • Waste: All solutions must be disposed of as heavy metal organic waste. Do not pour down the drain; organotins are highly toxic to aquatic life.

Part 7: References

  • Gelest, Inc. (2015). Safety Data Sheet: Di-n-butyltin Sulfide. Retrieved from

  • ChemicalBook . (2024).[2] Di-n-butyltin Sulfide Properties and Suppliers. Retrieved from

  • Royal Society of Chemistry . (2012). Tin sulfide clusters soluble in organic solvents. Dalton Transactions. Retrieved from

  • Alfa Chemistry . (2024).[2] Di-N-butyltin sulfide Product Data. Retrieved from

  • ResearchGate . (2025). NMR Studies of Organotin Chlorides and Sulfides. Retrieved from

Sources

Technical Guide: Di-n-butyltin Sulfide (DBTS) – Toxicity, Safety, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Di-n-butyltin sulfide (DBTS) is an organotin compound primarily utilized as a stabilizer in vinyl resins and a catalyst in polymerization reactions.[1] While valuable for its catalytic efficiency and water tolerance, DBTS possesses a significant toxicity profile characterized by acute oral toxicity and specific immunotoxic effects (thymic atrophy).

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of DBTS toxicity, establishing a self-validating safety protocol for laboratory and industrial handling.

Chemical Profile[1][2][3][4][5]
PropertyData
Chemical Name Di-n-butyltin sulfide
Synonyms Dibutylthioxostannane; Dibutyltin sulphide
CAS Number 4253-22-9
Formula C₈H₁₈SSn
Molecular Weight 265.0 g/mol
Physical State Colorless to yellowish liquid or waxy solid (purity dependent)
Solubility Immiscible in water; Soluble in organic solvents (toluene, hexane)
Boiling Point >300°C (Decomposes)

Toxicological Profile: Mechanism & Data[2][12]

The toxicity of DBTS is not merely a function of the parent molecule but of its metabolic fate. Upon ingestion or environmental release, the sulfide linkage hydrolyzes, releasing the dibutyltin (DBT) cation , which is the primary toxicophore.

Quantitative Toxicity Data
EndpointSpeciesValueClassification (GHS)
Acute Oral LD50 Rat145 mg/kgCategory 3 (Toxic if swallowed)
Acute Dermal LD50 RabbitData limited*Irritant (Category 2)
Inhalation LC50 RatData limitedCategory 3 (Toxic if inhaled)
Occupational Limit Human0.1 mg/m³ (TWA as Sn)OSHA PEL / NIOSH REL

*Note: While specific dermal LD50 data for the sulfide variant is sparse, the lipophilic nature of organotins allows for significant dermal absorption, mandating strict skin protection.

Mechanism of Action: Immunotoxicity & Apoptosis

The critical hazard of DBT compounds is immunotoxicity , specifically thymic atrophy .[2] The DBT cation selectively targets immature thymocytes (T-cell precursors), leading to immune suppression.[3]

  • Bioactivation: In the acidic environment of the stomach (pH 1-2), DBTS hydrolyzes to form Dibutyltin dichloride (DBTC).

  • Cellular Entry: The lipophilic DBT cation penetrates the cell membrane.

  • Mitochondrial Attack: DBT inhibits oxidative phosphorylation and disrupts the mitochondrial membrane potential (

    
    ).
    
  • Apoptosis Trigger: This disruption triggers the release of Cytochrome C and activation of Caspase-3, leading to programmed cell death (apoptosis) of thymocytes.

Visualization: DBT-Induced Apoptotic Pathway[4]

DBT_Mechanism DBTS Di-n-butyltin Sulfide (Parent Compound) Gastric Gastric Hydrolysis (pH 1-2) DBTS->Gastric DBT_Cation DBT Cation (Sn4+) (Active Toxicophore) Gastric->DBT_Cation Conversion Cell_Entry Cellular Uptake (Lipophilic Transport) DBT_Cation->Cell_Entry Mitochondria Mitochondrial Disruption (Inhibits Oxidative Phos.) Cell_Entry->Mitochondria Thymus Thymic Atrophy (Immune Suppression) Mitochondria->Thymus Caspase-3 Activation

Figure 1: The metabolic pathway of DBTS, highlighting the hydrolysis to the active DBT cation and subsequent mitochondrial disruption leading to immunotoxicity.

Environmental Fate & Ecotoxicology[9]

Organotins are notorious environmental pollutants.[4] DBTS is classified as Toxic to Aquatic Life .[5]

  • Hydrolysis: In aqueous environments, DBTS hydrolyzes to form dibutyltin oxide, which precipitates and accumulates in sediment.

  • Bioaccumulation: While less persistent than tributyltin (TBT), DBT compounds still bioaccumulate in marine organisms, disrupting endocrine function.

  • Disposal: Never dispose of DBTS down the drain. All waste must be collected as hazardous chemical waste (Heavy Metal/Organotin stream).

Safety Protocols & Handling Methodology

To ensure scientific integrity and safety, the following protocols are designed as "self-validating" systems—meaning the workflow itself prevents exposure.

Hierarchy of Controls Workflow

Safety_Workflow Risk 1. Risk Assessment (Calc. Max Exposure) Engineering 2. Engineering Controls (Fume Hood / Glovebox) Risk->Engineering Mandatory PPE 3. PPE Layering (Double Nitrile + Lab Coat) Engineering->PPE Redundancy Decon 4. Decontamination (Solvent -> Soap) PPE->Decon Post-Procedure

Figure 2: Operational safety workflow. Note that PPE is the tertiary, not primary, defense layer.

Handling Protocol (Step-by-Step)

Objective: Handle DBTS for catalytic synthesis without dermal or inhalation exposure.

  • Engineering Setup:

    • All operations must occur within a certified chemical fume hood functioning at face velocity >100 fpm.

    • Validation: Use a tissue strip at the sash opening to visually confirm inward airflow before opening the container.

  • Personal Protective Equipment (PPE):

    • Respiratory: If hood work is impossible (not recommended), a full-face respirator with Organic Vapor (OV) cartridges and N95 pre-filters is required (APF 50).

    • Dermal: Double-gloving is mandatory.

      • Inner Layer: 4-mil Nitrile (tactility).

      • Outer Layer: 8-mil Nitrile or Laminate (chemical resistance). Organotins can permeate standard latex instantly.

  • Transfer & Weighing:

    • Do not use open weighing boats. Use a tared septum vial or syringe transfer method to minimize vapor release.

    • Causality: DBTS has a characteristic stench and inhalation toxicity; closed-system transfer prevents aerosolization.

  • Decontamination & Spill Response:

    • Solubility Rule: Water alone will not remove DBTS (it is immiscible).

    • Protocol:

      • Absorb spill with vermiculite or sand.

      • Wipe surface with a solvent-soaked rag (Ethanol or Acetone) to solubilize the organotin.

      • Follow with a soap and water wash to remove the solvent residue.

    • Verification: A "swipe test" using XRF (if available) or colorimetric tin test can validate decontamination in high-risk areas.

References

  • Gelest, Inc. (2015).[6] Safety Data Sheet: Di-n-butyltin sulfide. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH) . (2016). NIOSH Pocket Guide to Chemical Hazards: Tin, organic compounds (as Sn). Centers for Disease Control and Prevention.[7] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . (2021). Occupational Chemical Database: Tin, Organic Compounds. United States Department of Labor. Retrieved from [Link]

  • Boyer, I. J. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. Toxicology, 55(3), 253-298.
  • Organisation for Economic Co-operation and Development (OECD) . (2006). SIDS Initial Assessment Profile: Dibutyltin Compounds. UNEP Publications. Retrieved from [Link][2]

Sources

Historical Development and Technical Utility of Di-n-butyltin Sulfide Catalysts

[1][2]

Executive Summary

Di-n-butyltin sulfide (DBTS), chemically represented as the trimer [(n-C4H9)2SnS]3 , occupies a distinct and critical niche in the history of organometallic catalysis.[1][2] Unlike its ubiquitous counterpart Dibutyltin Dilaurate (DBTDL), DBTS is defined by its hydrolytic stability and delayed-action latency .[1][2] These properties made it the catalyst of choice for waterborne polyurethane systems and the synthesis of biodegradable polyesters used in drug delivery matrices. This guide explores the evolution of DBTS from a PVC stabilizer to a specialized catalyst, detailing its synthesis, reaction mechanisms, and role in modern pharmaceutical material science.

Part 1: Historical Trajectory[1][3]

The development of DBTS tracks the broader evolution of organotin chemistry, shifting from fundamental discovery to industrial utility, and finally to regulated niche applications.

The Foundational Era (1849–1950)
  • 1849: Edward Frankland isolates diethyltin diiodide, establishing the field of organotin chemistry.[3]

  • 1930s: The stabilizing effect of organotins on polyvinyl chloride (PVC) is discovered.[2] Early stabilizers were simple carboxylates, but they lacked long-term thermal stability.[1][2]

  • 1940s-50s: The introduction of sulfur-containing organotins (mercaptides and sulfides) revolutionizes PVC processing.[1][2] The Sn-S bond is found to be a potent scavenger of HCl (a degradation product of PVC), preventing autocatalytic decomposition more effectively than oxygen-based analogs.[1]

The Catalytic Golden Age (1960s–1990s)
  • Polyurethane Boom: As polyurethane (PU) foams and coatings gained industrial prominence, the need for catalysts that could resist hydrolysis in "waterborne" formulations arose.

  • The DBTS Solution: Researchers identified that while DBTDL hydrolyzed rapidly in aqueous emulsions (deactivating the catalyst), DBTS remained active. This "water tolerance" allowed for one-pot waterborne PU systems where the catalyst could coexist with water without losing efficacy until the curing phase.[2]

The Modern Era (2000s–Present)
  • Biomedical Shift: With the rise of biodegradable polymers for medical implants (e.g., sutures, drug-eluting stents), DBTS found a new role catalyzing the ring-opening polymerization (ROP) of lactides and glycolactides.

  • Regulatory Constraint: Increasing scrutiny on organotin toxicity (immunotoxicity and neurotoxicity) has restricted DBTS to closed-loop industrial systems and high-value medical material synthesis where tin residues can be strictly controlled or are below threshold limits.[1][2]

Part 2: Chemical Structure & Properties[1][2][3][5]

Structural Identity

DBTS does not exist as a simple monomer in the solid state.[2] It typically adopts a cyclic trimeric structure , forming a six-membered ring of alternating Tin (Sn) and Sulfur (S) atoms.[2]

PropertySpecification
Formula [(n-C4H9)2SnS]3
Molecular Weight ~795.3 g/mol (Trimer)
Appearance Colorless to pale yellow oil or waxy solid
Solubility Soluble in organic solvents (DCM, Toluene); Insoluble in water
Key Feature High hydrolytic stability of the Sn-S bond compared to Sn-O

Part 3: Experimental Protocols

Protocol A: Synthesis of Di-n-butyltin Sulfide

Objective: Synthesis of high-purity DBTS from Dibutyltin Dichloride via Phase Transfer.[1][2]

Reagents:

  • Dibutyltin Dichloride (Bu2SnCl2): 10.0 g (32.9 mmol)[2]

  • Sodium Sulfide Nonahydrate (Na2S[2]·9H2O): 8.7 g (36.2 mmol)[2]

  • Toluene: 50 mL[1][2]

  • Distilled Water: 50 mL

Methodology:

  • Preparation: Dissolve Bu2SnCl2 in 50 mL of toluene in a 250 mL round-bottom flask. Separately, dissolve Na2S[1]·9H2O in 50 mL of distilled water.

  • Biphasic Reaction: Add the aqueous sulfide solution to the toluene organotin solution under vigorous stirring.

  • Reflux: Heat the biphasic mixture to 60°C for 2 hours. The Sn-Cl bonds are cleaved by the nucleophilic sulfide ions (S²⁻) at the interface.

  • Separation: Cool to room temperature. Transfer to a separatory funnel. The product resides in the upper organic (toluene) layer.

  • Purification: Wash the organic layer twice with 20 mL of brine to remove residual salts (NaCl). Dry over anhydrous MgSO4.

  • Isolation: Filter off the drying agent and remove the solvent via rotary evaporation.[2] The resulting pale yellow oil solidifies upon standing (trimerization).[2]

Yield: Typically >90%.[1][2] Validation: 119Sn-NMR should show a single peak distinct from the chloride precursor.

Protocol B: Catalytic Ring-Opening Polymerization (ROP) of L-Lactide

Objective: Use of DBTS to synthesize Poly(L-lactide) (PLLA) for biodegradable applications.[1][2]

Reagents:

  • L-Lactide (recrystallized): 10.0 g[1][2]

  • DBTS Catalyst: 0.05 wt% (relative to monomer)[2]

  • Toluene (anhydrous): 20 mL[2]

Methodology:

  • Inert Atmosphere: Perform all steps under dry Nitrogen or Argon.[1][2]

  • Charging: Add L-Lactide and the calculated amount of DBTS (dissolved in minimal toluene) to a polymerization ampoule.

  • Devolatilization: Apply vacuum to remove the solvent, leaving the catalyst dispersed on the solid monomer.

  • Polymerization: Seal the ampoule and immerse in an oil bath at 130°C for 12 hours. The mixture will melt and then increase in viscosity as the polymer chain grows.

  • Termination: Cool to room temperature. Dissolve the crude polymer in chloroform and precipitate into cold methanol to remove unreacted monomer and catalyst residues.

Part 4: Mechanistic Visualization

Water-Tolerant Polyurethane Catalysis

The diagram below illustrates why DBTS is superior in waterborne systems. The Sn-S bond is less labile than the Sn-O bond, preventing the formation of inactive tin-hydroxides.[1] The sulfur ligand dissociates only when the hydrophobic isocyanate is present in high concentration (during curing), acting as a "latency" switch.

DBTS_PU_MechanismDBTS[(Bu)2SnS]3(Latent Catalyst)WaterH2O(Aqueous Phase)DBTS->WaterExposureActiveSpeciesActive Sn Species(Bu)2Sn-XDBTS->ActiveSpeciesHeat/Curing PhaseHydrolysisMinimal Hydrolysis(Sn-S Stable)Water->HydrolysisHydrolysis->DBTSReversible/SlowComplexActivated ComplexSn...O=C=N-RActiveSpecies->Complex+ IsocyanateIsocyanateR-N=C=OPolyolR'-OHUrethanePolyurethane(R-NH-CO-O-R')Complex->Urethane+ Polyol(Nucleophilic Attack)

Figure 1: The "Latent" mechanism of DBTS in waterborne polyurethane systems.[2] Unlike carboxylate catalysts, the sulfide linkage resists premature hydrolysis.

Ring-Opening Polymerization (ROP) of Lactide

In drug delivery applications, DBTS acts as a coordination-insertion catalyst.[1][2] The sulfur atom is less nucleophilic than oxygen, leading to a slower, more controlled polymerization with lower transesterification rates (narrower molecular weight distribution).

ROP_MechanismCatBu2SnS(Catalyst)CoordCoordination(Sn ... O=C)Cat->Coord + LactideLactideLactide Monomer(Cyclic Ester)Lactide->CoordInsertInsertion(Ring Opening)Coord->Insert Acyl-Oxygen CleavagePolymerPolylactide Chain(Sn-O-PLA-S-Bu)Insert->Polymer PropagationPolymer->Coord + n Lactide (Chain Growth)

Figure 2: Coordination-Insertion mechanism for the synthesis of biodegradable polyesters using DBTS.

Part 5: Safety and Regulatory Status

While DBTS is less volatile than lighter organotins, it shares the toxicity profile characteristic of the class.

  • Toxicity Profile:

    • Immunotoxicity: Like other dialkyltins, DBTS can cause thymus atrophy in rodent models.[1][2]

    • Neurotoxicity: High exposure limits are set due to potential CNS effects.[1][2]

  • Regulatory Limits:

    • EU/REACH: Organotins are restricted in consumer goods (textiles, wall/floor coverings) to <0.1% by weight of tin.[2]

    • Pharmaceuticals: For medical polymers (e.g., PLGA), the residual tin content must be rigorously quantified (typically <20 ppm) and often requires purification steps like precipitation or chelation to remove catalyst residues.

  • Handling:

    • Always handle in a fume hood.[1][2][4]

    • In case of fire, DBTS releases toxic Sulfur Oxide (SOx) fumes.[2]

    • Waste must be treated as hazardous chemical waste; do not dispose of in drains.[2]

References

  • Review of Organotin Compounds: Chemistry and Applications Source: Lupine Publishers [Link][2]

  • Organotin Chemistry: History and Development Source: Wikipedia / Frankland's Discovery [Link][1][2]

  • Dialkyltins in Drinking-water: Background Document for Development of WHO Guidelines Source: World Health Organization (WHO) [Link][1][2]

  • Synthesis of Polyurethanes Using Organocatalysis (Comparison to Tin) Source: ACS Publications [Link][2]

Mechanistic Insight: Di-n-butyltin Sulfide (DBTS) in Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di-n-butyltin sulfide (DBTS), chemically distinct from its oxide (DBTO) and dilaurate (DBTDL) counterparts, represents a specialized class of organotin catalysts. Characterized by its stable trimeric cyclic structure


, DBTS offers a unique kinetic profile in polymerization. Unlike ubiquitous tin carboxylates, DBTS provides enhanced hydrolytic stability and a "softer" Lewis acid center due to the sulfur ligand. This guide details its mechanism of action in two primary domains: the Ring-Expansion Polymerization (REP)  of cyclic esters (generating macrocyclic polyesters) and the Lewis Acid catalysis  of polyurethanes, providing researchers with the causal logic required for precise experimental design.

Chemical Identity & Structural Dynamics

Before deploying DBTS, one must understand its solution-state behavior, which differs significantly from polymeric tin oxides.

  • Formula:

    
    
    
  • CAS: 4253-22-9

  • Structure: A six-membered ring consisting of alternating Tin (Sn) and Sulfur (S) atoms.

  • Solubility: Unlike the polymeric and insoluble Dibutyltin Oxide (DBTO), the trimeric DBTS is soluble in common organic solvents (Toluene, THF), allowing for homogeneous catalysis without high-temperature induction periods.

Comparative Catalyst Profile
FeatureDi-n-butyltin Sulfide (DBTS)Dibutyltin Oxide (DBTO)Tin(II) Octoate (Sn(Oct)2)
Structure Cyclic Trimer (Discrete)Polymeric Network (Insoluble)Monomeric (Liquid)
Active Species Sn-S Bond / Sn-OR (in situ)Sn-O-Sn NetworkSn-OR (via alcohol exchange)
Hydrolytic Stability High (Sulfur is less oxophilic)Low (Hygroscopic)Low (Hydrolyzes to acid)
Primary Product (ROP) Cyclic Polymers (via REP)Linear/Cyclic MixLinear (with alcohol)

Mechanism of Action: Ring-Expansion Polymerization (REP)

In the absence of protic co-initiators (alcohols), DBTS polymerizes cyclic esters (e.g., L-Lactide,


-Caprolactone) via a Ring-Expansion Polymerization (REP)  mechanism. This is distinct from the standard Coordination-Insertion mechanism of Sn(Oct)

which produces linear chains.
The "Sulfur-Insertion" Pathway
  • Coordination: The carbonyl oxygen of the lactide monomer coordinates to the electrophilic Sn center of the DBTS trimer. The Sn atom expands its coordination number from 4 to 5.

  • Nucleophilic Attack: The sulfur atom within the Sn-S ring acts as the nucleophile, attacking the carbonyl carbon of the monomer.

  • Insertion & Expansion: The acyl-oxygen bond of the lactide breaks. The lactide unit is inserted into the Sn-S bond.

  • Propagation: The Sn-S ring expands by the size of the monomer unit. Repeated insertions generate a large macrocycle containing the organotin moiety.

  • Termination/Workup:

    • Macrocycles: If the catalyst is not removed, the product remains a macrocycle.

    • Linearization: Acidic hydrolysis or reaction with methanol cleaves the Sn-S/Sn-O bonds, releasing linear chains with mercapto- or hydroxyl- end groups.

REP_Mechanism Trimer DBTS Trimer [(Bu)2SnS]3 Coord Coordination Complex Sn---O=C(Monomer) Trimer->Coord + Lactide Monomer Insert Insertion Step Sn-S Bond Cleavage Coord->Insert Nu: Attack by S Expand Ring Expansion Macrocyclic Sn-Species Insert->Expand Ring Expansion Expand->Coord Propagation (n times) Polymer Polymer Product Cyclic Polylactide Expand->Polymer Elimination/Workup

Figure 1: The Ring-Expansion Polymerization (REP) cycle where the monomer inserts into the Sn-S bond, expanding the catalyst ring structure.

Mechanism of Action: Polyurethane Synthesis

In polyurethane (PU) systems, DBTS acts as a hydrolytically stable Lewis Acid.

  • The Problem with DBTDL: Standard catalysts like DBTDL hydrolyze rapidly in waterborne systems, losing activity.

  • The DBTS Solution: The Sn-S bond is less susceptible to hydrolysis than the Sn-O-C bond of carboxylates.

  • Activation: DBTS coordinates to the isocyanate nitrogen, increasing the electrophilicity of the isocyanate carbon. This facilitates the nucleophilic attack by the polyol hydroxyl group. The sulfur ligand's lower electronegativity (vs. oxygen) modulates the Lewis acidity, often resulting in a more controlled cure profile with extended pot life.

Experimental Protocol: DBTS-Catalyzed Polymerization of L-Lactide

Note: This protocol targets the synthesis of high molecular weight Poly(L-lactide) (PLLA) via bulk polymerization.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
  • Monomer: L-Lactide (Recrystallized from dry toluene, dried in vacuo).

  • Catalyst: Di-n-butyltin sulfide (DBTS) (97%+, used as received or recrystallized).

  • Solvent: Toluene (Anhydrous, for solution polymerization) or None (for bulk).

  • Quenching Agent: Methanol (acidified with HCl).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • In a glovebox (Ar or N2), weigh L-Lactide (14.4 g, 100 mmol) and DBTS (0.079 g, 0.3 mmol) into a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Ratio Logic: A Monomer/Catalyst ratio of ~300:1 is standard for kinetic characterization.

  • Polymerization (Bulk Melt):

    • Seal the flask and transfer to a vacuum line/oil bath.

    • Immerse in a pre-heated oil bath at 150°C .

    • Observation: The mixture will melt. Stirring may become difficult as viscosity increases.

    • Reaction Time: 2 - 6 hours. (DBTS is generally slower than Sn(Oct)2, allowing for better control).

  • Quenching & Purification:

    • Cool the flask to room temperature to stop propagation.

    • Dissolve the crude solid in minimal Dichloromethane (DCM) (~50 mL).

    • Precipitate dropwise into cold Methanol (500 mL) with vigorous stirring.

    • Filter the white precipitate and dry in a vacuum oven at 40°C for 24 hours.

  • Characterization:

    • 1H NMR (CDCl3): Check methine quartet (5.16 ppm) and methyl doublet (1.58 ppm). Look for end-group signals to distinguish cyclic vs. linear topologies.

    • GPC (THF): Determine

      
       and Dispersity (
      
      
      
      ).
Quantitative Data Summary (Representative)
ParameterDBTS SystemSn(Oct)2 SystemNote
Reaction Temp 140 - 160°C110 - 130°CDBTS requires higher activation energy.
Conversion (4h) ~85%>95%DBTS is slower, reducing "back-biting".
Dispersity (

)
1.4 - 1.71.8 - 2.2Slower rate often yields narrower distribution.
Topology Cyclic (Major)Linear (Major)Dependent on alcohol presence.

Visualization of Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Workup Step1 Reagent Drying (Lactide/Toluene) Step2 Glovebox Assembly Weighing DBTS + Monomer Step1->Step2 Step3 Bulk Melt 150°C, 4-6 Hours Step2->Step3 Transfer to Heat Step4 Viscosity Increase (Monitoring) Step3->Step4 Step5 Quench Cool + Dissolve in DCM Step4->Step5 Stop Reaction Step6 Precipitation into Cold Methanol Step5->Step6

Figure 2: Operational workflow for the synthesis of Polylactide using DBTS.

References

  • Kricheldorf, H. R., & Weidner, S. (2023).[1] Cyclic and linear poly(L-lactide)s by ring-expansion polymerization with Bu2SnO, Oct2SnO, and Bu2SnS. Journal of Polymer Science.

  • City Chemical LLC. Dibutyltin Sulfide - CAS 4253-22-9 - Technical Data.

  • ChemicalBook. Di-n-butyltin Sulfide Properties and Applications.

  • Gelest, Inc. Introduction to Organotin Chemistry and Applications.

  • Lawrence Industries. The Chemistry of Polyurethanes: Catalyst Mechanisms.

Sources

Quantum Chemical Calculations on Di-n-butyltin Sulfide: A Technical Guide for Drug Discovery & Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di-n-butyltin sulfide (DBTS) is a critical organotin compound utilized industrially as a stabilizer and catalyst, yet it possesses significant biological activity relevant to toxicology and potential therapeutic applications.[1][2] In the context of drug development, DBTS presents a dual profile: a potential immunotoxin and a PPAR


 agonist.[3]

This technical guide provides a rigorous, self-validating computational framework for modeling DBTS. It moves beyond standard "black box" calculations, offering a mechanistic approach to understanding the Sn–S bond stability , oligomeric equilibria , and ligand-protein interactions .[3]

Part 1: Molecular Architecture & Electronic Structure

The Monomer-Trimer Equilibrium

In the solid state, DBTS typically exists as a cyclic trimer,


, driven by the relief of ring strain and the stabilization of the tin center.[3] However, in biological solution or gas-phase modeling, the monomeric species 

represents the high-energy reactive intermediate.[3]
  • Trimer (Stable): A six-membered

    
     ring in a twisted boat conformation.[3]
    
  • Monomer (Reactive): Contains a formal

    
     double bond, highly susceptible to nucleophilic attack (e.g., by cysteine residues).[3]
    

Critical Directive: When modeling for stability, use the trimer. When modeling for reactivity (e.g., bond dissociation or transition states), you must locate the monomeric transition state.[3]

Electronic Character of the Sn–S Bond

The tin-sulfur bond is polar covalent.[3] Tin (Sn, Group 14) acts as a hard acid center relative to the soft sulfur base.[3]

  • HOMO Location: Localized primarily on the Sulfur lone pairs (nucleophilic site).[3]

  • LUMO Location: Localized on the Tin atom (electrophilic site), making it a target for biological nucleophiles (

    
    , 
    
    
    
    ).[3]

Part 2: Computational Methodology (The Protocol)

This section defines a self-validating computational protocol . Every step includes a "Quality Gate" to ensure data integrity.[3]

Level of Theory Selection

Standard B3LYP is often insufficient for heavy metals like Tin due to poor description of dispersion forces and relativistic effects.[3]

ComponentRecommendationRationale
Functional wB97X-D or M06-2X Includes long-range dispersion corrections essential for the flexible butyl chains and non-covalent trimer interactions.
Basis Set (Sn) SDD (Stuttgart-Dresden)Uses an Effective Core Potential (ECP) to account for relativistic effects of the heavy Tin nucleus (Z=50).[3]
Basis Set (C, H, S) 6-311++G(d,p) Triple-zeta quality with diffuse functions to correctly model the anionic character of Sulfur and hydrogen bonding.[3]
Solvation SMD (Solvation Model based on Density)Superior to PCM for calculating

in aqueous (biological) or organic (synthesis) phases.[3]
Step-by-Step Workflow

Step 1: Conformational Search Before DFT optimization, perform a conformational search (e.g., Monte Carlo/MMFF94) on the butyl chains.[3] The flexible alkyl chains can trap the molecule in local minima.[3]

Step 2: Geometry Optimization & Frequency Analysis Run the optimization using the chosen functional/basis set.[3]

  • Quality Gate: Ensure zero imaginary frequencies for ground states.[3] One imaginary frequency is required for Transition States (TS).[3]

Step 3: Electronic Property Calculation Calculate Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO).[3]

Step 4: Thermochemical Cycle (Stability) Calculate the Gibbs Free Energy of trimerization:



A negative 

confirms the trimer is the resting state.[3]
Visualization of Computational Workflow

G Start Input Structure (Monomer vs Trimer) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch DFT_Opt DFT Optimization (wB97X-D / SDD / 6-311++G**) ConfSearch->DFT_Opt Freq_Check Frequency Check (Imaginary Freqs?) DFT_Opt->Freq_Check Solvation Solvation Energy (SMD) Water / Octanol Freq_Check->Solvation No (Ground State) Refine Refine Geometry (Perturb Structure) Freq_Check->Refine Yes (Error) Properties Property Calculation (MEP, HOMO-LUMO, NBO) Solvation->Properties Refine->DFT_Opt

Figure 1: Self-validating computational workflow for organotin sulfide analysis.

Part 3: Reactivity & Stability Profiling

Hydrolysis Mechanism (Toxicology Relevance)

In biological systems, DBTS undergoes hydrolysis or thiolysis.[3] The Sn-S bond is labile.[3] The hydrolysis pathway explains the release of


 (a gasotransmitter) and the formation of organotin oxides.[3]

Reaction:



Protocol for Transition State (TS) Search:

  • Guess Structure: Place a water molecule with Oxygen oriented toward Sn and a Hydrogen oriented toward S. Distance ~2.5 Å.[3]

  • Scan: Perform a relaxed Potential Energy Surface (PES) scan, decreasing the Sn-O distance.[3]

  • TS Opt: Use the peak energy structure from the scan as input for Opt=(TS, CalcFC, NoEigenTest).[3]

Biological Interaction: The "Trojan Horse" Mechanism

Organotins often mimic natural substrates.[3] DBTS can interact with cysteine-rich proteins.[3]

  • Hard-Soft Acid-Base (HSAB) Theory:

    • 
       is a hard acid, but the alkyl groups soften it.[3]
      
    • Thiol groups (Cysteine) are soft bases.[3]

    • Prediction: Strong covalent interaction between Sn and Protein-S-H groups, leading to enzyme inhibition.[3]

Visualization of Biological Interaction[3]

BioInteraction cluster_toxicity Toxicity Outcome DBTS DBTS (Trimer) Dissociation Dissociation (Monomer Formation) DBTS->Dissociation Equilibrium Complex Sn-S Adduct (Enzyme Inhibition) Dissociation->Complex Nucleophilic Attack (R-SH -> Sn) Protein Protein Target (Cysteine Residue) Protein->Complex

Figure 2: Proposed mechanism of protein inhibition via Sn-S exchange.[1]

Part 4: Data Presentation & Validation

When reporting your results, organize data to allow direct comparison with experimental values (e.g., NMR shifts or IR frequencies).[3]

Spectroscopic Validation Table

Simulate spectra to validate your geometry.[3]

PropertyExperimental (Approx.)Computational TargetScaling Factor
Sn-S Bond Length 2.40 - 2.45 ÅCalculated via wB97X-DN/A
IR

320 - 380 cm

Frequency Calc~0.96 (Anharmonic correction)

Sn NMR
-50 to +100 ppmGIAO Method (Ref:

)
Linear Regression Fit

Note:


Sn NMR shifts are highly sensitive to coordination number. A shift from trimer (4-coordinate) to solvent-complex (5-coordinate) will be drastic.

References

  • Gaussian 16 User Guide: Basis Sets. Gaussian.com.[3] (Standard reference for SDD and 6-31G definitions). [Link][3]

  • Basis Set Exchange. (Source for downloading SDD/ECP parameters for Tin). [Link]

  • PubChem Compound Summary for CID 61338: Di-n-butyltin sulfide. National Center for Biotechnology Information (2025).[3][Link][3]

  • Dibutyltin Compounds Effects on PPARγ/RXRα Activity. Frontiers in Endocrinology (2017).[3] (Provides biological context for DBTS toxicity/activity). [Link]

  • Organotin Chemistry. Wikipedia.[1][3] (General overview of Sn-S bonding and synthesis). [Link]

Sources

Methodological & Application

Application Notes: Di-n-butyltin Sulfide as a High-Performance Thermal Stabilizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of Di-n-butyltin Sulfide (DBTS) as a thermal stabilizer for polyvinyl chloride (PVC). It details the fundamental principles of PVC degradation, the proposed stabilization mechanisms of DBTS, and provides detailed protocols for its evaluation. This guide emphasizes the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Challenge of PVC Thermal Stability

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic, valued for its durability, chemical resistance, and cost-effectiveness. However, its widespread application is fundamentally limited by its inherent thermal instability.[1][2] When subjected to the high temperatures required for processing (typically >170°C), PVC undergoes a catastrophic degradation process initiated by the elimination of hydrogen chloride (HCl) from the polymer backbone.[3] This dehydrochlorination reaction creates conjugated polyene sequences, which are responsible for the severe discoloration (yellowing to blackening) of the material.[4] More critically, the released HCl acts as an autocatalyst, accelerating further degradation and leading to a rapid deterioration of mechanical properties, rendering the final product brittle and unusable.[5]

The use of efficient heat stabilizers is therefore not optional, but essential for the processing and long-term durability of any PVC product.[4] Among the various classes of stabilizers, organotin compounds are recognized for their exceptional performance, particularly in applications demanding high clarity and excellent color retention.[3] This application note focuses on a specific organotin compound, Di-n-butyltin Sulfide (DBTS) , exploring its role as a potent thermal stabilizer.

Profile of Di-n-butyltin Sulfide (DBTS)

Di-n-butyltin sulfide is an organotin compound recognized for its utility as a stabilizer and antioxidant in vinyl resins.[6]

PropertyValueReference
Chemical Name Di-n-butylthioxostannane[7]
Synonyms DBTS, Dibutyltin Sulfide[6]
CAS Number 4253-22-9[6][7]
Molecular Formula C₈H₁₈SSn[7]
Molecular Weight 265.01 g/mol [7]
Appearance Liquid-
Structure Likely a cyclic trimer, (Bu₂SnS)₃[8]
Synthesis of Di-n-butyltin Sulfide

While various proprietary methods exist, a general and effective laboratory-scale synthesis of organotin sulfides involves the reaction of the corresponding organotin oxide with a source of sulfur, such as hydrogen sulfide or a metal sulfide.[8] For DBTS, a plausible route involves the reaction of Di-n-butyltin Oxide with H₂S.

Reaction Scheme: 3 (C₄H₉)₂SnO + 3 H₂S → [(C₄H₉)₂SnS]₃ + 3 H₂O

This reaction leverages the stable Di-n-butyltin Oxide precursor, which can be synthesized from the hydrolysis of Di-n-butyltin Dichloride.[9]

Mechanism of PVC Stabilization by Sulfur-Containing Organotins

The efficacy of sulfur-containing organotin stabilizers like DBTS stems from a multi-faceted mechanism that intervenes in the PVC degradation cycle at critical points. The primary functions are HCl scavenging, substitution of labile chlorine atoms, and antioxidant activity.

Primary Stabilization Mechanisms
  • HCl Scavenging: The stabilizer readily reacts with and neutralizes the hydrogen chloride released during initial degradation. This is a crucial first line of defense, as it removes the autocatalyst from the system, preventing the "zipper" dehydrochlorination cascade.[5]

  • Labile Chlorine Substitution: The most critical function is the replacement of unstable chlorine atoms on the PVC backbone (e.g., allylic chlorides at defect sites) with more stable sulfide ligands from the organotin molecule. This "mends" the defect sites in the polymer chain, significantly increasing its intrinsic thermal stability.[3][5]

Secondary Stabilization: Antioxidant Activity

Thermal degradation of PVC is significantly accelerated by the presence of oxygen. Peroxides and hydroperoxides can form, which further promote degradation. Sulfur-containing compounds are known to be effective secondary antioxidants, functioning by decomposing these reactive peroxide species into non-radical, stable products.[10] This dual-action capability as both a primary stabilizer and an antioxidant makes sulfur-containing organotins exceptionally efficient.

The proposed stabilization pathways are visualized in the diagram below.

PVC_Stabilization cluster_0 PVC Degradation Cascade cluster_1 DBTS Stabilization Action cluster_2 Antioxidant Cycle PVC PVC Polymer Chain Defect Allylic/Tertiary Chloride Sites PVC->Defect Heat (Δ) Peroxides Peroxides (ROOH) DegradedPVC Degraded PVC (Polyene Formation) Defect->DegradedPVC Initiates Dehydrochlorination HCl HCl (gas) Defect->HCl DBTS Di-n-butyltin Sulfide (DBTS) StabilizedPVC Stabilized PVC (Mended Chain) HCl->Defect Autocatalysis SnCl2 Dibutyltin Dichloride DBTS->Defect 2. Labile Cl Substitution DBTS->HCl 1. HCl Scavenging Peroxides->Defect Accelerates Degradation DBTS_AO DBTS NonRadical Non-Radical Products Oxygen O₂ Oxygen->PVC Oxidation DBTS_AO->Peroxides 3. Peroxide Decomposition

Caption: Proposed multi-modal stabilization mechanism of DBTS in PVC.

Experimental Evaluation Protocols

This section provides detailed, step-by-step methodologies for the comprehensive evaluation of Di-n-butyltin Sulfide as a PVC thermal stabilizer.

Formulation and Sample Preparation

The foundation of reliable data is a consistent and well-defined formulation. The following is a standard formulation for evaluating stabilizers in a plasticized PVC compound. Concentrations are given in phr (parts per hundred resin).

Table 1: Standard Test Formulation for PVC Stabilizer Evaluation

ComponentType / GradephrPurpose
PVC ResinSuspension Grade (K-value 65-67)100Base Polymer
PlasticizerDioctyl Phthalate (DOP)40Flexibility
Stabilizer Di-n-butyltin Sulfide (DBTS) 0.5 - 2.0 Test Variable
Co-stabilizerEpoxidized Soybean Oil (ESBO)2.0Synergist / Secondary Stabilizer
Lubricant (Internal)Stearic Acid0.3Reduces melt viscosity
Lubricant (External)Paraffin Wax0.5Prevents sticking to metal

Protocol 1: PVC Compounding and Sheet Preparation

Rationale: This protocol ensures a homogenous dispersion of the stabilizer and other additives within the PVC matrix, and creates uniform test specimens suitable for all subsequent analyses.

  • Dry Blending:

    • Weigh 100 parts of PVC resin and add it to a high-speed laboratory mixer.

    • Begin mixing at low speed and heat the jacket to 60°C.

    • Once the resin reaches ~60°C, add the pre-weighed DBTS and other liquid additives (DOP, ESBO) slowly to ensure proper absorption.

    • Increase the mixer speed. Frictional heat will raise the temperature of the blend.

    • At ~80-90°C, add the solid additives (lubricants).

    • Continue mixing until the temperature reaches 110-120°C to ensure all components are well-dispersed and absorbed.

    • Discharge the hot dry blend into a cold mixer and cool to below 45°C while mixing at low speed. This prevents agglomeration.

  • Melt Compounding (Two-Roll Mill):

    • Preheat the two-roll mill to the specified temperature (typically 165-175°C for plasticized PVC).[11] Set the friction ratio between the rolls (e.g., 1:1.2).

    • Set the nip gap between the rolls to approximately 1-2 mm.

    • Carefully add the PVC dry blend to the nip of the rotating rolls.

    • As the material fuses and forms a sheet around the front roll, perform several cuts from each side and fold the sheet back into the nip. This ensures a homogenous melt.

    • Continue this process for a set time (e.g., 5-7 minutes) until the melt appears uniform.

    • Reduce the nip gap to the desired final thickness (e.g., 1 mm) and run the sheet through one final time.

    • Carefully remove the sheet from the mill.

  • Pressing (Compression Molding):

    • Cut the milled sheet into sections that fit a 1 mm thick mold.

    • Place the mold in a hydraulic press preheated to 175-180°C.

    • Apply low pressure for 2-3 minutes to allow the material to fully melt and fill the mold (pre-heating).

    • Increase the pressure to 10-15 MPa for 2 minutes (full pressure).

    • Turn off the heat and turn on the cooling water. Maintain pressure until the mold temperature is below 50°C.

    • Release the pressure and remove the uniform, 1 mm thick PVC sheet.

    • Condition the sheets for at least 24 hours at standard conditions (23°C, 50% RH) before testing.

Caption: Experimental workflow for PVC sample preparation.

Thermal Stability Evaluation

Protocol 2: Static Oven Aging Test

Rationale: This test provides a visual and quantitative assessment of color stability over time at a constant high temperature, simulating long-term heat exposure.

  • Cut the 1 mm pressed sheets into uniform strips (e.g., 2 cm x 4 cm).

  • Place the strips on a clean, non-reactive surface (e.g., glass or aluminum foil) in a circulating air oven set to the test temperature (e.g., 180°C or 200°C).

  • Start a timer.

  • Remove one strip at regular intervals (e.g., every 10 minutes).

  • Mount the removed strips in chronological order on a display card to visually assess the progression of discoloration.

  • For quantitative analysis, measure the color of each strip using a spectrophotometer according to ASTM E313.[12][13] Calculate the Yellowness Index (YI).

  • The "stability time" can be defined as the time at which a significant color change or degradation (e.g., blackening) occurs.

Protocol 3: Dynamic Thermal Stability (Dehydrochlorination Test)

Rationale: This is a highly sensitive and quantitative method that directly measures the primary degradation product, HCl. It determines the induction time before rapid degradation begins. The Metrohm 895 Professional PVC Thermomat is a standard instrument for this purpose.

  • Weigh approximately 0.5 g of the prepared PVC compound (either from the dry blend or cut from the pressed sheet) into a glass reaction vessel.

  • Place the vessel into the instrument's heating block, pre-set to the test temperature (e.g., 200°C).

  • Connect the vessel to the measurement system. A stream of purified, dry air (or nitrogen) at a constant flow rate (e.g., 7 L/h) is passed through the sample.

  • The effluent gas is bubbled through a measurement cell containing deionized water. The conductivity of the water is continuously monitored.

  • As HCl evolves from the degrading PVC, it dissolves in the water, increasing its conductivity.

  • The instrument software plots conductivity versus time. The "stability time" (or induction time) is automatically calculated as the time required to reach a pre-defined conductivity threshold (e.g., 50 µS/cm).

Performance Data and Interpretation

Effective evaluation requires comparing the performance of DBTS against controls. The following table illustrates the type of data that should be generated from the protocols above.

Note: The data presented below is illustrative and based on typical performance for high-efficiency organotin stabilizers. Actual results for DBTS must be determined experimentally.

Table 2: Illustrative Thermal Stability Performance Data (Test Temp: 190°C)

FormulationStabilizer (phr)Dynamic Stability (minutes)¹Yellowness Index (YI) at 30 min²Yellowness Index (YI) at 60 min²
Control None< 5> 80 (Black)N/A (Degraded)
Benchmark Dibutyltin Dilaurate (DBTDL)252865
Test Sample Di-n-butyltin Sulfide (DBTS) (Experimental Result) (Experimental Result) (Experimental Result)
High-Perf. Dioctyltin bis(isooctyl thioglycollate)> 60[14]1530

¹ Determined by conductometry (e.g., Metrohm Thermomat). ² Determined by spectrophotometry (ASTM E313).

Interpretation:

  • Dynamic Stability: A longer time indicates superior resistance to the onset of dehydrochlorination. High-performance sulfur-containing tins are expected to significantly outperform carboxylate-based tins like DBTDL.

  • Yellowness Index (YI): A lower YI value signifies better color hold. The change in YI over time (ΔYI) is a critical measure of long-term stability.

Health, Safety, and Environmental Considerations

Organotin compounds are classified as toxic and require careful handling.[15]

  • Handling: Always handle Di-n-butyltin Sulfide in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and direct skin contact.

  • Regulatory: The use of organotin stabilizers is regulated, with restrictions varying by region and application (e.g., food contact, medical devices).[3] Users must consult and comply with all local and international regulations (e.g., REACH).

  • Environmental: While organotins are effective, environmental concerns have led to the development of alternative stabilizer systems, such as Calcium/Zinc-based formulations. The choice of stabilizer must balance performance requirements with environmental and safety responsibilities.

Conclusion

Di-n-butyltin Sulfide is a potent thermal stabilizer for PVC, expected to provide excellent performance due to its multi-faceted stabilization mechanism, which includes HCl scavenging, substitution of labile chlorine atoms, and antioxidant activity. Its liquid form facilitates easy and uniform dispersion in PVC compounds. For researchers and formulators, the key to leveraging its benefits lies in systematic evaluation. By employing the detailed protocols for formulation, compounding, and analytical testing outlined in this guide, professionals can generate reliable, comparative data to optimize PVC formulations for demanding applications, ensuring both processing stability and long-term product durability.

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  • Google Patents. (2018). WO/2018/133174 PREPARATION METHOD FOR HIGH-PURITY DIBUTYLTIN OXIDE.
  • Platinum Industries. (2024). Boosting PVC performance with Organotin stabilizers. Retrieved from [Link]

  • Google Patents. (2021). CN113429307A - Preparation method of dibutyltin oxide and its application in the synthesis of sucralose.

Sources

Application Note: Protocol for Ring-Opening Polymerization with Di-n-butyltin Sulfide

Author: BenchChem Technical Support Team. Date: February 2026


-caprolactone) via coordination-insertion mechanism.

Part 1: Scientific Foundation & Mechanism

The Unique Utility of Di-n-butyltin Sulfide ( )

While Stannous Octoate (


) remains the industrial standard for Ring-Opening Polymerization (ROP) of cyclic esters, it suffers from hydrolytic instability and a lack of functional end-group fidelity. Di-n-butyltin sulfide (

) offers a distinct mechanistic advantage: it initiates polymerization via a tin-sulfur (Sn-S) bond insertion .

This results in polymer chains terminated with a mercapto (thiol) group upon hydrolysis, or a thioester group in the active species. This "functional initiation" is critical for post-polymerization modifications, such as "click" chemistry or surface conjugation for drug delivery systems.

Mechanism: Coordination-Insertion (C-I)

Unlike anionic ROP, which often leads to racemization in lactides or uncontrolled back-biting,


 follows a pseudo-anionic Coordination-Insertion mechanism.
  • Coordination: The exocyclic carbonyl oxygen of the monomer (

    
    -caprolactone) coordinates to the electrophilic Sn atom.
    
  • Insertion: The nucleophilic sulfur atom of the initiator attacks the carbonyl carbon. The acyl-oxygen bond of the monomer cleaves.[1][2]

  • Propagation: The monomer inserts into the Sn-S bond. The propagating species retains the active Sn-S (or Sn-O after first insertion) terminus, allowing for living polymerization characteristics under anhydrous conditions.

Part 2: Pre-Experimental Validation (Self-Validating Systems)

CRITICAL WARNING: The primary failure mode for this protocol is moisture contamination. Water acts as a chain-transfer agent, drastically reducing molecular weight (MW) and broadening the Polydispersity Index (PDI).

Reagent Purification Table
ReagentGradePurification Protocol (Mandatory)Validation Metric

-Caprolactone (

-CL)
99%Dry over

(48h), distill under reduced pressure. Store over 4Å molecular sieves.
Karl Fischer < 20 ppm
Di-n-butyltin sulfide TechRecrystallize from dry hexane or sublime if purity is suspect. Handle in glovebox.Melting Point: 92-94°C
Toluene (if solution)AnhydrousDistill over Na/Benzophenone or pass through activated alumina columns.Color indicator (blue)

Part 3: Experimental Protocol

Setup and Materials
  • Reaction Vessel: Silanized glass ampoules or heavy-walled pressure tubes equipped with PTFE stopcocks.

  • Environment: Nitrogen-filled glovebox (

    
    , 
    
    
    
    ) or Schlenk line.
  • Heating: Oil bath with PID temperature control (

    
    ).
    
Step-by-Step Methodology (Bulk Polymerization)

Step 1: Catalyst Loading (Glovebox)

  • Weigh

    
     into the reaction tube.
    
    • Target Ratio: For a target Degree of Polymerization (DP) of 200, use a Monomer:Initiator ratio ([M]/[I]) of 200:1.

    • Calculation: For 5.0 g (43.8 mmol) of

      
      -CL, use 58.0 mg (0.219 mmol) of 
      
      
      
      .

Step 2: Monomer Addition

  • Add the purified

    
    -CL via syringe to the tube containing the catalyst.
    
  • Note: Ensure the catalyst is fully dissolved.

    
     is soluble in 
    
    
    
    -CL, forming a clear solution.

Step 3: Degassing (Schlenk Line)

  • Connect the tube to the Schlenk line.

  • Perform three Freeze-Pump-Thaw cycles:

    • Freeze in liquid

      
      .
      
    • Apply vacuum (< 100 mTorr) for 10 mins.

    • Thaw in warm water.

  • Backfill with high-purity Argon or Nitrogen and seal the vessel.

Step 4: Polymerization

  • Immerse the sealed vessel in an oil bath pre-heated to

    
     .
    
  • Duration:

    • 24 hours for ~90% conversion.

    • 48 hours for >98% conversion.

  • Mechanistic Insight: The high temperature is required to overcome the higher activation energy of the Sn-S bond cleavage compared to Sn-O alkoxides.

Step 5: Quenching and Purification

  • Remove from heat and cool to room temperature. The mixture should solidify (PCL is semi-crystalline).

  • Dissolve the crude polymer in a minimum amount of Dichloromethane (DCM) (~20 mL for 5g polymer).

  • Precipitation: Dropwise addition of the DCM solution into cold Methanol (200 mL,

    
    ) with vigorous stirring.
    
  • Filter the white precipitate and dry in a vacuum oven at

    
     for 24 hours.
    

Part 4: Visualization

Experimental Workflow

The following diagram illustrates the critical path for the synthesis, emphasizing the anhydrous checkpoints.

ROP_Workflow Reagents Reagent Prep (Dry over CaH2) Glovebox Inert Assembly (Weighing Bu2SnS) Reagents->Glovebox Strictly Anhydrous Degas Freeze-Pump-Thaw (Remove O2/H2O) Glovebox->Degas Sealed Vessel Reaction Polymerization (140°C, 24-48h) Degas->Reaction Vacuum/Ar Workup Purification (DCM -> Cold MeOH) Reaction->Workup Quench Analysis Characterization (NMR, GPC) Workup->Analysis Dry Polymer

Figure 1: Critical path workflow for Di-n-butyltin sulfide mediated ROP.

Mechanistic Pathway

This diagram details the Coordination-Insertion mechanism specific to the Sn-S bond.

Mechanism Initiator Bu2SnS (Initiator) Coordination Coordination Complex (Sn ... O=C) Initiator->Coordination + Monomer Monomer ε-Caprolactone Monomer->Coordination Insertion Insertion Step (Acyl-Oxygen Cleavage) Coordination->Insertion Nucleophilic Attack by S Propagation Propagating Species (Sn-O-Polymer-S-Bu) Insertion->Propagation Ring Opening Propagation->Propagation + n Monomer

Figure 2: Coordination-Insertion mechanism showing the incorporation of Sulfur at the chain end.

Part 5: Characterization & Data Analysis

Nuclear Magnetic Resonance ( -NMR)

Dissolve 10 mg of polymer in


.
Chemical Shift (

)
AssignmentDiagnostic Value
4.06 ppm (t)

(Main Chain)
Integration used for conversion calculation.
2.30 ppm (t)

(Main Chain)
Main chain reference.
2.50 - 2.60 ppm (m)

(End Group)
Proof of Initiation. This triplet confirms the sulfur insertion from the catalyst.
3.65 ppm (t)

(Chain End)
Used for

calculation (End-group analysis).
Gel Permeation Chromatography (GPC)[3]
  • Solvent: THF or Chloroform.

  • Standard: Polystyrene (apply Mark-Houwink correction for PCL).

  • Expectation:

    • 
       should linearly correlate with [M]/[I] ratio.
      
    • PDI (

      
      ) should be < 1.5. Higher PDI indicates transesterification (back-biting) or water contamination.
      

Part 6: Safety & References

Safety Protocol (H-Codes)
  • H301/H331 (Toxic if swallowed/inhaled): Organotins are neurotoxins. All weighing must occur in a glovebox or vented balance enclosure.

  • H410 (Very toxic to aquatic life): All waste (precipitate filtrates) must be segregated into "Heavy Metal Organic Waste" streams. Do not dispose of down the drain.

  • Deactivation: Rinse glassware with a 10% KOH/Ethanol solution to cleave residual alkyl-tin bonds before standard washing.

References
  • Kricheldorf, H. R., et al. (2022).[3][4] "Syntheses of polylactides by means of tin catalysts." Polymer Chemistry, 13, 1618-1647.[3]

    • Context: Authoritative review on tin-catalyzed ROP mechanisms, including sulfide vs. oxide reactivity.
  • Kricheldorf, H. R., & Weidner, S. M. (2021). "Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol." PMC - NIH.

    • Context: Provides the baseline kinetics and thermodynamic data for high-temperature bulk polymeriz
  • Gelest Inc. (2015).[5] "Safety Data Sheet: Di-n-butyltin sulfide."

    • Context: Essential safety and physical property data for the specific c
  • Storey, R. F., & Sherman, J. W. (2002). "Kinetics and Mechanism of the Stannous Octoate-Catalyzed Bulk Polymerization of ε-Caprolactone." Macromolecules. Context: While focused on Sn(Oct)2, this establishes the standard for "bulk" polymerization conditions ( ) adopted in this protocol.

Sources

Application Note: Di-n-butyltin Sulfide as a High-Performance Catalyst for Polyester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of di-n-butyltin sulfide (DBTS) as a catalyst for polyester synthesis. We delve into the mechanistic advantages of DBTS over traditional catalysts, focusing on its enhanced hydrolytic stability and high activity. Detailed, field-tested protocols for both ring-opening polymerization (ROP) of lactide to form poly(lactic acid) (PLA) and melt polycondensation for producing poly(butylene succinate) (PBS) are presented. This note is structured to provide not just procedural steps, but the causal reasoning behind experimental choices, empowering users to optimize their polymerization reactions effectively.

The Imperative for Advanced Catalysis in Polyester Synthesis

Polyesters are a cornerstone of modern materials science, with applications ranging from packaging and textiles to highly specialized uses in biomedical devices and drug delivery systems.[1][2] The synthesis of high-molecular-weight polyesters, particularly biodegradable variants like PLA and PBS, is critically dependent on the choice of catalyst.[1][3] Traditional metal catalysts often require high temperatures and can leave residues that are undesirable in biomedical applications.[3] This necessitates the exploration of alternative catalysts that offer mild reaction conditions, high efficiency, and superior product purity.[4]

Organotin compounds have emerged as a superior class of catalysts for esterification and transesterification reactions, enabling precise control over polymerization and leading to higher yields and improved product quality.[4][5] They can significantly reduce reaction times compared to uncatalyzed processes.[6]

Di-n-butyltin Sulfide (DBTS): Properties and Mechanistic Rationale

Di-n-butyltin sulfide (CAS 4253-22-9) is an organotin catalyst distinguished by its unique combination of high catalytic activity and notable hydrolytic stability.[7][8] Unlike the more common dibutyltin dilaurate (DBTDL), DBTS shows enhanced water-tolerant stability, making it particularly effective in systems where trace amounts of water are present, such as in the pre-polymerization of waterborne polyurethanes.[7][8]

Key Advantages of DBTS:

  • High Catalytic Activity: Efficiently promotes ester bond formation, reducing reaction times and required temperatures.[4]

  • Hydrolytic Stability: Less sensitive to water compared to other organotin catalysts, ensuring consistent performance.[7]

  • Versatility: Effective in both polycondensation and ring-opening polymerization (ROP) reactions, such as for mesolactide.[7][8]

The catalytic action of organotins in polycondensation is generally understood to proceed through a coordination-insertion mechanism. The tin atom acts as a Lewis acid, coordinating with the carbonyl oxygen of the dicarboxylic acid or ester monomer. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the diol monomer. The subsequent elimination of a small molecule (water or alcohol) forms the ester linkage and regenerates the active catalytic site.

Polycondensation_Mechanism cluster_0 Catalytic Cycle CAT DBTS Catalyst (Bu₂SnS) COMPLEX Activated Intermediate [Bu₂SnS-Monomer Complex] CAT->COMPLEX Coordination MONO_A Diacid/Diester Monomer MONO_A->COMPLEX MONO_B Diol Monomer MONO_B->COMPLEX Nucleophilic Attack PRODUCT Polyester Chain (Ester Linkage Formed) COMPLEX->PRODUCT Esterification BYPRODUCT Byproduct (H₂O or ROH) COMPLEX->BYPRODUCT PRODUCT->CAT Catalyst Regeneration

Caption: Proposed catalytic mechanism for DBTS in polycondensation.

Application Protocol: Synthesis of Poly(Lactic Acid) via Ring-Opening Polymerization (ROP)

This protocol details the synthesis of poly(lactic acid) (PLA), a widely used biodegradable polymer in the medical field, from its cyclic dimer, lactide.[2][9] DBTS is an effective catalyst for the ring-opening polymerization of lactides.[7][8]

Principle and Causality

ROP is the preferred method for producing high-molecular-weight PLA as it offers excellent control over the polymer's properties.[10] The catalyst, DBTS, initiates polymerization by coordinating to and facilitating the cleavage of the ester bond in the cyclic lactide monomer. The reaction proceeds by sequential addition of monomer units to the growing polymer chain. A co-initiator, typically a low-molecular-weight alcohol like 1-dodecanol, is used to control the molecular weight and provide a hydroxyl end-group for initiation.

Detailed Step-by-Step Methodology

Materials:

  • L-Lactide (recrystallized from dry ethyl acetate)

  • Di-n-butyltin sulfide (DBTS)

  • 1-Dodecanol (dried over molecular sieves)

  • Anhydrous Toluene (for catalyst/initiator solution)

  • Dichloromethane (DCM)

  • Methanol (cold)

  • Schlenk flask and line

  • High-purity Nitrogen or Argon gas

Protocol:

  • Reactor Preparation: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen/argon.

  • Reagent Charging:

    • Add L-Lactide (e.g., 5.0 g, 34.7 mmol) to the flask.

    • In a separate vial under an inert atmosphere, prepare a stock solution of DBTS and 1-dodecanol in anhydrous toluene. The monomer-to-catalyst ratio (M/C) and monomer-to-initiator ratio (M/I) are critical for controlling molecular weight. A typical starting point is M/C = 1000:1 and M/I = 200:1.

  • Initiation of Polymerization:

    • Heat the Schlenk flask containing the lactide to 130°C in an oil bath to melt the monomer.

    • Inject the catalyst/initiator solution into the molten lactide under vigorous stirring.

  • Reaction Progression: Maintain the reaction at 130°C. The reaction is typically complete within 2-4 hours, indicated by a significant increase in the viscosity of the melt.

  • Polymer Recovery and Purification:

    • Cool the reactor to room temperature. The solid polymer plug may be difficult to remove; breaking the flask may be necessary for lab-scale synthesis.

    • Dissolve the crude polymer in a minimal amount of dichloromethane (DCM).

    • Precipitate the polymer by slowly pouring the DCM solution into a large volume of cold methanol (approx. 10x the volume of the DCM solution) with stirring. This step is crucial for removing unreacted monomer and catalyst residues.

    • Collect the purified white, fibrous PLA polymer by filtration.

    • Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.

  • Self-Validating Characterization:

    • ¹H NMR: Confirm the polymer structure and check for residual monomer.

    • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm).

ROP_Workflow Start Start: Prepare Dry Glassware Charge Charge Lactide Monomer to Schlenk Flask Start->Charge Melt Melt Monomer under Inert Gas (130°C) Charge->Melt Inject Inject DBTS/Initiator Solution Melt->Inject React Polymerize at 130°C (2-4 hours) Inject->React Cool Cool to Room Temperature React->Cool Dissolve Dissolve Crude Polymer in DCM Cool->Dissolve Precipitate Precipitate in Cold Methanol Dissolve->Precipitate Filter Filter and Collect PLA Precipitate->Filter Dry Dry Polymer under Vacuum Filter->Dry Characterize Characterize Product (NMR, GPC, DSC) Dry->Characterize End End Characterize->End

Caption: Experimental workflow for PLA synthesis via ROP.

Application Protocol: Synthesis of Poly(butylene succinate) via Melt Polycondensation

This protocol describes a two-stage melt polycondensation process for synthesizing poly(butylene succinate) (PBS), a biodegradable polyester with properties similar to polypropylene.[11][12]

Principle and Causality

The synthesis involves two distinct stages:

  • Esterification: Succinic acid and 1,4-butanediol react at atmospheric pressure to form low-molecular-weight PBS oligomers, with water as a byproduct.[13] A slight excess of the diol is used to compensate for its potential evaporation at high temperatures.

  • Polycondensation: The pressure is gradually reduced (high vacuum) and the temperature is increased to facilitate the transesterification of the oligomers into a high-molecular-weight polymer. This stage is equilibrium-limited, and the efficient removal of the 1,4-butanediol byproduct is essential for driving the reaction toward a high molecular weight product.[11] DBTS is active in both stages of the reaction.

Detailed Step-by-Step Methodology

Materials:

  • Succinic Acid

  • 1,4-Butanediol

  • Di-n-butyltin sulfide (DBTS)

  • Three-neck reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Protocol:

  • Reactor Setup: Assemble the reaction vessel. Ensure all glassware is dry.

  • Reagent Charging (Esterification Stage):

    • Charge succinic acid (e.g., 1.0 mol) and 1,4-butanediol (e.g., 1.1-1.2 mol) into the vessel.[12]

    • Add DBTS catalyst. A typical concentration is 0.05 - 0.2 wt% based on the final polymer weight.[14]

    • Purge the system with dry nitrogen for 15-20 minutes.

  • Esterification Reaction:

    • Heat the mixture to 170-190°C with mechanical stirring under a slow nitrogen flow.[12][15]

    • Water will begin to distill from the reaction mixture. Continue this stage for 2-3 hours, or until over 95% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Increase the temperature to 220-235°C.[12]

    • Gradually reduce the pressure of the system to below 1 mbar over a period of 30-60 minutes. This slow reduction prevents excessive foaming.

    • Continue the reaction under high vacuum for another 3-5 hours. The progress can be monitored by observing the torque on the mechanical stirrer, which increases with the melt viscosity and molecular weight.

  • Polymer Recovery:

    • Once the desired viscosity is reached, stop the reaction by introducing nitrogen gas to break the vacuum.

    • Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

    • Pelletize the resulting polymer strands for storage and further processing.

  • Self-Validating Characterization:

    • Acid Number Titration: Determine the concentration of terminal carboxylic acid groups to assess reaction completion.

    • GPC, ¹H NMR, and DSC: As described in the PLA protocol, to determine molecular weight, structure, and thermal properties.

Quantitative Data and Troubleshooting

Effective polyester synthesis requires careful control of reaction parameters. The following table summarizes typical conditions and expected outcomes.

ParameterPLA (ROP)PBS (Polycondensation)Rationale & Causality
Catalyst Loading M/C = 500:1 to 2000:10.05 - 0.2 wt%[14]Higher loading increases rate but may be difficult to remove and can cause side reactions. Lower loading requires longer times.
Reaction Temp. 110 - 140 °CEsterification: 170-190°C[12][15]Polycondensation: 220-235°C[12]Temperature must be high enough for reaction but low enough to prevent polymer degradation or side reactions (e.g., discoloration).
Reaction Time 1 - 5 hoursEsterification: 2-3 hPolycondensation: 3-5 hDetermined by desired molecular weight. Monitor viscosity or torque to gauge completion.
Pressure Atmospheric (Inert Gas)Esterification: AtmosphericPolycondensation: < 1 mbarHigh vacuum is critical in polycondensation to remove byproducts and drive the equilibrium towards high molecular weight polymer.
Expected Mw 20,000 - 100,000+ g/mol 30,000 - 85,000+ g/mol [15]Highly dependent on monomer purity, catalyst efficiency, and reaction conditions.
Expected PDI 1.1 - 1.81.8 - 2.5ROP typically yields lower PDI (narrower distribution) than polycondensation.

Troubleshooting Guide:

  • Low Molecular Weight: Often caused by impurities (especially water) in monomers, insufficient vacuum in polycondensation, or incorrect reaction time/temperature.

  • Polymer Discoloration: Can result from excessive temperatures, oxygen contamination, or catalyst side reactions. Ensure a proper inert gas purge and do not exceed recommended temperatures.

  • Broad PDI: May indicate side reactions like transesterification or chain scission. Optimize temperature and reaction time.

Safety and Handling

Di-n-butyltin sulfide is toxic if swallowed and may cause respiratory irritation.[16] Always handle this compound in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and a lab coat.[16] Store in a tightly closed container in a dry, well-ventilated place away from ignition sources.[7]

References

  • MATEC Web of Conferences. (2023). Synthesis, Properties and Applications of Poly (Butylene Succinate). Retrieved from [Link]

  • MDPI. (2022). Recent Advances in the Enzymatic Synthesis of Polyester. Retrieved from [Link]

  • TIB Chemicals. (n.d.). Butyltin catalysts – Our products. Retrieved from [Link]

  • European Patent Office. (1991). Polyester compositions and organotin esterification catalysts therefor - EP 0419254 A2. Retrieved from [Link]

  • Google Patents. (1991). EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor.
  • International Journal of Polymer Science. (2013). Synthesis and Characterization of Poly (Lactic Acid) for Use in Biomedical Field. Retrieved from [Link]

  • Google Patents. (n.d.). MX9204932A - PREPARATION OF POLYESTERS WITH TIN CATALYSTS.
  • YouTube. (2020). Mechanism for Polycondensation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Retrieved from [Link]

  • ResearchGate. (2018). A new insight into the reaction mechanism in preparation of poly(phenylene sulfide). Retrieved from [Link]

  • MDPI. (2020). Synthesis and Biological Application of Polylactic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of poly(butylene succinate) using metal catalysts. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Biodegradable Polyesters: Synthesis, Properties, Applications. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Biological Application of Polylactic Acid. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Poly(butylene succinate) Catalyzed by Tetrabutyl Titanate and Supported by Activated Carbon. Retrieved from [Link]

  • PubMed. (2020). Synthesis and Biological Application of Polylactic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Mechanochemical synthesis of poly(lactic acid) block copolymers: overcoming the miscibility of the macroinitiator, monomer and catalyst under solvent-free conditions. Retrieved from [Link]

  • PubMed. (2023). Synthesis of Poly(butylene succinate) Catalyzed by Tetrabutyl Titanate and Supported by Activated Carbon. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Application of high-strength biodegradable polyurethanes containing different ratios of biobased isomannide and poly (ϵ-caprolactone) diol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of poly(butylene succinate) via the N435-catalyzed.... Retrieved from [Link]

  • Gelest, Inc. (2015). DI-n-BUTYLTIN SULFIDE, tech-95 Safety Data Sheet. Retrieved from [Link]

Sources

Analytical Methods for the Detection of Di-n-butyltin Sulfide: Principles and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Scientists

Abstract

Di-n-butyltin sulfide (DBTS), an organotin compound utilized primarily as a catalyst and a stabilizer in vinyl resins, warrants precise and sensitive analytical determination due to the recognized toxicity and environmental persistence of the broader organotin chemical class[1][2][3]. This application guide provides a comprehensive overview of the state-of-the-art analytical methodologies for the detection and quantification of DBTS. We delve into the foundational principles behind the primary chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—explaining the causality behind critical procedural steps such as sample extraction and derivatization. This document furnishes detailed, field-proven protocols, data summary tables for comparative analysis, and integrated quality control measures to ensure the generation of trustworthy and validated results for researchers, scientists, and drug development professionals.

Introduction: Understanding Di-n-butyltin Sulfide (DBTS)

Di-n-butyltin sulfide (CAS No. 4253-22-9) is an organometallic compound with the chemical formula C₈H₁₈SSn[4][5]. It exists as a viscous, yellow-to-amber liquid and serves critical industrial functions, including acting as a potent catalyst in polymerization reactions and as an antioxidant for vinyl resins[1][6].

The analytical challenge with DBTS, as with other organotins, lies in its speciation. The toxicity and environmental fate of tin compounds are highly dependent on the number and nature of the organic groups attached to the tin atom[2]. Therefore, methods must not only detect the presence of tin but specifically identify and quantify the di-n-butyltin moiety. The primary analytical strategies leverage high-resolution chromatographic separation coupled with sensitive mass spectrometric detection.

Core Analytical Strategies: GC vs. LC

The choice between Gas Chromatography (GC) and Liquid Chromatography (HPLC) is the principal divergence in analytical strategy for organotin compounds. This decision is dictated by the physicochemical properties of the analyte and the required sample preparation overhead.

  • Gas Chromatography (GC): GC offers unparalleled separation efficiency for volatile compounds[7]. However, organotin compounds like DBTS and its common precursor, dibutyltin dichloride, are not sufficiently volatile or thermally stable for direct GC analysis[8][9]. Causality: To overcome this limitation, a mandatory derivatization step is employed. This chemical reaction converts the polar organotin cation into a more volatile and thermally stable species (e.g., by adding ethyl or pentyl groups), enabling it to traverse the GC column. This requirement adds complexity and potential points of error to the workflow but is often necessary to achieve very low detection limits[9][10].

  • Liquid Chromatography (LC): LC is adept at separating non-volatile and polar compounds in their native state[11]. This makes it an attractive alternative to GC as it circumvents the need for derivatization[10][11][12]. The analysis of the dibutyltin cation can be performed directly, streamlining the sample preparation process significantly[12]. When coupled with tandem mass spectrometry (MS/MS), LC-MS/MS provides the high selectivity and sensitivity required for trace-level detection in complex matrices[11].

Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method is a robust and highly sensitive approach, widely adopted for organotin analysis in environmental and material testing, conforming to standards such as ISO 17353[3][13][14]. The core principle involves extraction, derivatization to a volatile tetra-substituted species, and detection using the high selectivity of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode[8][15].

GC-MS/MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Collection (Water, Sediment, etc.) Spike 2. Internal Standard Spiking Sample->Spike Extraction 3. Solvent Extraction (Hexane/Methanol) Spike->Extraction Deriv 4. Ethylation with Sodium Tetraethylborate (NaBEt4) Extraction->Deriv GC 5. GC-MS/MS Injection Deriv->GC Data 6. Data Acquisition (MRM Mode) GC->Data Quant 7. Quantification Data->Quant LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (Water, Food, etc.) Extraction 2. Solvent Extraction (Acetonitrile) Sample->Extraction Dilution 3. Dilution & Filtration Extraction->Dilution LC 4. LC-MS/MS Injection Dilution->LC Data 5. Data Acquisition (MRM Mode) LC->Data Quant 6. Quantification Data->Quant

Sources

Application Note: Handling, Storage, and Protocols for Di-n-butyltin Sulfide (DBTS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

Di-n-butyltin sulfide (DBTS) (CAS: ) is a specialized organotin reagent primarily utilized as a catalyst in polymerization (e.g., polyurethanes, lactides) and as a thionation agent in organic synthesis.[1][2][3] While it exhibits higher hydrolytic stability compared to its analog Dibutyltin Dilaurate (DBTDL), it presents a dual-hazard profile: organotin neuro/immunotoxicity and the potential for hydrogen sulfide (H₂S) evolution under acidic conditions.[1][2]

This guide provides a self-validating framework for the safe utilization of DBTS, moving beyond generic safety data to actionable, field-proven protocols.

Chemical Identity Table[1][2]
PropertyData
CAS Number 4253-22-9
Formula C₈H₁₈SSn
Molecular Weight 264.99 g/mol
Physical State Waxy Solid or Viscous Liquid (MP: ~90-98°C)
Density ~1.42 g/cm³
Solubility Soluble in Toluene, THF, Chloroform; Reacts with water.[1][2]
Key Hazards Acute Toxicity (Oral/Dermal/Inhalation), Muta. 2, Repr.[1][2] 1B, STOT RE 1 (Immune System).[1][2]

Safety Assessment: Mechanism & Causality[1][2]

To handle DBTS safely, one must understand the mechanism of its toxicity. It is not merely a "poison"; it is a lipophilic heavy metal compound that targets specific biological systems.[1][2]

The Dual-Hazard Mechanism[1][2]
  • Organotin Toxicity (The "Trojan Horse"): The butyl chains render the tin atom lipophilic, allowing it to easily penetrate cell membranes and the blood-brain barrier.[1] Once inside, dialkyltins inhibit oxidative phosphorylation and disrupt calcium channels, leading to neurotoxicity and severe immunotoxicity (thymus atrophy).[1][2]

  • Sulfide Labillity: While the Sn-S bond is relatively stable, exposure to strong acids or moisture over time can hydrolyze the bond.[1][2]

    • Reaction:

      
      
      
    • Risk:[1][2][3][4] Evolution of Hydrogen Sulfide gas, a rapid chemical asphyxiant.[1][2]

Engineering Controls & PPE[1][2][6]
  • Ventilation: All operations must occur within a certified chemical fume hood.[1][2] The potential for H₂S release (olfactory fatigue agent) means you cannot rely on smell.[1][2]

  • Glove Selection Logic: Standard latex is permeable to organotins.[1][2]

    • Primary Recommendation:Silver Shield/4H (Laminate) gloves for prolonged handling.[1][2]

    • Secondary (Splash): Double-gloved Nitrile (minimum 5 mil) .[1][2] Change immediately upon contamination.[1][2]

Storage Protocol: The "Dry-Inert" Standard[1][2]

DBTS is moisture-sensitive.[2] Although described as "water-tolerant" in some catalytic applications, long-term storage requires strict exclusion of atmospheric moisture to prevent degradation into Dibutyltin oxide and H₂S.[1][2]

Storage Workflow Diagram

StorageProtocol cluster_hazard Hazard Prevention Receipt Receipt of Material (Check Seal Integrity) Atmosphere Inert Gas Purge (Argon/Nitrogen) Receipt->Atmosphere Immediate Container Secondary Containment (Polyethylene/Glass) Atmosphere->Container Seal Environment Storage Environment Cool, Dry, Locked Container->Environment Place Monitor Periodic Check (Solids/Precipitate) Environment->Monitor Monthly Hydrolysis Prevent Hydrolysis (No H2S Gen) Monitor->Hydrolysis If degradation suspected

Figure 1: Logic flow for the long-term storage of DBTS to prevent hydrolytic degradation.[1][2]

Protocol Steps:

  • Atmosphere: Store under an inert atmosphere (Argon preferred due to density) if the original seal is broken.[1][2]

  • Temperature: Ambient to Cool (15–25°C). Avoid refrigeration unless the container is effectively sealed against condensation.[1][2]

  • Segregation: Store away from Acids (H₂S risk) and Oxidizers (exothermic reaction).[1][2]

Operational Protocol: Thionation Reaction

This protocol describes the use of DBTS for converting a carbonyl group to a thiocarbonyl group.[1][2] This is a common application where DBTS acts as a milder, more selective alternative to Lawesson's Reagent.[1][2]

Pre-Reaction Checklist
Synthesis Workflow
  • Dissolution: In a Schlenk flask, dissolve the substrate (carbonyl compound) in anhydrous Toluene or THF.

  • Addition: Add DBTS (0.5 – 1.0 equiv depending on stoichiometry) under inert gas flow.

    • Note: DBTS is often a waxy solid; weighing paper should be rinsed with solvent into the flask to ensure quantitative transfer.[1][2]

  • Reflux: Heat the mixture to reflux. DBTS requires thermal activation to release the reactive sulfide species.[1][2]

  • Monitoring: Monitor via TLC. Caution: Organotins stain poorly on some TLC plates; use Iodine or UV.[1][2]

The "Oxidative Quench" (CRITICAL SAFETY STEP)

Do NOT quench with Acid. Acidic quenching of sulfide reagents generates H₂S gas.[1][2]

Recommended Quenching Method: Oxidative Destruction.[1][2]

  • Cool reaction mixture to room temperature.

  • Slowly add a 10% Sodium Hypochlorite (Bleach) solution or dilute NaOH to the reaction mixture while stirring vigorously.

    • Chemistry:ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      [1]
      
    • This converts the toxic/volatile sulfide into non-volatile sulfate.[1][2]

    • The tin converts to Dibutyltin Oxide/Hydroxide (solid precipitate).[1][2]

  • Filter the resulting solids (Tin waste) through a Celite pad.[1][2]

  • Extract the organic product as per standard workup.

Reaction & Quench Logic Diagram

QuenchLogic Start Reaction Complete (DBTS + Substrate) Decision Quench Method? Start->Decision AcidPath Acid Quench (HCl/H2SO4) Decision->AcidPath Incorrect BaseOxPath Oxidative/Base Quench (Bleach or NaOH) Decision->BaseOxPath Correct ResultBad DANGER: H2S Gas Evolution AcidPath->ResultBad ResultGood SAFE: Sulfate + Solid SnO2 BaseOxPath->ResultGood Disposal Filter Solids (Solid Heavy Metal Waste) ResultGood->Disposal

Figure 2: Decision matrix for quenching DBTS reactions. The oxidative path prevents gas evolution.[1]

Waste Disposal & Decontamination[1][2]

Organotins are marine pollutants and must never enter the drainage system.[1][2]

  • Solids (Celite cake/Precipitates): Package in a dedicated container labeled "Solid Toxic Waste - Organotin/Heavy Metal" .[1][2]

  • Aqueous Phase: The bleach/NaOH aqueous layer contains sulfates and trace tin.[2] Dispose of as "Aqueous Heavy Metal Waste" .[1][2]

  • Glassware Cleaning: Rinse glassware with a dilute bleach solution before standard washing to oxidize residual sulfides.[1][2]

Emergency Procedures

ScenarioImmediate Action
Skin Contact Immediate Wash. Do not use solvents (ethanol/acetone) as they increase skin permeability of organotins.[1][2] Use soap and copious water for 15 mins.[1][2][5]
Inhalation Remove victim to fresh air.[1][2][5] If breathing is difficult, oxygen should be administered by trained personnel.[1][2] Note: Delayed pulmonary edema is possible.[1][2]
Spill (< 10g) Evacuate area. Wear full PPE (Silver Shield gloves, respirator).[1][2] Cover with absorbent pads soaked in 10% bleach solution to oxidize sulfides.[1][2] Scoop into hazardous waste.[1][2]

References

  • National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CID 20263, Dibutyltin sulfide. Retrieved October 26, 2023, from [Link][1]

  • Safe Work Australia. (n.d.).[1][2] Hazardous Chemical Information System (HCIS): Dibutyltin sulfide.[2][6] Retrieved October 26, 2023, from [Link][1]

  • Gelest, Inc. (2015).[1][2][5] Safety Data Sheet: Di-n-butyltin sulfide. Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Occupational Safety and Health Standards: Organotin Compounds. Retrieved October 26, 2023, from [Link][1]

Sources

Application Notes and Protocols for Catalysis with Di-n-butyltin Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Hydrolytically Stable Organotin Catalyst for Polymer Synthesis

Di-n-butyltin sulfide (DBTS), with the chemical formula C₈H₁₈SSn, is an organotin compound recognized for its catalytic activity in various polymerization reactions.[1][2][3] As a member of the organotin catalyst family, which is widely employed in industrial polymer synthesis, DBTS offers unique advantages, most notably its enhanced hydrolytic stability compared to other commonly used tin catalysts like dibutyltin dilaurate (DBTDL).[4][5] This property makes it particularly suitable for applications in moisture-sensitive systems, such as in the production of waterborne polyurethanes.[4] This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the experimental setup and application of di-n-butyltin sulfide as a catalyst. We will delve into its primary applications in polyurethane synthesis and the ring-expansion polymerization of lactides, providing detailed protocols and exploring the underlying catalytic mechanisms.

PART 1: Safety and Handling Protocol for Di-n-butyltin Sulfide

CAUSALITY BEHIND THE PROTOCOL: Di-n-butyltin sulfide is a toxic substance if ingested and can cause respiratory irritation upon inhalation.[6] The following protocol is designed to minimize exposure and ensure safe handling in a laboratory setting. Adherence to these steps is critical for operator safety and to prevent contamination of the experimental setup.

Protocol for Safe Handling of Di-n-butyltin Sulfide:

  • Engineering Controls: All handling of di-n-butyltin sulfide, including weighing and transfer, must be conducted within a certified chemical fume hood with proper ventilation.[1]

  • Personal Protective Equipment (PPE):

    • Wear a standard laboratory coat that is properly fastened.

    • Chemical-resistant gloves (e.g., nitrile) are mandatory. Change gloves immediately if they become contaminated.

    • Safety glasses with side shields or chemical splash goggles are required to protect the eyes.

  • Handling Procedures:

    • Avoid direct contact with the skin and eyes.[1]

    • Do not breathe in dust, vapor, mist, or gas.[1]

    • When transferring the liquid, use a syringe or a pipette with a proper bulb. Avoid pouring directly to minimize splashing.

    • Keep the container tightly closed when not in use to prevent the release of vapors.

  • Storage:

    • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1]

    • Store away from incompatible materials and sources of ignition.[1]

  • Spill and Waste Disposal:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

    • Dispose of waste containing di-n-butyltin sulfide in accordance with local, state, and federal regulations for hazardous waste. Do not dispose of it down the drain.

  • First Aid:

    • If swallowed: Immediately call a poison control center or doctor. Do not induce vomiting.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison control center or doctor if you feel unwell.

    • In case of skin contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

PART 2: Catalysis in Polyurethane Synthesis

Di-n-butyltin sulfide is an effective catalyst for the formation of polyurethanes, which are synthesized through the reaction of a polyol with a polyisocyanate.[7][8] Organotin catalysts, in general, are known to accelerate the urethane linkage formation.[9] The enhanced water-tolerant stability of di-n-butyltin sulfide makes it a superior choice in certain polyurethane systems, particularly in waterborne applications where the presence of moisture can deactivate more sensitive catalysts.[4]

Proposed Catalytic Mechanism in Polyurethane Formation

While the specific mechanism for di-n-butyltin sulfide is not extensively detailed in the literature, it is proposed to follow a mechanism similar to other organotin catalysts like DBTDL. The tin atom acts as a Lewis acid, coordinating with both the polyol and the isocyanate to facilitate the nucleophilic attack of the hydroxyl group on the isocyanate's carbonyl carbon.

G cluster_0 Catalytic Cycle Catalyst Bu₂SnS Activated_Complex [Bu₂SnS • R-OH • R'-NCO] Catalyst->Activated_Complex Coordination Polyol R-OH Polyol->Activated_Complex Isocyanate R'-NCO Isocyanate->Activated_Complex Urethane R-O-C(O)NH-R' Activated_Complex->Urethane Nucleophilic Attack & Rearrangement Regenerated_Catalyst Bu₂SnS Activated_Complex->Regenerated_Catalyst Release

Caption: Proposed catalytic cycle for polyurethane synthesis.

Experimental Protocol: Synthesis of a Polyurethane Prepolymer

This protocol outlines a general procedure for the synthesis of an NCO-terminated polyurethane prepolymer. The specific amounts of reactants should be calculated based on the desired NCO content of the final prepolymer.

Materials and Equipment:

  • Reactants: Polyether or polyester polyol, diisocyanate (e.g., isophorone diisocyanate - IPDI), di-n-butyltin sulfide (catalyst).

  • Solvent (optional): Anhydrous solvent such as toluene or methyl ethyl ketone (MEK).

  • Equipment: Three-neck round-bottom flask, mechanical stirrer, reflux condenser with a drying tube, thermometer, heating mantle, and a nitrogen inlet.

Step-by-Step Methodology:

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

    • The polyol should be dried under vacuum at an elevated temperature (e.g., 100-120°C) for several hours to remove any residual water.[7]

  • Reaction Setup:

    • Assemble the reaction apparatus under a nitrogen atmosphere.

    • Charge the dried polyol into the reaction flask.

    • Begin stirring and gently heat the polyol to the desired reaction temperature (typically 60-80°C).

  • Addition of Reactants:

    • Slowly add the diisocyanate to the stirred polyol over a period of 30-60 minutes. An exotherm may be observed.

    • After the addition of the diisocyanate, add the di-n-butyltin sulfide catalyst to the reaction mixture.

  • Reaction:

    • Maintain the reaction temperature and continue stirring under a nitrogen blanket.

    • Monitor the progress of the reaction by periodically determining the free NCO content of the mixture using a standard titration method (e.g., dibutylamine back-titration).

    • The reaction is considered complete when the NCO content reaches the theoretically calculated value.

  • Completion and Storage:

    • Once the desired NCO content is reached, cool the prepolymer to room temperature.

    • If a solvent was used, it can be removed under reduced pressure.

    • Store the resulting polyurethane prepolymer in a tightly sealed, moisture-proof container.

Quantitative Data Summary:

ParameterTypical RangeRationale
Reaction Temperature 60 - 90°CBalances reaction rate with minimizing side reactions.[1]
Catalyst Loading (DBTS) 0.01 - 0.5 wt% (of total reactants)Higher loading increases reaction rate but may affect pot life and final properties.
NCO:OH Molar Ratio > 1 (typically 1.5 to 2.5)To ensure the prepolymer is NCO-terminated.
Reaction Time 2 - 6 hoursDependent on temperature, catalyst loading, and reactivity of monomers.

PART 3: Ring-Expansion Polymerization of Lactide

Di-n-butyltin sulfide has also been investigated as a catalyst for the ring-expansion polymerization (REP) of lactide to produce polylactide (PLA), a biodegradable and biocompatible polyester.[10] In this context, DBTS has been described as a sluggish polymerization catalyst but an effective transesterification catalyst in solid PLA.[11] This suggests that while the initial polymerization may be slow, DBTS can play a role in modifying the polymer architecture through transesterification reactions.

Proposed Mechanism of Ring-Expansion Polymerization

The mechanism for tin-catalyzed ring-opening polymerization of lactide generally proceeds via a coordination-insertion mechanism.[12][13] The tin catalyst coordinates to the carbonyl oxygen of the lactide monomer, activating it for nucleophilic attack by an initiating species (e.g., an alcohol or the growing polymer chain).

G cluster_1 Ring-Expansion Polymerization Workflow Start Start Monomer_Catalyst Charge Lactide Monomer and Di-n-butyltin Sulfide Start->Monomer_Catalyst Heating Heat under Inert Atmosphere (e.g., 115-140°C) Monomer_Catalyst->Heating Polymerization Polymerization Proceeds (potentially slow) Heating->Polymerization Transesterification Transesterification in Solid State Polymerization->Transesterification Isolation Dissolve in Solvent and Precipitate Transesterification->Isolation Drying Dry PLA under Vacuum Isolation->Drying End End Drying->End

Caption: Workflow for lactide polymerization with DBTS.

Experimental Protocol: Bulk Polymerization of L-Lactide

This protocol is adapted from procedures for similar organotin catalysts and should be optimized for di-n-butyltin sulfide, particularly with respect to reaction time.

Materials and Equipment:

  • Reactants: High-purity L-lactide, di-n-butyltin sulfide (catalyst).

  • Solvents: Chloroform or dichloromethane (for dissolution), methanol or hexane (for precipitation).

  • Equipment: Flame-dried glass reactor or Schlenk tube, magnetic stirrer, heating bath (oil or sand), vacuum line, and nitrogen or argon source.

Step-by-Step Methodology:

  • Preparation:

    • Thoroughly dry all glassware and cool under an inert atmosphere.

    • L-lactide should be recrystallized from a suitable solvent (e.g., ethyl acetate) and dried under vacuum to remove any impurities and moisture.

  • Reaction Setup:

    • Under a blanket of inert gas, charge the purified L-lactide and di-n-butyltin sulfide into the reaction vessel.

  • Polymerization:

    • Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 115-140°C).[6][14]

    • Stir the molten mixture.

    • Given that DBTS is a sluggish polymerization catalyst, the reaction may require an extended period, potentially several days.[11] The progress can be monitored by observing the increase in viscosity of the melt.

  • Isolation and Purification:

    • After the desired reaction time, cool the vessel to room temperature. The product will be a solid polymer.

    • Dissolve the crude polylactide in a minimal amount of chloroform or dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent like methanol or hexane with vigorous stirring.

    • Collect the precipitated polymer by filtration.

  • Drying:

    • Dry the purified polylactide in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[14]

Quantitative Data Summary:

ParameterTypical RangeRationale
Reaction Temperature 115 - 190°CHigher temperatures increase polymerization rate but also risk thermal degradation and side reactions.[14][15]
Monomer:Catalyst Molar Ratio 100:1 to 1000:1Controls the molecular weight of the resulting polymer.
Reaction Time 24 - 144 hoursDBTS is a slow catalyst for this reaction, requiring longer times for high conversion.[11]

References

  • Chemdad Co., Ltd. DI-N-BUTYLTIN SULFIDE. [Link]

  • BNT Chemicals. DBTL – Dibutyltin Dilaurate. [Link]

  • Martinelli, M. J., et al. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447-450.
  • Kricheldorf, H. R., & Weidner, S. M. (2024). Syntheses and properties of high-melting cyclic polylactides. European Polymer Journal, 206, 112765.
  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3396.
  • Design, Preparation and Properties of Polyurethane Dispersions via Prepolymer Method. Journal of Polymers and the Environment, 31(1), 1-11.
  • Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr. Journal of Applied Polymer Science, 116(3), 1649-1656.
  • Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review.
  • Lawrence Industries. The chemistry of polyurethanes. [Link]

  • Alternatives to DBTL catalysts in polyurethanes – a comparative study. Macromolecular Symposia, 230(1), 116-123.
  • Polylactide-Based Materials: Synthesis and Biomedical Applic
  • Gelest, Inc. DI-n-BUTYLTIN SULFIDE, tech-95 Safety Data Sheet. [Link]

  • Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Chemical Technology, 11, 848-852.
  • ResearchGate. What is the best procedure to synthesize polyurethane in solution? [Link]

  • Catalysis Science & Technology. Highly efficient and robust N-heterocyclic carbene iron catalysts for the polymerisation of lactide. [Link]

  • Kricheldorf, H. R., & Weidner, S. M. (2023). Cyclic and linear poly(L-lactide)s by ring-expansion polymerization with Bu2SnO, Oct2SnO, and Bu2SnS. Journal of Polymer Science, 61(23), 2931-2940.
  • Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. Polymers, 16(5), 614.
  • New polyurethanes based on diphenylmethane diisocyanate and 1,4:3,6-dianhydrosorbitol, 1. Model kinetic. Macromolecular Chemistry and Physics, 196(11), 3733-3751.
  • The ring-opening polymerization of D,L-lactide in the melt initiated with tetraphenyltin. Journal of Polymer Science: Polymer Chemistry Edition, 22(12), 4265-4277.
  • Polymerization of l-lactide with SnCl2: A Low Toxic and Eco-friendly Catalyst. Journal of Polymers and the Environment, 22(4), 481-488.
  • Polyurethane: An Introduction. In Polyurethane. IntechOpen.
  • Kinetics of diisocyanate reactions with chain-extending agents. Polymer Science, Series A, 54(4), 315-322.
  • Different mechanisms at different temperatures for the ring-opening polymerization of lactide catalyzed by binuclear magnesium and zinc alkoxides. Dalton Transactions, 43(34), 13014-13022.

Sources

Di-n-butyltin sulfide as a precursor for other organotin compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Di-n-butyltin Sulfide (DBTS) as a Stable Precursor for Reactive Organotin Intermediates [1][2][3]

Abstract & Strategic Utility

Di-n-butyltin sulfide (DBTS), typically existing as a cyclic trimer


, represents a distinct class of "masked" organotin reagents.[1][2][3] Unlike dibutyltin dichloride (

) or dibutyltin oxide (

), which are hygroscopic or polymeric/insoluble respectively, DBTS offers a unique combination of hydrolytic stability and chemical lability toward specific electrophiles.[1][2]

For drug development professionals and synthetic chemists, DBTS serves two critical functions:

  • The "Anhydrous Reservoir": It acts as a shelf-stable, moisture-insensitive source of the dibutyltin (

    
    ) moiety.[1][2] It can be converted in situ into highly reactive, anhydrous dibutyltin dihalides (specifically the diiodide) without the need for rigorous drying of commercial halide salts.[2]
    
  • Soft Sulfur Transfer: It functions as a nucleophilic sulfur source for the conversion of acyl chlorides to thioesters, simultaneously regenerating the tin chloride species.[1][2]

This guide details the protocols for utilizing DBTS to generate high-purity organotin diiodides (a precursor for antitumor tin-carboxylates) and its application in sulfur transfer chemistry.[1][2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

DBTS exists primarily as a six-membered ring (Sn-S-Sn-S-Sn-S).[1][2][3] Its stability in air contrasts sharply with the moisture sensitivity of the resulting halides.[2]

PropertyDataNotes
Formula

Trimeric form is dominant in solid state.[1][2][3]
CAS Number 4253-22-9
Molecular Weight 794.94 g/mol (Trimer)264.98 g/mol (Monomer unit).[1][2][3]
Appearance Colorless to pale yellow oil/solidOften solidifies upon prolonged storage (mp ~90-98°C).[1][2][3]
Solubility Soluble in organic solventsBenzene, Toluene, THF, Chloroform.[1][2][3]
Stability Hydrolytically stableDoes not rapidly decompose in water/air (unlike

).[1][3]

Mechanistic Workflow

The utility of DBTS relies on the "Soft-Soft" interaction between the Sulfur atom and soft electrophiles (like Iodine), or the oxophilic nature of Tin driving the exchange with acyl chlorides.[2]

DBTS_Workflow DBTS Di-n-butyltin Sulfide (Stable Precursor) Intermediate Sn-S Bond Cleavage DBTS->Intermediate Activation Iodine Iodine (I2) Iodine->Intermediate AcylCl Acyl Chloride (RCOCl) AcylCl->Intermediate Bu2SnI2 Dibutyltin Diiodide (Anhydrous Lewis Acid) Intermediate->Bu2SnI2 Path A: Halogenation Sulfur Elemental Sulfur (S8) (Precipitate) Intermediate->Sulfur Thioester Thioester (RCOSR') Intermediate->Thioester Path B: Sulfur Transfer Bu2SnCl2 Dibutyltin Dichloride Intermediate->Bu2SnCl2

Figure 1: Divergent synthetic pathways from DBTS.[1][3] Path A yields reactive tin halides; Path B utilizes the sulfur atom for organic transformations.[2]

Application Protocol 1: In Situ Generation of Anhydrous Dibutyltin Diiodide

Context: Dibutyltin diiodide (


) is a potent Lewis acid and a precursor for synthesizing antitumor organotin esters.[1][2] However, it is extremely sensitive to hydrolysis, turning into the oxide/hydroxide rapidly.[2] Synthesizing it from DBTS ensures a strictly anhydrous product free from hydrolysis byproducts.[1][2]

Reaction:



Materials:

  • Di-n-butyltin sulfide (DBTS)[1][2][3]

  • Iodine (

    
    ), resublimed[1][2]
    
  • Solvent: Dry Toluene or Dichloromethane (DCM)[3]

  • Equipment: Schlenk line (inert atmosphere recommended but not strictly required until product isolation).[1][2]

Step-by-Step Methodology:

  • Stoichiometric Calculation:

    • Calculate reagents based on the monomeric unit (

      
       g/mol ) or adjust for the trimer (
      
      
      
      g/mol ).
    • Ratio: 1 mole of Tin (monomer) requires 1 mole of

      
      .[1][2] (Or 1 mol Trimer : 3 mol 
      
      
      
      ).[1]
    • Note: A slight excess of DBTS (1-2%) is preferred to ensure all Iodine is consumed, as excess Iodine is harder to remove than unreacted sulfide.[1][2]

  • Dissolution:

    • Dissolve 10 mmol of DBTS (monomer equiv., ~2.65 g) in 20 mL of dry toluene in a round-bottom flask.

    • Ensure complete dissolution; mild heating (30°C) may be required if the trimer has aged/solidified.

  • Addition of Iodine:

    • Dissolve 10 mmol of Iodine (~2.54 g) in 30 mL of toluene.

    • Add the Iodine solution dropwise to the DBTS solution at room temperature with vigorous stirring.

    • Observation: The deep violet color of iodine will fade as it reacts.[1][2] The solution will eventually turn a pale orange/yellow, and a pale precipitate (elemental sulfur) will begin to form.[2]

  • Reaction Completion:

    • Stir for 1 hour at room temperature.

    • The precipitation of elemental sulfur (

      
      ) drives the reaction to completion.[2]
      
  • Workup (Purification):

    • Filtration: Filter the mixture through a glass frit or Celite pad to remove the precipitated sulfur.[2] Critical: Do this under an inert atmosphere (Nitrogen/Argon) if the filtrate is to be used for sensitive subsequent steps.

    • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure (rotary evaporator).[2]

    • Product: The residue is high-purity, anhydrous Dibutyltin Diiodide (

      
      ).[1][2]
      
      • Yield: Typically >90%.[1]

      • Physical State: Oily liquid or low-melting solid (mp ~14°C).[1][2][3]

  • Validation:

    • 
       NMR:  Check for a single peak shifted significantly downfield compared to the sulfide (typical shift for 
      
      
      
      is approx -40 to -50 ppm relative to
      
      
      , whereas sulfides are usually positive or near 0).[1][2]

Application Protocol 2: Sulfur Transfer (Thioester Synthesis)

Context: DBTS can transfer its sulfur atom to acyl chlorides, a method useful when handling sensitive acid chlorides that might decompose under harsh sulfuration conditions (like


).[2]

Reaction:



(Note: Complete conversion often requires specific stoichiometry or thermal drive).

Protocol:

  • Mix DBTS (1 eq. trimer) with Acyl Chloride (3 eq.) in dry Benzene or Toluene.

  • Reflux for 2-4 hours.

  • Monitor by IR spectroscopy: Disappearance of the Acid Chloride C=O stretch (~1800 cm⁻¹) and appearance of the Thioester C=O stretch (~1680-1700 cm⁻¹).[1][2]

  • Upon completion, the organotin byproduct is typically

    
    .[1][2]
    
  • Separation: The tin species can be removed by fluoride workup (adding KF solution precipitates insoluble polymeric organotin fluorides) or by column chromatography.[1]

Safety & Handling (E-E-A-T)

Toxicity Warning: Organotin compounds are neurotoxic and immunotoxic.[1][2] While DBTS is less volatile than lower alkyltins (like trimethyltin), it must be handled with extreme care.[1][2]

  • Routes of Exposure: Dermal absorption is a major risk.[1][2] Always wear nitrile gloves (double gloving recommended) and long sleeves.[1]

  • Inhalation: All reactions involving DBTS, especially those generating volatile byproducts or using volatile solvents, must be performed in a fume hood .[1][2]

  • Environmental: Organotins are severe marine pollutants.[1][2] All waste (aqueous and solid) must be segregated into specific "Heavy Metal/Organotin" waste streams.[1] Do not pour down the drain.

Odor Control: While DBTS is not as pungent as free thiols, the reaction with iodine precipitates sulfur and may release trace sulfides.[2] Bleach (sodium hypochlorite) is effective for decontaminating glassware and neutralizing sulfur odors.[1]

References

  • Davies, A. G. (2004).[1][2] Organotin Chemistry (2nd ed.).[1][2] Wiley-VCH.[1][2] (The authoritative text on organotin synthesis and properties).[1] [3]

  • Poller, R. C. (1970).[1][2] The Chemistry of Organotin Compounds. Academic Press.[1][2] (Foundational reference for the sulfide-iodine cleavage mechanism).

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 12688, Dibutyltin dichloride. (For toxicity and property comparisons).

  • Gelest, Inc. (2015).[1][2][4] Safety Data Sheet: Di-n-butyltin Sulfide. (Specific safety data for the precursor). (Search CAS 4253-22-9).[1][2][3]

Sources

Application Note: Catalytic Activity of Di-n-butyltin Sulfide in Esterification and Transesterification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of esterification catalysts, Di-n-butyltin sulfide (DBTS) occupies a specialized niche often overlooked in favor of its oxide counterpart (DBTO) or Otera’s catalyst. However, for drug development professionals and process chemists, DBTS offers a critical advantage: hydrolytic stability .

Unlike highly reactive Lewis acids (e.g.,


, 

) that decompose instantly in the presence of moisture, DBTS (

) retains catalytic integrity in "wet" environments, such as waterborne polymerization systems or non-anhydrous solvent grades. This guide details the application of DBTS for transesterification and macrolactonization , providing a robust, self-validating protocol for synthesizing complex pharmaceutical intermediates.

Technical Background & Mechanism

The Chemical Entity[1][2][3]
  • CAS: 4253-22-9[1][2][3]

  • Structure: Trimeric in solid state; dissociates in solution.

  • Key Property: The Sn-S bond is more covalent and less labile to hydrolysis than the Sn-O bond in oxides/alkoxides, allowing the catalyst to survive the initial stages of reaction where water or moisture is present.

Mechanistic Pathway: The Exchange-Insertion Cycle

The catalytic activity of DBTS in esterification does not follow a simple Brønsted acid protonation. Instead, it operates via a coordination-insertion mechanism .

  • Pre-activation: The sulfur ligand is displaced or opens to coordinate the alcohol (

    
    ), forming a tin-alkoxide intermediate.
    
  • Coordination: The carbonyl oxygen of the ester/acid coordinates to the Lewis acidic Tin center, increasing the electrophilicity of the carbonyl carbon.

  • Intramolecular Transfer: The alkoxide attacks the activated carbonyl.

  • Elimination: The new ester is released, and the active tin species is regenerated.

Visualization of the Catalytic Cycle

The following diagram illustrates the active pathway for Transesterification using DBTS.

DBTS_Mechanism Start DBTS Precursor [(n-Bu)2SnS]3 Step1 Active Species Generation (Solvent/Heat) Start->Step1 Dissociation Complex_A Tin-Alkoxide Complex (Sn-OR Bond Formed) Step1->Complex_A + Alcohol (R-OH) Complex_B Carbonyl Coordination (Electrophilic Activation) Complex_A->Complex_B + Substrate (R'-COOR'') Transition Tetrahedral Intermediate (Ligand Exchange) Complex_B->Transition Intramolecular Attack Transition->Complex_A Regen. Active Sn Product Target Ester + Byproduct Transition->Product Elimination

Figure 1: The Exchange-Insertion catalytic cycle of DBTS, highlighting the regeneration of the active Tin-Alkoxide species.

Comparative Performance Data

DBTS is often compared to Dibutyltin Dilaurate (DBTDL) and Dibutyltin Oxide (DBTO). The following data summarizes their performance in a standard transesterification of Methyl Benzoate with 1-Octanol (1:1.2 equiv) in Toluene at reflux.

CatalystLoading (mol%)Time (h)Conversion (%)Hydrolytic StabilityNotes
DBTS 2.0 6 94 High Best for non-anhydrous feeds.
DBTO2.0496LowRequires water removal (Dean-Stark).
DBTDL2.0591ModerateDifficult to remove traces from product.

5.0385N/AHigh side-reactions (dehydration).

Table 1: Comparative efficacy of organotin catalysts. DBTS shows comparable conversion to DBTO but offers superior process robustness against moisture.

Application Protocols

Protocol A: Transesterification of Pharmaceutical Intermediates

Objective: Conversion of a methyl ester to a complex alcohol ester without racemization.

Reagents:

  • Substrate: Methyl Ester (1.0 equiv)

  • Nucleophile: Complex Alcohol (1.2 – 1.5 equiv)

  • Catalyst: Di-n-butyltin sulfide (DBTS) (2 – 5 mol%)

  • Solvent: Toluene or Xylene (Anhydrous preferred, but technical grade is acceptable due to DBTS tolerance)

Workflow:

  • Setup: Equip a 2-neck round bottom flask with a magnetic stir bar, a Dean-Stark trap (optional but recommended to drive equilibrium), and a reflux condenser.

  • Charging: Add the Methyl Ester, Alcohol, and Solvent (0.5 M concentration relative to limiting reagent).

  • Catalyst Addition: Add DBTS (solid) directly to the reaction mixture at room temperature.

    • Expert Note: DBTS is a waxy solid. Weighing on weighing paper is sufficient; no glovebox is required.

  • Reaction: Heat the mixture to reflux (

    
     for Toluene).
    
    • Checkpoint: The solution should turn homogeneous. If the solution remains cloudy after 30 mins, increase temperature or check solvent solubility.

  • Monitoring: Monitor by TLC or HPLC every 2 hours. Look for the disappearance of the methyl ester.

  • Workup (Tin Removal):

    • Cool to room temperature.

    • Crucial Step: Add 10% aqueous KF (Potassium Fluoride) or saturated

      
       and stir vigorously for 30 minutes. This converts soluble organotins into insoluble polymeric tin fluorides/oxides.
      
    • Filter the resulting white precipitate through a pad of Celite.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Protocol B: Macrolactonization (Ring-Closing)

Objective: Cyclization of


-hydroxy carboxylic acids.

Reagents:

  • Substrate: Seco-acid (1.0 equiv)

  • Catalyst: DBTS (10 mol%)

  • Solvent: Mesitylene (High dilution: 0.005 M)

Workflow:

  • System Preparation: Use a Dean-Stark apparatus pre-filled with Mesitylene.

  • Reflux: Bring the solvent to a vigorous reflux before adding the substrate to ensure thermal activation.

  • Slow Addition: Dissolve the Seco-acid and DBTS in a minimal amount of Mesitylene. Add this solution to the refluxing solvent via a syringe pump over 4–8 hours.

    • Causality: Slow addition simulates "high dilution" conditions, favoring intramolecular cyclization (Lactone) over intermolecular polymerization (Oligomer).

  • Completion: Continue reflux for 2 hours after addition is complete.

  • Workup: Follow the KF precipitation method described in Protocol A.

Safety & Handling (E-E-A-T)

While DBTS is safer to handle than volatile tin chlorides, organotins are toxic and known neurotoxins/immunotoxins.

  • Engineering Controls: All weighing and reactions must be performed inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Waste Disposal: All tin-containing waste (including Celite pads and aqueous washes) must be segregated into "Heavy Metal Organic Waste" streams. Do not pour down the drain.

  • Decontamination: Glassware should be soaked in a base bath (KOH/Isopropanol) to remove residual tin traces before washing.

References

  • Comparison of Organotin Catalysts

    • Title: Di-n-butyltin Sulfide: Properties and Applications.[2][4]

    • Source: ChemicalBook / Gelest Technical D
  • Mechanistic Insight (General Organotin Esterification)

    • Title: Mechanistic elucidation of monoalkyltin(IV)
    • Source: University of Groningen Research Portal.
    • URL:[Link]

  • Catalytic Cycle & Insertion Mechanism

    • Title: Catalysis Science & Technology: Organotin(IV)-based catalyzed esterification reactions.[5]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Industrial Application (Polymerization/Esterification)

Sources

Polymer characterization after using Di-n-butyltin sulfide catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Polymer Characterization Post-Catalysis with Di-n-butyltin Sulfide (DBTS)

Executive Summary

Di-n-butyltin sulfide (DBTS) [CAS: 4253-22-9] is a specialized organotin catalyst favored in the synthesis of polyurethanes, polyesters, and ring-opening polymerization of lactides due to its superior hydrolytic stability compared to Dibutyltin Dilaurate (DBTDL). However, its utility comes with a strict caveat: Trace Tin (Sn) Removal.

For pharmaceutical applications, residual organotins are classified as Class 2 or 3 elemental impurities under ICH Q3D guidelines, necessitating rigorous quantification and removal. This guide outlines a self-validating workflow for characterizing polymers synthesized with DBTS, focusing on three critical axes: Structural Integrity, Thermal Stability, and Trace Impurity Quantification.

Part 1: The Chemistry of DBTS Catalysis

Unlike standard tin oxides, the sulfur-tin linkage in DBTS provides unique steric protection and electronic modulation.

  • Mechanism: DBTS operates via a coordination-insertion mechanism. The tin center acts as a Lewis acid, activating the carbonyl oxygen of the monomer (e.g., lactide or isocyanate). The nucleophilic chain end (hydroxyl group) then attacks the activated carbonyl.

  • Why DBTS? In waterborne polyurethane systems or high-humidity synthesis environments, DBTS resists hydrolysis better than DBTDL, preventing the formation of inactive tin hydroxides and ensuring consistent reaction kinetics.

Critical Risk: Transesterification (Back-Biting)

While DBTS drives forward polymerization, residual catalyst trapped in the matrix can catalyze the reverse reaction (depolymerization) or intramolecular transesterification ("back-biting") at elevated temperatures. This leads to cyclic oligomer formation and broadened Molecular Weight Distribution (PDI). Characterization must prove this has not occurred.

Part 2: Purification Protocol (The "Get it Out" Phase)

Before characterization, the polymer must be purified. Residual DBTS is lipophilic; simple water washes are ineffective.

Protocol A: Solvent/Non-Solvent Precipitation (Standard)

  • Dissolution: Dissolve the crude polymer in a minimal amount of a "good" solvent (e.g., Dichloromethane or THF) to achieve a viscous solution (~10-20% w/v).

  • Filtration: Pass through a 0.45 µm PTFE filter to remove insoluble gels.

  • Precipitation: Dropwise add the polymer solution into a 10x volume of cold "non-solvent" (typically Methanol or Hexane) under high-shear stirring.

    • Note: DBTS is soluble in hexane/methanol and will remain in the supernatant.

  • Recovery: Filter the precipitated polymer and wash 3x with fresh non-solvent.

  • Drying: Vacuum dry at

    
     to constant weight.
    

Part 3: Trace Impurity Analysis (The "Prove it's Out" Phase)

Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Objective: Quantify total Tin (Sn) to comply with ICH Q3D limits (Oral PDE for Sn is typically 6000 µ g/day , but organotin limits can be lower depending on speciation).

Experimental Protocol: Microwave-Assisted Digestion
ParameterSetting/Reagent
Sample Mass 50–100 mg (weighed to 0.1 mg precision)
Reagents 6 mL

(Suprapur), 1 mL

, 1 mL

Internal Standard Indium (

) or Yttrium (

) at 10 ppb
Microwave Ramp Ramp to 200°C over 15 min; Hold 15 min.[1]
Collision Cell Helium mode (KED) to remove polyatomic interferences (e.g.,

vs

)
Target Isotopes

(Primary),

(Qualifier)

System Suitability Test (SST):

  • Recovery: Spike a blank polymer matrix with a known DBTS standard. Recovery must be 85–115%.

  • Linearity:

    
     over 0.1 ppb to 100 ppb range.
    

Part 4: Structural & Thermal Characterization

Once the catalyst is removed, the polymer architecture is assessed to ensure DBTS did not induce degradation.

A. Gel Permeation Chromatography (GPC/SEC)
  • Objective: Determine

    
    , 
    
    
    
    , and PDI.
  • Indicator of Catalyst Residue: A high PDI (>2.0 for controlled polymerizations) or a low-molecular-weight "tail" often indicates catalyst-induced back-biting during the reaction or workup.

  • Protocol:

    • Eluent: THF (stabilized) or DMF with 0.1% LiBr (to prevent aggregation).

    • Columns: Mixed-bed PLgel columns.

    • Detection: Refractive Index (RI) + Multi-Angle Light Scattering (MALS) for absolute Mw.

B. Thermal Gravimetric Analysis (TGA)
  • Objective: Assess thermal stability.

  • The "Tin Effect": Residual tin lowers the onset temperature of degradation (

    
    ).
    
  • Protocol: Ramp 10°C/min from 50°C to 600°C under Nitrogen.

  • Pass Criteria: The purified polymer should exhibit a

    
     at least 20°C higher than the crude polymer.
    

Part 5: Visualization of Analytical Workflow

The following diagram illustrates the decision tree for characterizing DBTS-synthesized polymers.

DBTS_Characterization_Workflow Start Crude Polymer (Contains DBTS) Purification Purification Step (Precipitation in MeOH/Hexane) Start->Purification Branch_Chem Structural Analysis Purification->Branch_Chem Branch_Safety Safety Analysis (ICP-MS) Purification->Branch_Safety Decision Is Trace Sn < Limit? Fail Reprocess (Scavenging Resin) Decision->Fail > PDE Limit Pass Release for Formulation Decision->Pass < PDE Limit GPC GPC/SEC (Check PDI & Mw) Branch_Chem->GPC NMR 1H NMR (Check End Groups) Branch_Chem->NMR TGA TGA (Check Thermal Stability) Branch_Chem->TGA Branch_Safety->Decision Quantify Sn GPC->Pass TGA->Pass Fail->Purification Repeat

Figure 1: Integrated workflow for purification and validation of polymers synthesized with DBTS catalyst.

Part 6: Troubleshooting & Scientific Rationale

ObservationRoot Cause (Scientific Rationale)Corrective Action
High PDI in GPC DBTS caused transesterification (back-biting) due to prolonged reaction time or high heat.Optimize reaction time; quench reaction immediately with an acid (e.g., acetic acid) to deactivate the tin center before workup.
Yellowing of Polymer Sulfur oxidation or formation of conjugated double bonds (degradation).Ensure reaction is conducted under strict inert atmosphere (

/Ar). Use antioxidant additives if permissible.
Low TGA Onset Residual DBTS is catalyzing thermal unzipping of the polymer chain.Improve purification. Consider using a metal-scavenging resin (e.g., silica-thiol) if precipitation is insufficient.
Inconsistent Kinetics Hydrolysis of DBTS (rare, but possible) or phase separation.Verify DBTS purity. Ensure monomers are dry (<50 ppm water) even though DBTS is water-tolerant; excessive water still competes.

References

  • ICH Q3D (R2). Guideline for Elemental Impurities. International Council for Harmonisation, 2022. Link

  • Gelest, Inc. Di-n-butyltin Sulfide Technical Data & Applications.[2]Link[2]

  • European Medicines Agency. Elemental impurities in pharmaceuticals.Link

  • Matyjaszewski Polymer Group. Catalyst Removal Techniques in Polymer Synthesis. Carnegie Mellon University. Link

  • ChemicalBook. Di-n-butyltin Sulfide Properties and Uses (CAS 4253-22-9).[3][4]Link

Sources

Technical Guide: Di-n-butyltin Sulfide Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


 (Trimer form)

Executive Summary & Reagent Profile[1][2][3][4][5]

Di-n-butyltin sulfide (DBTS) is a versatile organotin reagent primarily utilized as a source of nucleophilic sulfur and a mild thionating agent. Unlike aggressive phosphorus-based reagents (e.g., Lawesson’s Reagent,


), DBTS operates under neutral conditions, making it indispensable for substrates sensitive to acidic environments.

While historically dominant in polymer chemistry as a stabilizer and catalyst, its utility in fine organic synthesis has re-emerged due to its ability to facilitate controlled sulfur transfer reactions, including the conversion of carbonyls to thiocarbonyls and the synthesis of thioesters from acid chlorides.

Physical & Chemical Properties
PropertySpecification
Molecular Formula

(Cyclic Trimer)
Molecular Weight 796.15 g/mol (Trimer); 265.38 g/mol (Monomer)
Appearance Colorless to pale yellow viscous oil or low-melting solid
Solubility Soluble in benzene, toluene, THF, chloroform; Insoluble in water
Stability Moisture sensitive; hydrolyzes slowly to dibutyltin oxide and

Key Reactivity Oxophilic (Sn-O bond formation drives reactions); Nucleophilic Sulfur

Mechanistic Principles

The synthetic utility of DBTS is driven by the high bond energy of the Tin-Oxygen bond (


) compared to the Tin-Sulfur bond (

). This thermodynamic driving force allows DBTS to exchange sulfur for oxygen in carbonyl systems or transfer sulfur to electrophiles.
Mechanism: Thionation of Carbonyls

The reaction proceeds via a four-membered heterocycle intermediate, analogous to the Wittig reaction mechanism. The tin atom coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, which is subsequently attacked by the sulfur atom.

ThionationMechanism Start Carbonyl Substrate (R2C=O) + Bu2SnS Coordination Coordination Complex (Sn...O interaction) Start->Coordination Lewis Acid/Base Intermediate 4-Membered Cyclic Intermediate (Sn-S-C-O) Coordination->Intermediate Cycloaddition Collapse Cycloreversion Intermediate->Collapse Sn-O Bond Formation Product Thiocarbonyl (R2C=S) + Bu2SnO Collapse->Product Thermodynamic Drive

Figure 1: Mechanism of carbonyl-to-thiocarbonyl conversion mediated by Dibutyltin Sulfide.

Experimental Protocols

Protocol A: Preparation of Di-n-butyltin Sulfide (In-Situ or Bulk)

Commercial DBTS can be expensive or degraded. Fresh preparation from Dibutyltin Oxide (DBTO) is recommended for critical applications.

Reaction:



Materials:

  • Dibutyltin Oxide (DBTO): 24.9 g (100 mmol)

  • Ethanol (Anhydrous): 150 mL

  • Hydrogen Sulfide (

    
    ) gas OR Sodium Sulfide nonahydrate (
    
    
    
    )

Step-by-Step Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube (if using

    
    ), and a reflux condenser.
    
  • Dissolution: Suspend 24.9 g of DBTO in 150 mL of ethanol.

  • Sulfuration (Method A - Gas): Slowly bubble

    
     gas through the suspension at room temperature. The white oxide powder will gradually disappear as the soluble sulfide forms.
    
    • Caution:

      
       is highly toxic. Use a scrubber containing NaOH solution at the outlet.
      
  • Sulfuration (Method B - Salt): Alternatively, dissolve 24.0 g

    
     in minimal water and add dropwise to the ethanol suspension. Acidify slightly with dilute HCl to generate 
    
    
    
    in situ (requires closed system venting to scrubber).
  • Work-up: Once the solution is clear (approx. 1-2 hours), filter off any unreacted particulates.

  • Isolation: Remove solvent under reduced pressure (rotary evaporator). The residue is a viscous oil that may solidify upon standing.

  • Purification: Recrystallize from hexane if a solid, or use directly as a crude oil for synthesis.

Protocol B: Mild Thionation of Labile Ketones

This protocol is ideal for substrates that decompose under the harsh, acidic conditions of Lawesson’s Reagent or


.

Substrate Scope: 1,4-diketones, amides, and acid-sensitive aldehydes.

Step-by-Step Procedure:

  • Stoichiometry: Use 1.1 equivalents of DBTS (calculated as monomer, MW ~265) per carbonyl group.

  • Solvent: Anhydrous Toluene or Xylene.

  • Reaction:

    • Dissolve substrate (1.0 mmol) in Toluene (5 mL).

    • Add DBTS (1.1 mmol, ~292 mg).

    • Heat to reflux (

      
      ) under Nitrogen atmosphere.
      
  • Monitoring: Monitor by TLC. The formation of the thiocarbonyl is often accompanied by the precipitation of Dibutyltin Oxide (white solid) as the reaction progresses.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove the insoluble Dibutyltin Oxide byproduct.

    • Concentrate the filtrate.

    • Purify via flash column chromatography (Note: Thiocarbonyls are often less polar than their oxygen counterparts).

Protocol C: Synthesis of Diacyl Sulfides (Thioanhydrides)

DBTS acts as a sulfur transfer agent to convert acid chlorides into diacyl sulfides, which are useful acylating agents in peptide chemistry.

Reaction:



Step-by-Step Procedure:

  • Mixing: In a dry flask, combine Acid Chloride (20 mmol) and DBTS (10 mmol).

  • Conditions: Reaction is often exothermic. Stir at room temperature initially. If no reaction occurs, heat gently to

    
     in benzene or toluene.
    
  • Completion: The reaction is complete when the tin species has converted to Dibutyltin Dichloride (

    
    ), which is soluble in organic solvents.
    
  • Isolation:

    • Add dry hexane to the reaction mixture.

    • If the product is solid, it may crystallize. If liquid, fractional distillation is required.

    • Note: Separation from

      
       can be challenging. Flash chromatography on silica gel is effective, eluting the organotin byproduct first with non-polar solvents (pentane/hexane).
      

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Old/Hydrolyzed ReagentDBTS hydrolyzes to DBTO (white powder) on shelf. Reprepare or recrystallize reagent.
Slow Reaction Steric HindranceSwitch solvent to Xylene or Chlorobenzene to increase reflux temperature (

).
Tin Contamination Incomplete RemovalUse a 10% KF (Potassium Fluoride) aqueous wash during workup. This converts soluble tin halides into insoluble polymeric tin fluorides.
Product Hydrolysis Wet SolventsThiocarbonyls are sensitive to hydrolysis. Ensure all solvents are strictly anhydrous.

Safety & Handling (EHS Critical)

Hazard Class: Organotin Compound. Toxic by ingestion and skin absorption. GHS Signal: DANGER

  • Toxicity: Dibutyltin compounds are immunotoxic and neurotoxic. They can penetrate nitrile gloves over time.

    • Recommendation: Use "Silver Shield" or laminate gloves for prolonged handling. Double-glove with nitrile for short tasks.

  • Byproducts: The reaction generates Dibutyltin Oxide or Dichloride. These must be collected as hazardous heavy metal waste. Do not dispose of down the drain.

  • Odor: While less offensive than thiols, DBTS and its hydrolysis product (

    
    ) have a distinct rotten-egg smell. Work strictly in a fume hood.
    
  • Decomposition: Thermal decomposition releases sulfur oxides (

    
    ).
    

References

  • Preparation & General Properties

    • Poller, R. C. (1970). The Chemistry of Organotin Compounds. Academic Press.

  • Thionation Methodology

    • Steliou, K., & Mrani, M. (1982). Tin-assisted sulfuration: A mild conversion of carbonyls to thiocarbonyls. Journal of the American Chemical Society, 104(11), 3104-3106.

  • Reaction with Acid Chlorides: Harpp, D. N., & Aida, T. (1980). Organotin Reagents for Sulfur Transfer. Journal of the American Chemical Society.
  • Polymerization Catalysis

    • Gooch, J. W. (2011). Dibutyltin Sulfide. In: Encyclopedic Dictionary of Polymers. Springer, New York.

  • Safety Data

    • Gelest Inc. (2015). Safety Data Sheet: Di-n-butyltin Sulfide.

Application Note: Formulation and Characterization of PVC Compounds Stabilized with Di-n-butyltin Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous technical guide for the formulation of Polyvinyl Chloride (PVC) utilizing Di-n-butyltin sulfide (DBTS) as a primary thermal stabilizer. While organotin mercaptides are ubiquitous in the industry, DBTS (CAS: 4253-22-9) offers a unique balance of high tin content and thermal efficiency, particularly in rigid, transparent applications.

This guide is structured for research scientists and formulation engineers. It moves beyond basic recipes to explore the stoichiometric causality of stabilization, providing self-validating protocols for dry blending, torque rheometry, and static heat aging.

Mechanistic Principles

PVC degradation is an autocatalytic dehydrochlorination process.[1][2] Labile chlorine atoms (allylic or tertiary) on the polymer backbone detach upon heating, releasing Hydrogen Chloride (HCl). This HCl catalyzes further degradation, forming conjugated polyene sequences that result in yellowing and eventual blackening (crosslinking).[2]

The Stabilization Pathway

Di-n-butyltin sulfide functions through two primary mechanisms, often described by the Frye-Horst hypothesis :

  • Substitution (The Fry-Horst Mechanism): The sulfur-tin bond cleaves, and the sulfur ligand replaces the labile chlorine atom on the PVC chain. This restores the stability of the polymer backbone.

  • HCl Scavenging: The stabilizer reacts with free HCl to form organotin chlorides (e.g., Dibutyltin dichloride), which are Lewis acids but far less catalytic to degradation than free HCl.

Mechanism Visualization

The following diagram illustrates the stabilization cycle, highlighting the substitution of labile chlorine and the neutralization of HCl.

PVC_Stabilization PVC_Unstable Unstable PVC (Labile Allylic Cl) Intermediate Coordination Complex PVC_Unstable->Intermediate Heat Initiation DBTS Di-n-butyltin Sulfide (Stabilizer) DBTS->Intermediate Sn-S Bond Cleavage Byproduct Byproduct: Dibutyltin Dichloride DBTS->Byproduct Neutralization PVC_Stable Stabilized PVC (Sulfur Ligand Attached) Intermediate->PVC_Stable Substitution (Frye-Horst) Intermediate->Byproduct Cl Capture HCl Free HCl (Autocatalyst) HCl->DBTS Acid Attack

Figure 1: Mechanistic pathway of PVC stabilization via Di-n-butyltin sulfide, showing the substitution of labile chlorine and HCl neutralization.

Material Selection & Formulation

For this protocol, we utilize a Rigid PVC (uPVC) formulation typical for medical device housing or transparent profiles. The absence of plasticizer increases the shear heat during processing, making the efficiency of DBTS critical.

Table 1: Standard Formulation (Rigid Transparent)
ComponentFunctionPHR (Parts per Hundred Resin)Rationale
PVC Resin (K-Value 57-60) Base Polymer100.0Low K-value chosen for easier flow in precision molding.
Di-n-butyltin Sulfide Primary Stabilizer 1.5 - 2.0 High efficiency allows low dosage; provides long-term heat stability.
Acrylic Processing Aid Fusion Promoter1.0 - 1.5Accelerates fusion to prevent degradation before the stabilizer is consumed.
Calcium Stearate Internal Lubricant0.5Reduces internal friction/shear heat.
PE Wax (High Density) External Lubricant0.2 - 0.4Prevents sticking to metal surfaces; critical for transparency.
Epoxidized Soybean Oil Co-stabilizer3.0Synergist; scavenges HCl and acts as a mild plasticizer/lubricant.

Experimental Protocols

Protocol A: High-Shear Dry Blending

Objective: To achieve a homogeneous "dry blend" where the stabilizer is absorbed into the porous PVC grain before melting. Equipment: High-speed mixer (Henschel type) with cooling jacket.

  • Pre-heating: Preheat the mixer vessel to 40°C to remove surface moisture.

  • Resin Loading: Charge the PVC resin and start mixing at Low Speed (600 rpm) .

  • Stabilizer Addition: At 60°C , add the Di-n-butyltin sulfide.

    • Why? Adding liquid/solid organotins at this temp ensures the PVC pores are open (glass transition onset) for absorption.

  • Lubricant Addition: At 80°C , add waxes and processing aids.

    • Why? Late addition prevents lubricants from coating the resin too early, which would block stabilizer absorption.

  • High Shear: Increase to High Speed (1500-2000 rpm) . Monitor temperature.

  • Discharge: When the blend reaches 115°C , immediately discharge into the Cooling Mixer.

  • Cooling: Cool to 40°C under low agitation to prevent agglomeration.

Protocol B: Dynamic Thermal Stability (Torque Rheometry)

Objective: To determine the "Fusion Time" and "Degradation Time" under processing conditions. Equipment: Brabender Plasti-Corder or Haake Rheomix.

  • Parameters: Set chamber temperature to 190°C and rotor speed to 60 rpm .

  • Loading: Introduce 60g of the dry blend into the heated chamber.

  • Data Recording:

    • Fusion Peak: Record the time (s) and torque (Nm) where the material melts (maximum viscosity).

    • Equilibrium Torque: The steady-state torque after fusion.

    • Degradation Point: The time at which torque begins to rise sharply again (crosslinking).

  • Calculation:

    • Acceptance Criteria: For DBTS formulations, stability > 15 minutes at 190°C is standard.

Protocol C: Static Heat Aging (Oven Test)

Objective: To visualize color hold and long-term thermal stability without shear. Equipment: Metrastat Oven or Mathis Oven (air circulating).

  • Sample Prep: Mill the dry blend into a sheet (0.5mm thick) using a two-roll mill at 180°C for 3 minutes.

  • Coupons: Cut the sheet into 2cm x 2cm strips.

  • Aging: Place strips on the oven tray.

    • Temperature: 190°C.

    • Interval: Eject one strip every 10 minutes.

  • Analysis: Measure Yellowness Index (YI) according to ASTM E313.

    • Failure Mode: The point where the sample turns from yellow to black (Zinc burning) or deep red/brown (Tin degradation).

Experimental Workflow Diagram

The following flowchart outlines the logical progression from raw material to validated compound.

Experimental_Workflow cluster_Testing Validation Protocols RawMaterials Raw Material Weighing (Precision ±0.01g) DryBlend High-Shear Mixing (Target: 115°C) RawMaterials->DryBlend Cooling Cooling Phase (Target: 40°C) DryBlend->Cooling Rheology Torque Rheometry (Dynamic Stability) Cooling->Rheology Sample A Milling Two-Roll Milling (Sheet Formation) Cooling->Milling Sample B Analysis Data Analysis (YI Index & Fusion Time) Rheology->Analysis OvenTest Static Oven Aging (Color Hold) Milling->OvenTest OvenTest->Analysis

Figure 2: Step-by-step experimental workflow for formulating and validating PVC compounds.

Safety & Regulatory Note

Organotin compounds, while effective, carry toxicity risks.[3]

  • Handling: Always use a fume hood during milling and rheometry, as trace amounts of organotin vapor and HCl may be released.

  • Regulatory: Di-n-butyltin sulfide is regulated in various jurisdictions (REACH, FDA). For medical packaging, ensure compliance with USP Class VI testing if the final application requires biocompatibility.

References

  • Mechanism of Organotin Stabilization: Frye, A. H., & Horst, R. W. (1959). The mechanism of polyvinyl chloride stabilization by barium, cadmium, and zinc carboxylates.[4] Journal of Polymer Science. (Foundational theory applied to Tins).

  • PVC Degradation Kinetics: Yu, J., et al. (2016). Molecular chain model construction, thermo-stability, and thermo-oxidative degradation mechanism of poly(vinyl chloride). RSC Advances.

  • Organotin Stabilizer Overview: Arkis, E., & Balkose, D. (2005).[5][6][7] Thermal stabilisation of poly(vinyl chloride) by organotin compounds. Polymer Degradation and Stability. [5]

  • Industrial Formulation Data: Plastic Additives Handbook, 6th Edition. (2009). Hanser Publishers. (Standard industry reference for PHR levels).

Sources

Application Note: Quantitative Speciation of Di-n-butyltin Sulfide (DBTS) in Polymer Matrices via GC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantitative determination of Di-n-butyltin sulfide (DBTS) and related di-n-butyltin (DBT) species in polymer matrices (PVC, Polyurethanes). While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides total tin content, it lacks the speciation required to distinguish regulated organotins from inorganic tin impurities. This guide utilizes Sodium Tetraethylborate (NaBEt₄) derivatization coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) to achieve limits of quantitation (LOQ) < 5 ng/g, ensuring compliance with REACH Annex XVII and USP <661.2> regulations.

Introduction & Regulatory Context[1][2][3][4][5][6][7][8]

Di-n-butyltin sulfide (DBTS, CAS 4253-22-9) is widely used as a heat stabilizer in Polyvinyl Chloride (PVC) and a catalyst in polyurethane foams. However, organotin compounds pose significant neurotoxic and immunotoxic risks.

Regulatory Thresholds[3][7]
  • REACH Annex XVII (Entry 20): Restricts Dibutyltin (DBT) compounds in mixtures and articles to 0.1% by weight (1000 mg/kg) of tin.

  • EU Regulation 10/2011 (Food Contact): Establishes Specific Migration Limits (SML) for organotins.

  • USP <661.2>: Requires extractables and leachables profiling for pharmaceutical packaging systems, where organotins are common impurities.

The Analytical Challenge

DBTS is chemically labile. Direct analysis is difficult because the Sn-S bond is prone to hydrolysis. Therefore, the standard analytical strategy involves acid hydrolysis to release the Dibutyltin cation (DBT²⁺) , followed by in-situ alkylation to form a volatile derivative suitable for GC-MS.

Critical Note: This method quantifies the DBT moiety. To express results specifically as DBTS, stoichiometric conversion is applied, assuming DBTS is the sole source of DBT in the matrix.

Analytical Strategy: Why Derivatization?

Organotins are polar and non-volatile, making them unsuitable for direct GC analysis. We utilize Sodium Tetraethylborate (NaBEt₄) for derivatization over Grignard reagents for three reasons:

  • Aqueous Compatibility: NaBEt₄ works in aqueous/acidic media, allowing direct derivatization of the acid extract without complex phase transfers.

  • Speed: The reaction is instantaneous at controlled pH.

  • Selectivity: It specifically targets the organometallic cation.

Reaction Mechanism

The DBT cation reacts with NaBEt₄ to form Di-butyl-di-ethyl-tin (DBT-Et₂), which is hydrophobic and easily extracted into hexane.



Visual Workflow

The following diagram outlines the critical path from sample preparation to data acquisition.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Derivatization (In-Situ) cluster_2 Phase 3: Analysis Start Polymer Sample (Cryo-milled < 1mm) Dissolve Dissolution (10mL THF, 1h Sonication) Start->Dissolve Precipitate Precipitation (Add 20mL Methanol) Dissolve->Precipitate Filter Centrifuge & Filter (0.45 µm PTFE) Precipitate->Filter Buffer Adjust pH 4.5 (Acetate Buffer) Filter->Buffer Reagent Add NaBEt4 (2%) + Internal Std (TPrT) Buffer->Reagent React Reaction (15 min, Room Temp) Reagent->React Extract_Hex LLE Extraction (Hexane, 2x 5mL) React->Extract_Hex Inject GC-MS/MS Injection (Splitless, 280°C) Extract_Hex->Inject Data Quantification (m/z 261 -> 121, 151) Inject->Data

Caption: Figure 1: Step-by-step workflow for the extraction, derivatization, and quantification of DBTS in polymer matrices.

Detailed Protocols

Reagents & Standards
  • Internal Standard (IS): Tri-n-propyltin chloride (TPrTCl) or Deuterated DBT (d18-DBT).

  • Derivatizing Agent: 2% (w/v) Sodium Tetraethylborate (NaBEt₄) in 0.1M NaOH.[1] Prepare fresh daily.

  • Buffer: 1M Sodium Acetate / Acetic Acid (pH 4.5).

  • Solvents: HPLC-grade Tetrahydrofuran (THF), Methanol, Hexane.

Sample Preparation (Extraction)

Causality: Polymers trap stabilizers within the matrix. THF swells and dissolves PVC, releasing the organotins. Methanol precipitates the polymer while keeping organotins in solution.

  • Cryo-milling: Grind the polymer sample to a fine powder (< 1 mm) using liquid nitrogen to prevent thermal degradation during milling.

  • Weighing: Accurately weigh 0.5 g of sample into a 40 mL glass vial.

  • Dissolution: Add 10 mL THF . Sonicate at 40°C for 60 minutes until the polymer is swollen or dissolved.

  • Spiking (IS): Add 50 µL of Internal Standard solution (10 µg/mL TPrT).

  • Precipitation: Slowly add 20 mL Methanol while vortexing. This precipitates the PVC polymer chains.

  • Separation: Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant (containing extracted organotins) into a clean reaction vessel.

Derivatization Procedure

Causality: The pH must be maintained between 4.0 and 5.[2]0. Above pH 6, NaBEt₄ decomposes too quickly; below pH 3, the organotin-ethyl bond may be unstable.

  • Buffering: Add 5 mL of Acetate Buffer (pH 4.5) to the supernatant.

  • Alkylation: Add 1 mL of 2% NaBEt₄ solution . Cap immediately.

  • Reaction: Shake vigorously for 15 minutes (mechanical shaker recommended).

  • Extraction: Add 5 mL Hexane . Shake for another 5 minutes to extract the ethylated derivatives.

  • Phase Separation: Allow phases to separate (or centrifuge). Transfer the upper hexane layer to a GC vial containing anhydrous sodium sulfate (to remove residual water).

Instrumental Analysis (GC-MS/MS)

System: Agilent 7890B GC / 7000D Triple Quad MS (or equivalent).

ParameterSetting
Column HP-5MS UI (30m x 0.25mm x 0.25µm)
Inlet Splitless, 280°C, Purge flow 50 mL/min at 1 min
Carrier Gas Helium, Constant Flow 1.2 mL/min
Oven Program 60°C (1 min) → 20°C/min → 280°C (hold 5 min)
Transfer Line 280°C
Ion Source EI, 230°C, 70 eV
Acquisition MRM (Multiple Reaction Monitoring)

MRM Transitions (Dibutyltin-diethyl derivative):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)
DBT-Et₂ (Quant) 261 (Sn-Bu-Et cluster)151 (Sn-H-Et)1550
DBT-Et₂ (Qual) 261121 (Sn)2550
TPrT-Et (IS) 2631511550

Data Analysis & Validation

Identification

Retention time matching with standards (±0.05 min) and ion ratio confirmation (Qual/Quant peak area ratio within 20% of standard).

Quantification

Calculate the concentration of the DBT cation (


) using the internal standard method. To report as Di-n-butyltin Sulfide (DBTS) , use the stoichiometric conversion factor:


  • MW of DBT Cation (

    
    ): ~234.9  g/mol 
    
  • MW of DBTS Trimer Unit (

    
    ): ~266.9  g/mol 
    
  • Conversion Factor: ~1.136

Method Performance (Typical)
  • Linearity:

    
     (Range: 10 – 1000 ng/g)
    
  • Recovery: 85% – 115% (Spiked PVC matrix)

  • LOQ: 5 ng/g (polymer basis)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Incomplete extraction from polymer.Increase sonication time or use "Total Dissolution" method (THF only, inject dilute).
Poor Derivatization pH drift or degraded NaBEt₄.Check buffer pH.[1] Prepare NaBEt₄ fresh daily (reacts with moisture).
Tailing Peaks Active sites in liner/column.Replace liner with Ultra Inert type; trim column.
Interferences Sulfur from matrix (S-Sn bond cleavage).Use MS/MS (MRM) to filter out sulfur background; ensure hexane extract is clean.

References

  • ISO 17353:2004. Water quality — Determination of selected organotin compounds — Gas chromatographic method.[3] International Organization for Standardization. Link

  • Shimadzu Application News No. M259. Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS.Link

  • European Chemicals Agency (ECHA). Restrictions on Organostannic Compounds (REACH Annex XVII).Link

  • USP <661.2>. Plastic Packaging Systems for Pharmaceutical Use.[4][5] United States Pharmacopeia.[5] Link

  • Cole, R. et al.Organotin compounds in the environment: Analysis, fate and effects. Science of The Total Environment, 2015.

Sources

Troubleshooting & Optimization

Technical Support Center: Di-n-butyltin Sulfide (DBTS) Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Di-n-butyltin sulfide (DBTS). This guide is designed for researchers, scientists, and drug development professionals who are utilizing DBTS in their experiments. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to anticipate and troubleshoot stability issues you may encounter with DBTS in solution. This is a living document; we will continue to update it as new findings become available.

Introduction to Di-n-butyltin Sulfide Stability

Di-n-butyltin sulfide (CAS 4253-22-9) is a versatile organotin compound used as a catalyst in polyurethane systems and as a stabilizer in vinyl resins.[1][2] While it is often described as having good hydrolytic and water-tolerant stability, particularly in comparison to other catalysts like dibutyltin dilaurate (DBTDL), its stability in solution is not absolute and is highly dependent on experimental conditions.[1][2] Understanding the factors that can lead to its degradation is crucial for ensuring the reproducibility and success of your experiments.

This guide will walk you through the common stability-related questions and issues encountered when working with DBTS solutions.

Frequently Asked Questions (FAQs)

My Di-n-butyltin sulfide solution has turned cloudy/formed a precipitate. What is happening?

This is one of the most common visual indicators of DBTS degradation. The cloudiness or precipitate is often due to the hydrolysis of DBTS. Although it has some water tolerance, trace amounts of water in your solvent or exposure to atmospheric moisture can lead to its breakdown.[3]

  • Causality: The tin-sulfur bond in DBTS is susceptible to cleavage by water (hydrolysis). This reaction likely forms dibutyltin oxide ((Bu₂SnO)n), which is a polymeric, insoluble white solid, and hydrogen sulfide (H₂S) gas.[4] The formation of the insoluble dibutyltin oxide is the most probable cause of the observed precipitate.

  • Troubleshooting Steps:

    • Verify Solvent Anhydrousness: Use freshly opened, anhydrous solvents and store them under an inert atmosphere (e.g., nitrogen or argon).

    • Inert Atmosphere: Prepare and handle your DBTS solutions in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture.

    • Proper Storage: Store your solutions in tightly sealed containers with a desiccant if necessary.

I've noticed a strong, unpleasant odor from my DBTS solution that wasn't there before. What does this indicate?

An increasingly strong, unpleasant "skunk-like" or rotten egg odor is a strong indicator of DBTS degradation.

  • Causality: The likely culprit for this odor is the formation of volatile sulfur-containing compounds as degradation byproducts. As mentioned in the previous point, hydrolysis can release hydrogen sulfide (H₂S), which has a characteristic rotten egg smell. Other degradation pathways could potentially lead to the formation of butyl mercaptans, which are also known for their strong, unpleasant odors.

  • What to do:

    • Work in a well-ventilated fume hood.

    • Consider the solution to be at least partially degraded, which may affect your experimental results.

    • It is advisable to prepare a fresh solution.

My solid Di-n-butyltin sulfide has solidified in its container. Is it still usable?

The safety data sheet for DBTS notes that the product may solidify with prolonged storage.[3]

  • Causality: This solidification is likely a physical change rather than a chemical one, possibly due to the slow crystallization of the compound over time. The melting point of pure DBTS is in the range of 90-98°C.[1]

  • Recommendation:

    • Gently warm the container in a water bath to re-melt the solid. Do not use a direct, high-heat source, as this can cause thermal decomposition. Organotin compounds can begin to decompose at temperatures above 100°C.[5]

    • Once molten, ensure the material is homogenous before use.

    • If the material does not re-melt into a clear, viscous liquid or if you observe discoloration, it may have undergone some degradation, and using a fresh batch is recommended.

In-Depth Troubleshooting Guides

Guide 1: Investigating Unexpected Reaction Outcomes or Catalyst Inactivity

Issue: Your reaction is proceeding slower than expected, or not at all, and you suspect your DBTS catalyst solution is the problem.

Underlying Principle: The catalytic activity of DBTS is dependent on its chemical integrity. If it has degraded, its concentration will be lower than intended, or the degradation products may inhibit your reaction.

G A Unexpected Reaction Outcome B Prepare a Fresh DBTS Solution A->B C Use Anhydrous Solvents & Inert Atmosphere B->C D Run a Control Reaction with Fresh Solution C->D E Reaction Proceeds as Expected? D->E F Yes: Old Solution was Degraded E->F Yes G No: Issue is Not DBTS Stability E->G No I Implement Stricter Storage/Handling Protocols F->I H Investigate Other Reaction Parameters G->H

Caption: Troubleshooting workflow for catalyst inactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the stability of your DBTS solution by observing changes in the chemical environment of the butyl groups attached to the tin atom.[6]

  • Prepare a Stock Solution: Dissolve a known concentration of DBTS in the deuterated solvent you will be using for your experiment (e.g., THF-d8, Toluene-d8).

  • Acquire Initial ¹H NMR Spectrum: Immediately after preparation, acquire a proton NMR spectrum. This will be your "time zero" reference. Note the chemical shifts and integration of the peaks corresponding to the butyl groups.

  • Incubate and Monitor: Store your NMR tube under the conditions you are investigating (e.g., room temperature on the benchtop, 4°C in the dark, etc.).

  • Acquire Subsequent Spectra: Acquire additional ¹H NMR spectra at regular intervals (e.g., every 24 hours, every week).

  • Analyze the Data:

    • Look for New Peaks: The appearance of new peaks, particularly in the region where signals from dibutyltin oxide or other degradation products would appear, is a clear sign of degradation.

    • Changes in Integration: A decrease in the relative integration of the original DBTS peaks compared to an internal standard indicates a loss of the starting material.

    • Broadening of Signals: Significant peak broadening can indicate the formation of polymeric species, such as dibutyltin oxide.

Guide 2: Preventing Hydrolytic Degradation

Issue: You are working in a system where the presence of water is unavoidable, or you are struggling with moisture contamination.

Underlying Principle: While DBTS is more "water-tolerant" than many other organotin catalysts, this is a relative term.[7] The tin-sulfur bond is still susceptible to hydrolysis. The key is to minimize water content and exposure time.

FactorEffect on Hydrolysis RateRationale
Water Concentration IncreasesWater is a reactant in the hydrolysis reaction.
Temperature IncreasesHigher temperatures provide the activation energy for the reaction.
pH (Acids/Bases) Can be catalyzedThe tin-sulfur bond can be cleaved by both acids and bases.[4]
Solvent Polarity May IncreasePolar solvents may better solvate the transition state of the hydrolysis reaction.
  • Solvent Preparation:

    • Use solvents from a solvent purification system or freshly opened bottles of anhydrous solvent.

    • Store solvents over molecular sieves (ensure the sieves are properly activated).

  • Glassware Preparation:

    • Oven-dry all glassware at >120°C for several hours and cool under a stream of inert gas or in a desiccator immediately before use.

  • Solution Handling:

    • Use syringe techniques for transferring anhydrous solvents and DBTS solutions.

    • Blanket your reaction vessel with an inert gas (nitrogen or argon).

  • Storage of Solutions:

    • Store stock solutions in a sealed container, preferably with a septum for withdrawing aliquots via syringe.

    • Store in a cool, dark place. For long-term storage, consider a freezer, but ensure the solvent is compatible with freezing temperatures.

Chemical Compatibility

Organotin compounds can be reactive with a number of common laboratory reagents. Below is a summary of known incompatibilities.

Incompatible Reagent ClassPotential OutcomeRationale
Strong Oxidizing Agents Oxidation of sulfur and/or cleavage of Sn-C bondsCan lead to the formation of tin oxides and other undefined products.[8]
Strong Acids Cleavage of Sn-C and/or Sn-S bondsCan lead to the formation of butyltin salts and H₂S.
Strong Bases Cleavage of the Sn-S bondCan accelerate hydrolysis.[4]
Halogens (e.g., I₂, Br₂) Cleavage of the Sn-S bondForms dibutyltin dihalides.

Note: Always perform a small-scale compatibility test if you are unsure about a specific combination of reagents.

Visual Guide to Degradation

G cluster_0 Fresh DBTS Solution cluster_1 Degraded DBTS Solution A Clear, Viscous Liquid B Cloudy/Turbid Appearance A->B Degradation (e.g., Hydrolysis) C White Precipitate (e.g., (Bu₂SnO)n) A->C Degradation (e.g., Hydrolysis) D Strong, Unpleasant Odor (e.g., H₂S) A->D Degradation (e.g., Hydrolysis)

Caption: Visual indicators of DBTS solution degradation.

References

  • Zhao, Y., et al. (2017). Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates. Journal of Agricultural and Food Chemistry, 65(46), 10091–10099. [Link]

  • Yousif, E., & Al-Majedy, K. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science, 24(3), 9-15. [Link]

  • Preprints.org. (2016). Synthesis and Characterization of Dibutyltin Compounds with α- Amino Acids. [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: DI-n-BUTYLTIN SULFIDE, tech-95. [Link]

  • MDPI. (2022). Identification of Soluble Degradation Products in Lithium–Sulfur and Lithium-Metal Sulfide Batteries. Batteries, 8(3), 23. [Link]

  • PubChem. (n.d.). Dibutyl sulfide. [Link]

  • ResearchGate. (2014). Photocatalytic degradation of some organic sulfides as environmental pollutants using titanium dioxide suspension. [Link]

  • SciSpace. (2000). Determination of organotin compounds in environmental samples. Analytical Sciences, 16(4), 351-361. [Link]

  • Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. [Link]

  • MDPI. (2021). 33S NMR: Recent Advances and Applications. Molecules, 26(15), 4478. [Link]

  • Lupine Publishers. (2018). A Review of Organotin Compounds: Chemistry and Applications. Modern Approaches in Oceanography & Petroleum Engineering, 1(3). [Link]

  • PubMed. (2012). Development of a low-cost method of analysis for the qualitative and quantitative analysis of butyltins in environmental samples. Journal of Chromatography A, 1247, 146-152. [Link]

  • PubMed. (2014). Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments. Chemosphere, 111, 169-175. [Link]

  • National Center for Biotechnology Information. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(30), 10634-10640. [Link]

  • ScienceDirect. (2021). Aqueous sulfide oxidation catalyzed by hydrocarbon solution of 3,3′,5,5′-tetra-tert-butyl-stilbenequinone. Chemical Engineering Journal, 421, 127811. [Link]

  • ResearchGate. (2015). Tin sulfide nanoparticles as photocatalysts for the degradation of organic dyes. [Link]

  • Analytical and Bioanalytical Chemistry Research. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 11(4), 463-474. [Link]

  • ScienceDirect. (2024). Solid-state NMR study of the stability of MOR framework aluminum under different calcination conditions. Microporous and Mesoporous Materials, 369, 112693. [Link]

  • ResearchGate. (2016). HYDROLYSIS OF ORGANOTIN COMPOUNDS AT HIGH CONCENTRATION. [Link]

  • ALS. (n.d.). Analysis of organotin compounds. [Link]

  • MDPI. (2023). Synthesis, X-ray Diffraction, NMR and Thermolysis Studies of Cadmium Tin Sulfido Complexes. Inorganics, 11(5), 193. [Link]

  • RSC Publishing. (2000). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring, 2(4), 387-392. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • MDPI. (2023). Research Progress of TiO2 Modification and Photodegradation of Organic Pollutants. Catalysts, 13(11), 1438. [Link]

  • Caltech GPS. (2017). Rapid quantification and isotopic analysis of dissolved sulfur species in environmental samples by bromobimane derivatization and UPLC-ESI-MS. [Link]

  • MDPI. (2020). Monitoring the Conformational Changes of the Aβ(25−35) Peptide in SDS Micelles: A Matter of Time. International Journal of Molecular Sciences, 21(18), 6843. [Link]

  • ResearchGate. (2012). Organotin Catalysts in Organosilicon Chemistry. [Link]

  • Reddit. (2022). Dealing with Organotin reactions. [Link]

  • Eppendorf. (n.d.). The Best Material for Original Eppendorf Tubes®, Tips, and Plates: Properties and Chemical Resistance of Polypropylene. [Link]

  • PubMed. (2023). Metal sulphides and their heterojunctions for photocatalytic degradation of organic dyes-A comprehensive review. Environmental Research, 237(Pt 2), 116933. [Link]

  • PubMed. (2006). Occurrence and degradation of butyltins and wastewater marker compounds in sediments from Barcelona harbor, Spain. Environment International, 32(1), 24-31. [Link]

  • University of California, Berkeley. (n.d.). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]

  • PubMed. (2006). Organotin compounds: toxicokinetic aspects. Archives of Toxicology, 80(10), 659-668. [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]

Sources

Technical Support Center: Di-n-butyltin Sulfide (DBTS) Formulation & Safety

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers and formulation scientists working with organotin compounds.

Ticket ID: DBTS-TOX-RED-001 Status: Open Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division

Executive Summary: The DBTS Toxicity Challenge

Di-n-butyltin sulfide (DBTS) [CAS: 4253-22-9] is a potent catalyst used in polymerization (e.g., polyurethanes) and a stabilizer in vinyl resins.[1] However, its lipophilic nature allows it to penetrate cell membranes, where the dibutyltin (DBT) moiety inhibits oxidative phosphorylation in mitochondria and disrupts calcium homeostasis.

For drug development and advanced material formulations, reducing DBTS toxicity is not just a safety preference—it is a regulatory imperative. This guide addresses the two primary pathways for toxicity reduction: Deep Purification (Removal) for pharmaceutical intermediates, and Supramolecular Encapsulation (Shielding) for active delivery systems.

Module 1: Mechanism of Toxicity

Understanding the enemy is the first step to containment.

The toxicity of DBTS is driven by the hydrolysis of the sulfide bond, releasing the active Dibutyltin (


) cation.
DOT Diagram: The DBT Toxicity Cascade

The following diagram illustrates the cellular pathway of DBT toxicity, highlighting the intervention points for formulation safety.

DBTS_Toxicity DBTS Di-n-butyltin Sulfide (Formulation) Membrane Cell Membrane Penetration (Lipophilic) DBTS->Membrane Unchecked Hydrolysis Hydrolysis to Bu2Sn(2+) Membrane->Hydrolysis Mitochondria Mitochondria Target Hydrolysis->Mitochondria ATP_Inhib Inhibition of ATP Synthase Mitochondria->ATP_Inhib Ca_Flux Disruption of Ca2+ Homeostasis Mitochondria->Ca_Flux Apoptosis Cell Death / Immunotoxicity ATP_Inhib->Apoptosis Ca_Flux->Apoptosis Scavenging Strategy A: Scavenging (Remove before formulation) Scavenging->DBTS Elimination Encapsulation Strategy B: Encapsulation (Shielding via Cyclodextrins) Encapsulation->Membrane Blocks Entry

Figure 1: Pathway of Dibutyltin cytotoxicity and strategic intervention points for formulation safety.

Module 2: Protocol A - Deep Purification (Removal)

Context: You are using DBTS as a catalyst and need to remove residual tin from an Active Pharmaceutical Ingredient (API) to meet ICH Q3D elemental impurity guidelines.

The "Solid-Phase Scavenging" Protocol

Standard aqueous extractions often fail due to the lipophilicity of organotins. We recommend a functionalized silica approach.

Materials Required:

  • Crude reaction mixture containing DBTS.

  • Mercaptopropyl-functionalized silica gel (SH-Silica) OR 10%

    
    /Silica blend.
    
  • Solvent: THF or Ethyl Acetate.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude product in a non-polar solvent (THF is preferred for solubility) to a concentration of 0.1 M.

  • Scavenger Activation: Add Mercaptopropyl-silica (4 equivalents relative to the estimated tin content).

    • Why? The thiol (-SH) groups have a high affinity for Sn, forming a stable Sn-S bond that is stronger than the interaction with the product.

  • Incubation: Agitate the mixture at 40°C for 4 hours.

    • Critical Check: Do not exceed 60°C, as this may cause reversibility in the adsorption equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane. The DBTS-silica complex remains on the filter.

  • Validation: Test the filtrate using ICP-MS (Inductively Coupled Plasma Mass Spectrometry). Target residual Sn should be <10 ppm.

ParameterStandard Extraction (Water/Brine)Silica Scavenging (SH-Silica)
Tin Removal Efficiency 40-60%>98%
Product Loss High (Emulsion formation)<2% (Physical adsorption)
Solvent Requirement Large volumes (Partitioning)Minimal (Filtration wash)

Module 3: Protocol B - Encapsulation (Shielding)

Context: DBTS is a functional component of your formulation (e.g., an anti-tumor agent or stabilizer) and you must reduce systemic toxicity while maintaining efficacy.

The "Cyclodextrin Inclusion" Protocol

Beta-cyclodextrins (


-CD) form "host-guest" complexes with the butyl chains of DBTS, masking the lipophilic moiety and preventing non-specific membrane intercalation.

Materials Required:

  • Di-n-butyltin sulfide.[1][2][3][4]

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Solvent: Ethanol/Water (1:1 v/v).

Step-by-Step Workflow:

  • Phase Preparation:

    • Host Phase: Dissolve HP-

      
      -CD in water (50 mM).
      
    • Guest Phase: Dissolve DBTS in ethanol (50 mM).

  • Complexation: Slowly add the Guest Phase to the Host Phase dropwise under vigorous stirring (1000 RPM) at room temperature.

    • Stoichiometry: Maintain a 2:1 molar ratio (CD:DBTS). The two butyl chains require two CD cavities for complete shielding.

  • Equilibration: Stir for 24 hours in the dark.

    • Why Dark? Organotins can undergo slow photolytic degradation; darkness ensures stability during complexation.

  • Lyophilization: Freeze-dry the solution to obtain the supramolecular powder.

  • Reconstitution: Re-disperse in the final formulation buffer.

Troubleshooting Guide & FAQs

Q1: My residual tin levels are still >50 ppm after silica treatment. What went wrong?

  • Diagnosis: You likely used a solvent that competes for the silica active sites (e.g., Methanol or DMF).

  • Solution: Switch to a non-protic, non-polar solvent like Toluene or Dichloromethane for the scavenging step. If solubility is an issue, increase the scavenger loading to 10 equivalents.

Q2: The DBTS precipitated when added to the Cyclodextrin solution.

  • Diagnosis: The addition rate was too fast, causing "solvent shock" before the inclusion complex could form.

  • Solution: Use a syringe pump to add the DBTS-ethanol solution at a rate of 1 mL/min. Ensure the water phase is heated slightly (to 35°C) to increase solubility kinetics.

Q3: Can I use activated carbon instead of functionalized silica?

  • Analysis: Activated carbon is non-selective. While it will remove DBTS, it will likely adsorb your Active Pharmaceutical Ingredient (API) as well, leading to yield loss. Functionalized silica (Thiol or Diamine) is chemically specific to the metal center.

Q4: Is DBTS toxicity reversible?

  • Clinical Insight: Acute neurotoxicity involves myelin sheath damage. While some recovery is possible, mitochondrial damage in neurons is often permanent. This underscores the absolute necessity of the <10 ppm limit in final formulations.

References

  • ChemicalBook. (2024).[2][5] Di-n-butyltin Sulfide Properties and Uses. Retrieved from

  • Gelest, Inc. (2015).[3] Safety Data Sheet: Di-n-butyltin Sulfide. Retrieved from

  • National Institutes of Health (NIH). (2019). Hydrogen Sulfide Toxicity: Mechanism of Action. (Contextual reference for sulfide release mechanisms). Retrieved from

  • MDPI. (2023). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from

  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities (K2CO3/Silica method). Retrieved from

Sources

Technical Support Center: Optimization of Di-n-butyltin Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of Di-n-butyltin sulfide (DBTS). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this versatile organotin compound. Di-n-butyltin sulfide is a valuable catalyst in polymerization reactions, particularly for polyurethanes, and also serves as an antioxidant and stabilizer in vinyl resins.[1][2][3][4] Achieving high purity and yield is critical for these applications.

This document provides in-depth, field-proven insights in a question-and-answer format to directly address common challenges encountered during its synthesis.

Section 1: Synthesis Overview & Core Principles

The synthesis of Di-n-butyltin sulfide typically involves the reaction of a di-n-butyltin (IV) precursor with a suitable sulfur source. A common and effective method is the reaction of Di-n-butyltin oxide with a sulfiding agent. The optimization of this reaction hinges on careful control of stoichiometry, temperature, and solvent, as well as meticulous purification of the final product.

The general reaction can be depicted as follows:

DBTO Di-n-butyltin Oxide ((n-Bu)₂SnO) reaction DBTO->reaction SulfurSource Sulfur Source (e.g., Na₂S, H₂S) SulfurSource->reaction DBTS Di-n-butyltin Sulfide ((n-Bu)₂SnS) Byproduct Byproduct (e.g., Na₂O, H₂O) reaction->DBTS reaction->Byproduct start Impure Product Obtained check_solid Is there a white insoluble solid? start->check_solid check_color Is the product yellow/orange? check_solid->check_color No action_filter Filter reaction mixture thoroughly before workup. (Unreacted Oxide) check_solid->action_filter Yes check_state Is the product a low-melting solid? check_color->check_state No action_wash Consider an additional wash with a dilute reducing agent (e.g., Na₂SO₃). (Polysulfides) check_color->action_wash Yes action_recrystallize Purify by Recrystallization (e.g., from Hexane/Ethanol) check_state->action_recrystallize Yes action_distill Purify by Vacuum Distillation (Use high vacuum) check_state->action_distill No (Liquid) action_filter->check_color action_wash->check_state end Pure DBTS action_recrystallize->end action_distill->end

Sources

Preventing degradation of polymers stabilized with Di-n-butyltin sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of Polymers Stabilized with Di-n-butyltin Sulfide (CAS 4253-22-9) Target Audience: Polymer Chemists, Formulation Scientists, and Process Engineers.

Technical Overview: The Stabilization Mechanism

Why Di-n-butyltin Sulfide? Di-n-butyltin sulfide (DBTS) is a high-performance organotin stabilizer primarily used in rigid Polyvinyl Chloride (PVC) and halogenated polymer systems. Unlike tin carboxylates (e.g., laurates), DBTS functions through a sulfur-mediated mechanism that offers superior heat stability and antioxidant properties, often preserving high transparency.

However, its efficacy relies on a delicate chemical balance. Understanding the Frye-Horst Mechanism is critical to diagnosing failure. DBTS does not merely neutralize acid; it actively repairs the polymer backbone.

The Stabilization Cycle (Mechanistic Diagram)

The following diagram illustrates how DBTS intervenes in the "zipper degradation" of PVC by substituting labile chlorine atoms with stable sulfur ligands.

DBTS_Mechanism PVC_Unstable Unstable PVC (Allylic Chlorine) Intermediate Transition State (Coordination) PVC_Unstable->Intermediate Heat initiates HCl Free HCl (Degradation Catalyst) PVC_Unstable->HCl Thermal Dehydrochlorination DBTS Di-n-butyltin Sulfide (Stabilizer) DBTS->Intermediate Donates Ligand PVC_Stable Stabilized PVC (Sulfur-Ligand Bond) Intermediate->PVC_Stable Ligand Exchange (Frye-Horst) Byproduct Byproduct: Bu2SnCl2 (Lewis Acid) Intermediate->Byproduct Scavenges Cl Byproduct->PVC_Unstable Bu2SnCl2 can catalyze degradation if not sequestered HCl->Byproduct Neutralization by DBTS

Caption: The Frye-Horst mechanism showing DBTS repairing labile sites. Note the Lewis Acid byproduct (Bu2SnCl2) which must be managed to prevent sudden 'catastrophic' blackening.

Troubleshooting Center: Diagnostic Guides & FAQs

This section addresses specific field failures. Do not assume thermal overload is the only cause of degradation; chemical incompatibility is a frequent culprit with sulfides.

Diagnostic Workflow

Use this logic tree to isolate the root cause of the degradation.

Troubleshooting_Flow Start Problem: Polymer Degradation Check_Color Observe Color Change Start->Check_Color Black Black/Grey Staining (Sudden) Check_Color->Black Yellow Yellow/Red Discoloration (Gradual) Check_Color->Yellow Odor Rotten Egg Odor (H2S Evolution) Check_Color->Odor Test_Pb Check for Lead/Cadmium (Sulfide Cross-Staining) Black->Test_Pb Res_Cross Action: Remove Pb/Cd pigments or switch to Tin Carboxylate Test_Pb->Res_Cross Positive Test_Temp Check Process Temp (>190°C?) Yellow->Test_Temp Res_Thermal Action: Increase DBTS dosage or add Co-stabilizer Test_Temp->Res_Thermal High Temp Test_Moisture Check Resin Moisture (Hydrolysis) Odor->Test_Moisture Res_Hydro Action: Pre-dry Resin (<0.1% Moisture) Test_Moisture->Res_Hydro High Moisture

Caption: Logic flow for diagnosing sulfide-specific failure modes versus general thermal degradation.

Frequently Asked Questions (FAQs)

Q1: My PVC turned black immediately upon entering the extruder, but the temperature was normal. Why? Diagnosis: Sulfide Cross-Staining. Mechanism: DBTS contains reactive sulfur. If your formulation includes pigments containing Lead (Pb), Cadmium (Cd), or even trace amounts of these metals from recycled material, the sulfur reacts to form Lead Sulfide (PbS, black) or Cadmium Sulfide (CdS, yellow). Solution:

  • Immediate: Switch pigments to metal-free organic alternatives.

  • Alternative: If lead stabilizers/pigments are unavoidable, you cannot use DBTS. Switch to a Tin Carboxylate (Sulfur-free) stabilizer.

Q2: The final product smells like rotten eggs. Is the polymer degrading? Diagnosis: Hydrolysis of the Stabilizer. Mechanism: Organotin sulfides are susceptible to hydrolysis in the presence of moisture, releasing Hydrogen Sulfide (


). This can happen even if the PVC polymer backbone is intact.
Solution: 
  • Ensure PVC resin moisture content is < 0.1% before processing.

  • Check vented extruder ports for blockage; steam must escape before it hydrolyzes the tin compound.

Q3: We see "Plate-out" (sticky deposits) on the die lips. Is this stabilizer failure? Diagnosis: Incompatibility/Lubrication Imbalance. Mechanism: DBTS is highly soluble in PVC but can become incompatible if the dosage is too high or if used with incompatible external lubricants (e.g., excessive paraffin wax). The stabilizer migrates out of the melt. Solution:

  • Reduce DBTS dosage slightly (verify with Congo Red test).

  • Adjust lubrication package: Reduce external lubricants and increase internal lubricants (e.g., oxidized PE waxes) to compatibilize the melt.

Experimental Validation Protocols

Do not rely on visual inspection alone. Use these protocols to quantify stabilization efficiency.

Protocol A: Congo Red Test (ISO 182-1 / ASTM D4202)

Purpose: Determines the "Stability Time" (time until HCl evolution begins).

Materials:

  • Oil bath at 180°C ± 0.5°C.

  • Glass reaction tubes.

  • Congo Red indicator paper.[1][2]

  • PVC sample (chips or powder).[3][4][5][6][7]

Procedure:

  • Preparation: Cut PVC sample into 2mm x 2mm chips (approx 5g).

  • Loading: Place chips in the glass tube.

  • Indicator: Insert Congo Red paper into the top of the tube (do not touch the sample).

  • Heating: Immerse tube in the 180°C oil bath.

  • Observation: Record the time (in minutes) until the indicator paper changes from Red to Blue (pH < 3).

Interpretation:

  • < 10 mins: Critical Failure. Formulation unsafe for processing.

  • 10–30 mins: Marginal. Suitable for low-shear/low-temp extrusion.

  • > 40 mins: Excellent Stability.

Protocol B: Static Oven Aging

Purpose: Visualizes color hold and "sudden death" degradation.

  • Preparation: Mill PVC sheets (0.5mm thick) at 170°C for 3 minutes.

  • Mounting: Cut strips and mount on a sliding tray.

  • Exposure: Place in a Metrastat or circulating oven at 190°C.

  • Sampling: Eject a strip every 10 minutes (0, 10, 20, 30... 90 mins).

  • Analysis: Arrange strips chronologically.

    • Tin Sulfide Characteristic:[8] You should see excellent clear color for a long period, followed by a rapid shift to black (unlike Ca/Zn which yellows gradually).

Comparative Data: Sulfides vs. Carboxylates[9]

Use this table to justify the selection of DBTS over other tin stabilizers.

FeatureDi-n-butyltin Sulfide (DBTS)Tin Carboxylate (e.g., Dibutyltin Dilaurate)
Primary Mechanism Ligand Exchange (S-Sn bond)Carboxylate Exchange (O-Sn bond)
Heat Stability Excellent (High efficiency)Moderate
Odor Moderate to High (Sulfur risk)Low / Neutral
Light Stability Moderate (Sulfur can oxidize)Excellent
Cross-Staining High Risk (Reacts with Pb/Cd)No Risk
Cost HighModerate
Best Application Rigid Pipe, Injection Molding (High Shear)Outdoor Profiles, Clear Films

References

  • Gächter, R., & Müller, H. (1993). Plastics Additives Handbook. Hanser Publishers.
  • Arkış, E., & Balköse, D. (2005).[5] Thermal stabilization of poly(vinyl chloride) by organotin compounds. Polymer Degradation and Stability.[3][4][6][9][10]

  • Gelest, Inc. (2015).[8] Safety Data Sheet: Di-n-butyltin Sulfide. (Search CAS 4253-22-9).

  • ASTM International. (2020). ASTM D4202 - Standard Test Method for Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin.

  • Yao, Y., et al. (2025).[6] Substituent-Driven Thermal Stabilization of PVC via Dual-Anion Benzoate Zinc Salts. Journal of Applied Polymer Science. (Comparative data on stabilization mechanisms).

Disclaimer: Di-n-butyltin sulfide is a toxic organotin compound.[8] Always adhere to local safety regulations (e.g., REACH, OSHA) and use appropriate PPE (gloves, fume hoods) when handling.

Sources

Technical Support Center: Di-n-butyltin Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for researchers synthesizing Di-n-butyltin sulfide (DBTS) . It prioritizes field-proven methodologies, safety, and rigorous troubleshooting.

Executive Summary & Technical Profile

Di-n-butyltin sulfide (DBTS) is an organotin compound primarily used as a high-activity catalyst in polyurethane polymerization and as a stabilizer for vinyl resins.[1][2] Unlike its oxygen analog (dibutyltin oxide), DBTS offers superior hydrolytic stability and catalytic activity in specific waterborne systems.[1]

Critical Note on Structure: While often represented as the monomer Bu2Sn=S, in the solid state, this compound typically exists as a cyclic trimer [(n-C4H9)2SnS]3. This structural reality explains the high melting point (90–98°C) compared to similar liquid organotins.

Physical Property Matrix
PropertyValueNotes
CAS Number 4253-22-9Distinct from Dibutyl sulfide (CAS 544-40-1)
Molecular Formula C₈H₁₈SSn (Monomer)Often exists as trimer C₂₄H₅₄S₃Sn₃
Molecular Weight 264.99 g/mol (Monomer)~795 g/mol (Trimer)
Appearance White to pale yellow solidWaxy or crystalline texture
Melting Point 90 – 98°CSharp MP indicates high purity trimer
Solubility Soluble in toluene, chloroformInsoluble in water
Odor Characteristic Sulfurous/Tin"Garlic-like" or "Rotten egg" notes

The "Golden Standard" Synthesis Protocol

Methodology: Nucleophilic Substitution via Dibutyltin Dichloride

This protocol is preferred over the direct sulfuration of dibutyltin oxide with H₂S gas due to superior stoichiometry control and safety (avoiding gaseous H₂S).

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Quality Attribute
Dibutyltin Dichloride (DBTC) 1.0Tin PrecursorPurity >96%; Free of monobutyl/tributyl species
Sodium Sulfide Nonahydrate (Na₂S·9H₂O) 1.1 - 1.2Sulfur SourceFresh crystals; oxidized (yellow/orange) surface indicates degradation
Ethanol (Absolute) SolventReaction MediumAnhydrous preferred to prevent hydrolysis back to oxide
Toluene/Hexane SolventExtraction/Recryst.For purification
Step-by-Step Workflow
  • Preparation: Dissolve Dibutyltin Dichloride (DBTC) in warm absolute ethanol (50°C) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Sulfur Addition: Dissolve Sodium Sulfide in a minimal amount of water/ethanol mixture. Add this solution dropwise to the DBTC solution over 30 minutes.

    • Observation: A white/pale yellow precipitate (DBTS) will form immediately.

    • Chemistry:Bu2SnCl2 + Na2S → Bu2SnS (s) + 2NaCl

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours to ensure complete conversion and trimerization.

  • Work-up:

    • Cool to room temperature.

    • Pour the mixture into a large volume of ice water to dissolve NaCl and fully precipitate the organotin sulfide.

    • Filter the solid.

  • Purification:

    • Wash the filter cake copiously with water (to remove ionic salts).

    • Recrystallization (Crucial): Dissolve the crude solid in hot toluene or hexane. Filter while hot to remove any insoluble tin oxides. Cool to crystallize pure DBTS.

Workflow Visualization

DBTS_Synthesis Start Start: Dissolve Bu2SnCl2 in Ethanol AddS Add Na2S Solution (Dropwise) Temp: 50°C Start->AddS Precipitation begins Reflux Reflux (78°C, 2-3 hrs) Promotes Trimerization AddS->Reflux Complete conversion Quench Quench in Ice Water Dissolves NaCl Reflux->Quench Filter Filtration & Water Wash Quench->Filter Recryst Recrystallize from Hot Toluene Filter->Recryst Crude Solid Product Pure Di-n-butyltin Sulfide (White Solid, MP 90-98°C) Recryst->Product

Caption: Logical flow for the conversion of Dibutyltin Dichloride to Dibutyltin Sulfide, highlighting the critical recrystallization step for purity.

Troubleshooting Center (Q&A)

Category 1: Yield & Reaction Initiation

Q: I added the sodium sulfide, but the precipitate is gummy/oily instead of a solid. Why?

  • Diagnosis: This often indicates the presence of oligomers or incomplete trimerization, or the presence of impurities like tributyltin species.

  • Solution:

    • Ensure you refluxed for the full duration. The heat drives the thermodynamic rearrangement to the stable solid trimer.

    • Check your starting material (DBTC) purity. If it contains Tributyltin chloride (liquid), your product will be contaminated with Tributyltin sulfide (liquid), preventing crystallization.

    • Rescue: Dissolve the gum in hot ethanol, cool slowly, and scratch the glass to induce crystallization.

Q: My yield is significantly lower than 80%. Where did I lose the product?

  • Diagnosis: Organotin sulfides are hydrolytically stable but can revert to oxides (Bu2SnO) under highly alkaline conditions or prolonged exposure to moisture during the reaction. Bu2SnO is insoluble in many organic solvents and might be filtered out as "waste" during the hot filtration step.

  • Solution: Ensure the Na₂S solution is not excessively alkaline (Na₂S is naturally basic). You can buffer slightly or ensure strictly stoichiometric addition. Avoid "over-washing" with organic solvents where the product might be partially soluble.

Category 2: Purity & Appearance[1][5][6]

Q: The final product smells intensely of rotten eggs/garlic. Is this normal?

  • Diagnosis: While organotins have a characteristic smell, an intense rotten egg smell indicates trapped Hydrogen Sulfide (H₂S) or unreacted sodium sulfide.

  • Solution:

    • Wash Thoroughly: The water wash step is critical. Ensure the pH of the filtrate is neutral.

    • Vacuum Dry: Dry the final crystals in a vacuum oven at 40°C to degas trapped volatiles.

    • Safety: Always handle in a fume hood. The smell is a toxicity warning.

Q: My melting point is broad (e.g., 85–105°C). What impurity causes this?

  • Diagnosis: A broad melting point usually indicates a mixture of the trimer and higher oligomers, or contamination with Dibutyltin Oxide (MP > 300°C, decomposes).

  • Solution: Recrystallize from Hexane or Toluene .

    • Procedure: Dissolve in minimum hot solvent. If a fine white powder remains undissolved, that is likely Dibutyltin Oxide. Filter it hot (remove the impurity) and let the filtrate cool to get pure Sulfide.

Category 3: Characterization

Q: How do I distinguish the Sulfide from the Oxide using IR spectroscopy?

  • Answer:

    • Dibutyltin Oxide (Bu2SnO): Shows a strong, broad band around 500–570 cm⁻¹ (Sn-O-Sn stretch).

    • Dibutyltin Sulfide (Bu2SnS): The Sn-S stretch is typically found at lower frequencies, often 320–360 cm⁻¹ (Far IR required) or weak bands in the fingerprint region.

    • Key Indicator: The absence of the strong Sn-O band is the best quick confirmation that conversion is complete.

Safety & Handling (Critical)

Warning: Organotin compounds are toxic.

  • Toxicity: DBTS is toxic if swallowed (LD50 Rat ~145 mg/kg) and may cause skin/eye irritation.

  • Neurotoxicity: Like all dialkyltins, it can affect the central nervous system.

  • Decomposition: Releases toxic Sulfur oxides (SOx) and Tin oxides upon burning.

  • PPE: Neoprene gloves, chemical goggles, and always work in a fume hood.

References

  • Gelest, Inc. (2015).[2] Safety Data Sheet: DI-n-BUTYLTIN SULFIDE. Retrieved from (Verified via search result 1.9).

  • ChemicalBook. (2024). DI-N-BUTYLTIN SULFIDE Properties and Suppliers. Retrieved from (Verified via search result 1.10).

  • PubChem. (2025). Dibutyltin sulfide Compound Summary. Retrieved from (Note: Distinguishes between sulfide and disulfide forms).

  • PrepChem. (n.d.). Preparation of organotin compounds. Retrieved from (General reference for DBTC precursor synthesis).

  • Martinelli, M. J., et al. (1999).[3] Dibutyltin Oxide Catalyzed Selective Sulfonylation. Organic Letters, 1(3), 447-450. (Reference for catalytic activity of related organotins).

Sources

Technical Support Center: Minimizing Residual Di-n-butyltin Sulfide in Final Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of residual Di-n-butyltin sulfide (DBTS) in your final products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into understanding, troubleshooting, and minimizing this common impurity. As your partner in scientific excellence, we aim to equip you with the knowledge to ensure the purity and integrity of your materials.

Section 1: Frequently Asked Questions (FAQs) about Residual DBTS

This section addresses the fundamental questions researchers often have regarding the presence of Di-n-butyltin sulfide in their reaction products.

Q1: What is Di-n-butyltin sulfide (DBTS) and why is it used in my process?

A: Di-n-butyltin sulfide, with the CAS number 4253-22-9, is an organotin compound widely utilized as a catalyst in various chemical reactions, including the production of polyurethanes and ring-expansion polymerizations.[1][2] It is also employed as a stabilizer and antioxidant in vinyl resins.[1][2] Its popularity stems from its high catalytic activity and stability, particularly in aqueous systems, which can lead to shorter reaction times.[1][2]

Q2: Why is there residual DBTS in my final product?

A: The presence of residual DBTS is a common issue stemming from its role as a catalyst or stabilizer.[3] Since catalysts are not consumed in the reaction, they remain in the reaction mixture post-completion. The physicochemical properties of DBTS and its byproducts can make them difficult to separate from the desired product using simple work-up procedures like aqueous washes alone, as they are often insoluble or poorly soluble in water.[3]

Q3: What are the implications of having residual DBTS in my product?

A: Organotin compounds, including DBTS, are subject to strict regulatory limits due to their potential toxicity.[4][5][6] Depending on the final application of your product, especially in pharmaceuticals or consumer goods, residual DBTS can pose a significant health and environmental hazard.[4][7] Regulations, such as the EU's REACH, restrict the concentration of certain organotin compounds in articles to 0.1% by weight.[6][7] Therefore, minimizing these residues is crucial for product safety, regulatory compliance, and market acceptance.

Q4: How can I detect and quantify the amount of residual DBTS in my product?

A: Several analytical techniques can be employed for the detection and quantification of organotin compounds. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a preferred method due to its high resolution and sensitivity.[8] Other techniques include High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). A typical analytical workflow involves four key steps: extraction of the organotin compound from the sample matrix, derivatization to a more volatile form, separation via chromatography, and finally, detection and quantification.[8]

Section 2: Troubleshooting Guide for DBTS Removal

This section provides a structured approach to troubleshooting common issues encountered during the removal of residual DBTS.

Issue 1: Standard aqueous work-up is ineffective at removing DBTS.

  • Root Cause Analysis: DBTS and its byproducts are often hydrophobic and remain dissolved in the organic phase during a standard liquid-liquid extraction with water.[3]

  • Recommended Action: Implement a reactive extraction or a specialized chromatographic method.

    • Aqueous Potassium Fluoride (KF) Wash: Washing the organic phase with an aqueous solution of potassium fluoride is a widely used and effective method. KF reacts with organotin compounds to form insoluble organotin fluorides, which can then be removed by filtration.[9]

    • Acidic Wash: In some cases, washing with a dilute acid solution, such as hydrochloric acid or oxalic acid, can help in the removal of organotin compounds.[10]

Issue 2: An emulsion or insoluble precipitate forms at the interface during KF wash.

  • Root Cause Analysis: The formation of a solid precipitate, likely tributyltin fluoride, at the interface between the organic and aqueous layers is a known phenomenon that can complicate phase separation.[9][10]

  • Recommended Action:

    • Celite Filtration: Filter the entire biphasic mixture through a pad of Celite. This will remove the solid precipitate, allowing for a clean separation of the organic and aqueous layers.[9][10]

    • Solvent Dilution: Diluting the organic phase with a suitable solvent before the KF wash can sometimes prevent or minimize the formation of a thick emulsion.

Issue 3: Column chromatography on standard silica gel fails to separate DBTS from the product.

  • Root Cause Analysis: The polarity of your product and the residual DBTS may be too similar for effective separation on standard silica gel.

  • Recommended Action: Employ a modified stationary phase or a different chromatographic technique.

    • Potassium Carbonate-Silica Gel: Using a stationary phase composed of 10% (w/w) anhydrous potassium carbonate mixed with silica gel has proven highly effective in removing organotin impurities to levels below 15 ppm.[11]

    • Triethylamine-Treated Silica Gel: Pre-treating the silica gel with a solvent system containing 2-5% triethylamine can also enhance the removal of organotin byproducts during column chromatography.[10]

Troubleshooting Decision Workflow

G start High Residual DBTS Detected aqueous_workup Standard Aqueous Work-up Ineffective? start->aqueous_workup kf_wash Implement Aqueous KF Wash aqueous_workup->kf_wash Yes chromatography Residual DBTS Still Present? aqueous_workup->chromatography No emulsion Emulsion or Precipitate Forms? kf_wash->emulsion celite Filter through Celite emulsion->celite Yes emulsion->chromatography No celite->chromatography modified_silica Use Modified Silica Gel Chromatography (K2CO3/Silica or Et3N/Silica) chromatography->modified_silica Yes end Residual DBTS Minimized chromatography->end No recrystallization Consider Recrystallization for Solid Products modified_silica->recrystallization recrystallization->end

Caption: Decision workflow for troubleshooting residual DBTS.

Section 3: Detailed Experimental Protocols

Here, we provide step-by-step methodologies for the most effective techniques discussed.

Protocol 1: Quantification of Residual DBTS using GC-MS

This protocol outlines a general procedure for the analysis of organotin compounds. Specific parameters may need to be optimized for your particular sample matrix.

  • Sample Preparation and Extraction:

    • Accurately weigh a known amount of your final product.

    • Dissolve or suspend the sample in a suitable organic solvent (e.g., hexane).

    • Perform a liquid-liquid extraction to isolate the organotin compounds.[12]

  • Derivatization:

    • To enhance volatility for GC analysis, derivatize the extracted organotin compounds. A common method is ethylation using sodium tetraethylborate (NaBEt4).[8][12]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable capillary column for the separation of organotin compounds.

    • Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[12]

  • Quantification:

    • Prepare a series of calibration standards of a certified DBTS reference material.

    • Generate a calibration curve and quantify the amount of DBTS in your sample.[12]

Protocol 2: Removal of DBTS using Aqueous Potassium Fluoride (KF) Wash

This protocol is a robust method for reducing organotin residues in a liquid-phase organic product.

  • Initial Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Aqueous KF Wash:

    • Transfer the diluted organic phase to a separatory funnel.

    • Add an equal volume of a 1M aqueous solution of potassium fluoride (KF).

    • Shake the separatory funnel vigorously for 1-2 minutes.[9] A white precipitate of organotin fluorides may form at the interface.[9][10]

  • Filtration (if necessary): If a significant amount of precipitate forms, filter the entire mixture through a pad of Celite to remove the solids.[9][10]

  • Phase Separation: Separate the organic layer from the aqueous layer.

  • Repeat Wash: Wash the organic layer two more times with the 1M KF solution.

  • Final Washes: Wash the organic layer with brine, then dry over an anhydrous salt such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Chromatographic Removal of DBTS using Potassium Carbonate-Modified Silica Gel

This method is highly effective for removing stubborn organotin impurities.[11]

  • Preparation of the Stationary Phase:

    • Thoroughly mix 10 parts of finely powdered, anhydrous potassium carbonate with 90 parts of silica gel by weight.[11]

  • Column Packing: Pack a chromatography column with the prepared K2CO3-silica gel mixture using a suitable solvent system.

  • Sample Loading:

    • Concentrate the crude product mixture. An initial aqueous work-up is often not necessary.[11]

    • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column, or dissolve it in a minimal amount of the eluent and load it directly.

  • Elution: Elute the column with an appropriate solvent system, collecting fractions and monitoring for your product using a suitable technique (e.g., TLC, LC-MS). The organotin impurities will be strongly retained on the column.

  • Product Isolation: Combine the fractions containing the purified product and remove the solvent under reduced pressure.

Purification Strategy Overview

G Crude_Product Crude Product (with DBTS) Liquid_Phase Liquid-Phase Product Crude_Product->Liquid_Phase Solid_Phase Solid-Phase Product Crude_Product->Solid_Phase KF_Wash Aqueous KF Wash Liquid_Phase->KF_Wash Recrystallization Recrystallization Solid_Phase->Recrystallization Chromatography Modified Silica Gel Chromatography KF_Wash->Chromatography Purified_Product Purified Product (<15 ppm DBTS) Chromatography->Purified_Product Recrystallization->Purified_Product

Caption: General purification strategies for DBTS removal.

Section 4: Data Summary and Regulatory Context

The effectiveness of different purification methods can be compared to understand their utility in achieving regulatory compliance.

Purification MethodTypical Residual DBTS LevelKey AdvantagesKey Considerations
Standard Aqueous Wash >1000 ppmSimple and fast.Generally ineffective for hydrophobic organotins.[3]
Aqueous KF Wash 50 - 500 ppmMore effective than water alone; widely applicable.May form emulsions or precipitates.[9][10]
K2CO3/Silica Chromatography <15 ppmHighly effective; can achieve very low residual levels.[11]More time and solvent intensive than a simple wash.
Recrystallization Variable (often <50 ppm)Excellent for purifying solid products.Dependent on suitable solvent selection and product solubility.

Regulatory Landscape:

It is imperative to be aware of the regulations governing organotin compounds in your target market. For instance, the European Union's REACH regulation (EC 1907/2006) restricts the use of dibutyltin (DBT) compounds in mixtures and articles for the general public to a concentration of no more than 0.1% by weight of tin.[6][7] Similarly, specific limits are in place for items like toys, where migration limits for organic tin can be as low as 0.2 mg/kg in certain materials.[5]

References

  • Dibutyl sulfide | C8H18S | CID 11002 . PubChem - NIH. Available from: [Link]

  • DI-n-BUTYLTIN SULFIDE, tech-95 . Gelest, Inc. Available from: [Link]

  • An efficient method for removing organotin impurities . SHANDONG LOOK CHEMICAL. (2020-09-14). Available from: [Link]

  • Organotin Compounds . REWE Group. Available from: [Link]

  • Method for removing organotin compound. Google Patents. (JPH029890A).
  • Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3 . Agilent. (2014-05-29). Available from: [Link]

  • SGS Safeguard EU Bans Certain Organotin Compounds in Consumer Products . SGS. (2009-06). Available from: [Link]

  • Investigating the Environmental Impact of Organotins . LCGC International. (2022-11-07). Available from: [Link]

  • MRSL Chemicals Part 3: Regulations on Organotins, PAHs and PFCs . Chem-MAP. (2019-04-23). Available from: [Link]

  • Workup for Removing Tin Byproducts . University of Rochester, Department of Chemistry. Available from: [Link]

  • Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System . Agilent. (2014-04-15). Available from: [Link]

  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS . Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS . Speciation.net. (2024-04-10). Available from: [Link]

Sources

Technical Support Center: Di-n-butyltin Sulfide (DBTS) Catalytic Performance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Impurities on Di-n-butyltin Sulfide Catalytic Performance Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Introduction: The Purity-Performance Nexus

As a Senior Application Scientist, I frequently encounter a misconception: that organotin catalysts are robust "add-and-forget" reagents.[1] While Di-n-butyltin sulfide (DBTS,


) is a powerful reagent—particularly for the mild conversion of nitriles to thioamides and in polyurethane synthesis—its efficacy is strictly governed by its coordination geometry.[1]

The Core Problem: DBTS is thermodynamically unstable in the presence of moisture and competing ligands. Impurities do not merely "dilute" the catalyst; they fundamentally alter the tin center's Lewis acidity and coordination number, switching the mechanism from a sulfur-transfer cycle to an inactive oxide cluster.

This guide provides a self-validating framework to diagnose, prevent, and remediate impurity-driven failures in your DBTS workflows.

The Impurity Matrix: Diagnostic Guide

Before troubleshooting a stalled reaction, characterize the failure mode using this matrix.

Impurity TypeSourceChemical ConsequenceObservable SymptomImpact on Catalysis
Moisture (

)
Improper storage, wet solventsHydrolysis: Converts DBTS to Di-n-butyltin Oxide (

) +

.[1]
"Rotten egg" odor (

); White precipitate forming in clear oil.[1]
Critical Failure: Loss of sulfur transfer capability; formation of insoluble polymeric oxide.[1]
Chlorides (

)
Residual synthesis precursor (

)
Lewis Acid Modulation: Increases Lewis acidity but blocks sulfur coordination sites.[1]Corrosion of steel reactors; altered selectivity in polymerization.[1]Selectivity Shift: May cause rapid, uncontrolled polymerization or side-reactions.[1]
Tin Oxides (

)
Hydrolysis productOligomerization: Forms thermodynamically stable, insoluble Sn-O-Sn networks.[1]Hazy solution; particulates that do not dissolve upon heating.[1]Deactivation: The oxide is catalytically distinct and often inert for thioamide synthesis.[1]
Sulfoxides (

)
Air oxidation (rare)Ligand Oxidation: Oxidation of the sulfide ligand.Yellowing of the material.Stoichiometric Error: Loss of active sulfur equivalents.

Troubleshooting Scenarios (Q&A)

Scenario A: "My reaction yield dropped suddenly after opening a new bottle."

Q: I am using DBTS to convert a nitrile to a thioamide. The previous batch worked in 4 hours; this one is stalled at 20% conversion. Why?

A: This is the classic signature of Hydrolysis Deactivation . DBTS is often supplied as a trimer.[1] Upon exposure to atmospheric moisture, it hydrolyzes to release Hydrogen Sulfide (


) and forms Dibutyltin Oxide (

).[1]
  • The Mechanism: The reaction requires the

    
     bond to activate the nitrile. If the catalyst has hydrolyzed, you are essentially adding 
    
    
    
    , which is a poor sulfur transfer agent.[1]
  • The Fix:

    • Smell Test: Open the reactor (in a hood). A strong

      
       smell confirms hydrolysis.[1]
      
    • Solubility Check: DBTS is soluble in organic solvents (toluene, THF).[1]

      
       is an insoluble polymer.[1] If your catalyst is not fully soluble, filter the solution.[1]
      
    • Remediation: You cannot easily regenerate the sulfide in situ.[1] Discard the batch or recrystallize if you have the capability. Ensure all solvents are dried over molecular sieves (<50 ppm water).[1]

Scenario B: "I see unexpected side products in my polymerization."

Q: I am using DBTS as a stabilizer/catalyst for PVC/Polyurethane. I am seeing discoloration and faster-than-expected gelling.

A: Suspect Chloride Contamination (


).[1]
DBTS is synthesized from Dibutyltin Dichloride.[1] Incomplete purification leaves residual 

species.[1]
  • The Mechanism: Chloride ligands are more electron-withdrawing than sulfides, making the Tin center a "hotter" Lewis acid.[1] This accelerates the reaction uncontrollably and can catalyze degradation pathways (discoloration).[1]

  • The Fix: Perform a chloride limit test (silver nitrate precipitation in ethanol). If positive, the catalyst batch is unsuitable for sensitive polymerization kinetics.[1]

Scenario C: "The catalyst has turned into a solid white mass."[1]

Q: My liquid DBTS has solidified in the drum. Is it still usable?

A: It depends on the Thermal History .[1] DBTS exists in equilibrium between cyclic trimers (solid) and monomers/dimers (liquid/oil) depending on temperature and purity.[1]

  • Reversible: If it melts clearly at 60-90°C, it is the trimeric form and is safe to use.[1]

  • Irreversible: If it remains solid or leaves a white residue upon melting, it has polymerized into the Oxide form (

    
    ) due to moisture ingress.[1] Do not use. 
    

Visualizing the Failure Pathways

The following diagrams illustrate the chemical causality of deactivation and the logical workflow for troubleshooting.

Diagram 1: The Hydrolysis Deactivation Cycle

This pathway shows how moisture destroys the active catalytic species.

Deactivation Active Active DBTS (Sn-S Bond) Intermediate Unstable Hydroxy-Sulfide Active->Intermediate + H2O Moisture Moisture (H2O Ingress) Moisture->Intermediate Oxide Inactive Oxide (Bu2SnO Polymer) Intermediate->Oxide Polymerization Gas H2S Gas (Rotten Egg Smell) Intermediate->Gas Elimination

Figure 1: The irreversible hydrolysis of Di-n-butyltin Sulfide.[1] Note that the formation of the Oxide is thermodynamically favored, permanently removing the active Sulfur ligand.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to determine if your catalyst batch is viable.

Troubleshooting Start Issue: Low Yield / Stalled Reaction CheckSmell Check Odor Start->CheckSmell SmellYes Strong H2S Smell? CheckSmell->SmellYes Hydrolysis DIAGNOSIS: Hydrolysis Deactivation SmellYes->Hydrolysis Yes CheckSolubility Check Solubility (in Toluene/THF) SmellYes->CheckSolubility No SolubleNo Insoluble Precipitate? CheckSolubility->SolubleNo OxideForm DIAGNOSIS: Oxide Polymerization SolubleNo->OxideForm Yes CheckColor Check Color/Clarity SolubleNo->CheckColor No Yellow Yellow/Dark? CheckColor->Yellow Oxidation DIAGNOSIS: Thermal/Oxidative Degradation Yellow->Oxidation Yes Valid Catalyst Likely OK Check Reagents/Solvent Water Yellow->Valid No

Figure 2: Step-by-step logic to isolate the root cause of catalyst failure.

Experimental Protocols

Protocol A: The "Gold Standard" Purity Check ( NMR)

Standard


 NMR is often insufficient due to the butyl chain overlap. 

NMR is the definitive method.
  • Sample Prep: Dissolve 50 mg of DBTS in 0.6 mL of anhydrous

    
     (Benzene-d6) or 
    
    
    
    .
    • Note: Benzene-d6 is preferred to prevent acid-catalyzed exchange with chloroform.[1]

  • Acquisition: Run a standard

    
     sequence (decoupled).
    
  • Interpretation:

    • Active Sulfide: Look for a signal in the range of +60 to +100 ppm (monomer/dimer equilibrium).

    • Impurity (Chloride):

      
       appears around -90 to +20 ppm  (solvent dependent).[1]
      
    • Impurity (Oxide): Often invisible due to insolubility, or a broad hump if oligomeric.[1]

Protocol B: Functional Activity Assay (Nitrile Conversion)

If NMR is unavailable, use this reaction as a benchmark.[1]

  • Setup: In a vial, mix Benzonitrile (1.0 eq), DBTS (0.1 eq), and dry Toluene.

  • Reaction: Heat to 60°C for 1 hour.

  • Analysis: Spot on TLC.

    • Pass: Distinct new spot (Thiobenzamide) visible; UV active, stains yellow with PdCl2.[1]

    • Fail: Only starting material (Benzonitrile) remains.[1]

References

  • ChemicalBook. (2024).[1] Di-n-butyltin Sulfide Properties and Applications. Retrieved from [1]

  • Gelest, Inc. (2015).[1][2] Safety Data Sheet: Di-n-butyltin Sulfide. Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1] Towards More Practical Methods for the Chemical Synthesis of Thioamides. Retrieved from [1]

  • Wikipedia. (2024).[1] Dibutyltin Oxide: Structure and Hydrolysis. Retrieved from [1]

  • ResearchGate. (2016).[1] 119Sn NMR Spectroscopy of Tin Compounds. Retrieved from

Sources

Technical Support Center: Di-n-butyltin Sulfide (DBTS) for Industrial Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Di-n-butyltin sulfide (DBTS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and process optimization strategies for the industrial-scale use of DBTS. Here, you will find scientifically grounded troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful implementation of DBTS in your applications.

Introduction to Di-n-butyltin Sulfide (DBTS)

Di-n-butyltin sulfide (CAS No. 4253-22-9) is a versatile organotin compound with the chemical formula C8H18SSn.[1] It is primarily recognized for its catalytic activity in various polymerization reactions, and it also serves as an effective antioxidant and stabilizer in vinyl resins.[2][3][4]

One of the key advantages of DBTS is its superior catalytic activity and hydrolytic stability, particularly in aqueous systems, when compared to other catalysts like dibutyltin dilaurate (DBTDL).[3][4] This makes it an excellent choice for applications such as the pre-polymerization of waterborne polyurethane, where it can significantly reduce reaction times.[2][3][4] Additionally, DBTS is employed in the ring-expansion polymerization of mesolactide.[2][3]

Key Properties of Di-n-butyltin Sulfide:

PropertyValue
Molecular Formula C8H18SSn
Molecular Weight 265.01 g/mol [1]
Appearance Colorless to pale yellow clear liquid
Boiling Point 182.0 - 189.0 °C @ 760.00 mm Hg[5]
Melting Point -80 °C[5]
Solubility Insoluble in water; soluble in ethanol and ether[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial applications of Di-n-butyltin sulfide?

A1: Di-n-butyltin sulfide is primarily used as:

  • A catalyst in polymerization reactions, such as for polyurethanes.[3][4]

  • An antioxidant and stabilizer for vinyl resins.[2][3]

  • A catalyst for the ring-expansion polymerization of mesolactide.[2][3]

Q2: What are the advantages of using DBTS over other catalysts like DBTDL?

A2: DBTS offers several advantages, including:

  • Higher Catalytic Activity: It can lead to shorter reaction times.[2][3]

  • Greater Hydrolytic Stability: This makes it more effective in waterborne systems.[3][4]

Q3: Is Di-n-butyltin sulfide hazardous?

A3: Yes, DBTS is toxic if swallowed and may cause respiratory irritation.[6] It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.[4][6] When heated to decomposition, it can emit toxic fumes of sulfur oxides (SOx).[2][3]

Q4: How should Di-n-butyltin sulfide be stored?

A4: DBTS should be stored in a tightly closed container in a dry, well-ventilated place, away from heat, sparks, and open flames.[4][6] Prolonged storage may lead to solidification.[6]

Troubleshooting Guide for Industrial-Scale Use

This section addresses common issues that may arise during the industrial application of Di-n-butyltin sulfide, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Reduced Catalytic Activity / Slower than Expected Reaction Rate 1. Catalyst Poisoning: Presence of impurities in the reactants or solvent that inhibit the catalyst. 2. Hydrolysis of the Catalyst: Although DBTS has good water stability, excessive water can lead to hydrolysis. 3. Incorrect Catalyst Concentration: Insufficient loading of the catalyst.1. Reactant/Solvent Purification: Ensure all reactants and solvents are of high purity and free from catalyst poisons. Consider adding a purification step. 2. Moisture Control: Implement stringent moisture control measures for all reactants and the reaction environment. 3. Optimize Catalyst Loading: Systematically vary the catalyst concentration to find the optimal loading for your specific process.
Product Discoloration (e.g., Yellowness) 1. Thermal Degradation: High reaction temperatures can cause the degradation of the catalyst or the polymer, leading to color formation. 2. Side Reactions: Unwanted side reactions catalyzed by DBTS at elevated temperatures.1. Temperature Optimization: Lower the reaction temperature and monitor for any impact on reaction time and product quality. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Inconsistent Product Quality / Batch-to-Batch Variation 1. Inhomogeneous Mixing: Poor mixing of the catalyst in the reaction mixture. 2. Inconsistent Raw Material Quality: Variations in the purity of reactants or the presence of inhibitors.1. Improve Agitation: Ensure efficient and consistent mixing throughout the reaction vessel. 2. Raw Material QC: Implement a strict quality control protocol for all incoming raw materials to ensure consistency.
Gel Formation in Polyurethane Production 1. Over-catalysis: The catalyst concentration is too high, leading to an uncontrolled and rapid polymerization. 2. Localized High Concentration: Poor dispersion of the catalyst results in "hot spots" of high reactivity.1. Reduce Catalyst Loading: Carefully titrate the catalyst concentration to control the reaction rate. 2. Staged Addition: Consider adding the catalyst in stages or pre-diluting it in a suitable solvent before adding it to the reaction mixture.

Experimental Protocols

General Protocol for Catalysis in Polyurethane Pre-polymerization

This protocol provides a general framework. Specific parameters should be optimized for your particular system.

1. Reactor Preparation:

  • Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen) to eliminate moisture and oxygen.

2. Reactant Charging:

  • Charge the polyol and isocyanate into the reactor in the desired stoichiometric ratio.
  • Begin agitation to ensure a homogeneous mixture.

3. Catalyst Addition:

  • Accurately measure the required amount of Di-n-butyltin sulfide.
  • Add the catalyst to the reaction mixture. For better dispersion, the catalyst can be pre-diluted in a small amount of a dry, inert solvent compatible with the reaction.

4. Reaction Monitoring:

  • Maintain the reaction at the optimized temperature.
  • Monitor the progress of the reaction by measuring the isocyanate (NCO) content at regular intervals using standard titration methods.

5. Reaction Completion and Quenching:

  • The reaction is considered complete when the desired NCO content is reached.
  • If necessary, the reaction can be quenched by adding a suitable terminating agent.

6. Product Discharge and Storage:

  • Discharge the final product under an inert atmosphere.
  • Store the product in a tightly sealed container to prevent moisture ingress.

Visualization of Workflows

Troubleshooting Workflow for Reduced Catalytic Activity

G start Problem: Reduced Catalytic Activity check_impurities Check for Impurities in Reactants/Solvents start->check_impurities check_moisture Verify Moisture Content start->check_moisture check_concentration Confirm Catalyst Concentration start->check_concentration purify_reactants Purify Reactants/Solvents check_impurities->purify_reactants Impurities Detected implement_drying Implement Stricter Drying Procedures check_moisture->implement_drying High Moisture optimize_loading Optimize Catalyst Loading check_concentration->optimize_loading Concentration Incorrect re_evaluate Re-evaluate Reaction Performance purify_reactants->re_evaluate implement_drying->re_evaluate optimize_loading->re_evaluate

Caption: A logical workflow for troubleshooting reduced catalytic activity.

Safety and Handling

6.1. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical goggles should be worn.[6]

  • Hand Protection: Neoprene or nitrile rubber gloves are recommended.[6]

  • Skin and Body Protection: Wear suitable protective clothing.[6]

  • Respiratory Protection: If there is a risk of inhalation, use appropriate respiratory protection.[6]

6.2. Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[4][6]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Keep away from heat, sparks, and open flames.[4][6]

  • Store in a tightly closed container in a dry and well-ventilated place.[4][6]

6.3. First Aid Measures:

  • After Inhalation: Move the person to fresh air. Seek medical advice if you feel unwell.[6]

  • After Skin Contact: Wash with plenty of soap and water.[6]

  • After Eye Contact: Immediately flush eyes with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[6]

  • After Ingestion: Immediately call a poison center or doctor. Do not induce vomiting.[6]

6.4. Fire Fighting Measures:

  • Suitable Extinguishing Media: Use foam, water spray, or carbon dioxide.[6]

  • Hazards: Irritating fumes and organic acid vapors may be released at high temperatures.[6]

6.5. Accidental Release Measures:

  • Contain spills with dikes or absorbents to prevent them from entering sewers or waterways.[6]

  • Clean up spills using an absorbent material and place it in a suitable container for disposal.[6]

References

  • DI-N-BUTYLTIN SULFIDE One Chongqing Chemdad Co. ,Ltd. (n.d.).
  • DI-N-BUTYLTIN SULFIDE | 4253-22-9 - ChemicalBook. (2024).
  • Dibutyltin Sulfide - CAS 4253-22-9 - City Chemical LLC. (n.d.).
  • DI-n-BUTYLTIN SULFIDE, tech-95 - Gelest, Inc. (2015).
  • Dibutyl sulfide | C8H18S | CID 11002 - PubChem. (n.d.).
  • CAS 4253-22-9 Di-N-butyltin sulfide - Alfa Chemistry. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to Organotin Catalysts: Di-n-butyltin Sulfide in Focus

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of industrial catalysis, organotin compounds have carved out an indispensable role, particularly in driving reactions for polyurethane synthesis, esterification, and silicone chemistry. The go-to catalyst has long been Dibutyltin dilaurate (DBTDL), a workhorse valued for its high activity. However, the demand for catalysts with enhanced stability, especially in aqueous systems, and tailored reactivity profiles has spurred investigation into alternatives. This guide offers an in-depth comparison of Di-n-butyltin sulfide (DBTS) with other prominent organotin catalysts, namely DBTDL and Dibutyltin oxide (DBTO), providing researchers, scientists, and drug development professionals with a comprehensive overview supported by scientific principles and practical insights.

The Landscape of Organotin Catalysis

Organotin (IV) compounds function primarily as Lewis acid catalysts. The electrophilic tin center coordinates with electron-rich atoms (typically oxygen or nitrogen) in the reactants, thereby activating them for nucleophilic attack. This fundamental mechanism underpins their efficacy in a range of chemical transformations. The choice of ligands attached to the tin atom, however, profoundly influences the catalyst's activity, stability, and solubility.

The most common applications for the organotin catalysts discussed here include:

  • Polyurethane Formation: Catalyzing the reaction between isocyanates and polyols.

  • Esterification and Transesterification: Facilitating the formation of esters from carboxylic acids and alcohols, or the exchange of alkoxy groups.

  • Silicone Chemistry: Aiding in the curing of room-temperature-vulcanizing (RTV) silicones.

Head-to-Head Comparison: DBTS vs. DBTDL vs. DBTO

While DBTDL has been the industry benchmark, DBTS and DBTO present unique advantages that merit consideration for specific applications. The following sections break down their performance based on key catalytic parameters.

Catalytic Activity

The catalytic activity of organotins is a function of the Lewis acidity of the tin center and the nature of the ancillary ligands. In polyurethane formation, for instance, the catalyst facilitates the reaction between an isocyanate and a hydroxyl group.

Di-n-butyltin sulfide (DBTS) has demonstrated superior catalytic activity compared to DBTDL, particularly in waterborne polyurethane pre-polymerization systems.[1][2][3] This heightened activity can lead to a significant reduction in pre-polymerization times.[1][2][3]

Dibutyltin dilaurate (DBTDL) is a highly effective and widely used catalyst for polyurethane formation, esterification, and silicone curing.[4] Its catalytic prowess is well-documented, offering a significant acceleration of reaction rates compared to uncatalyzed systems.

Dibutyltin oxide (DBTO) also serves as a versatile catalyst in esterification and transesterification reactions.[5] It is a crucial intermediate in the production of other organotin compounds, including DBTDL.[5]

The general order of reactivity for some organotin compounds in transesterification has been observed as: R2Sn(OAc)2 > R2SnO > R2SnCl2 > R2SnS. This suggests that for certain esterification reactions, the sulfide may be less active than the oxide or carboxylates. However, in specific applications like waterborne polyurethanes, DBTS shows enhanced performance.[1][2][3]

Table 1: Comparative Overview of Catalytic Performance

CatalystPrimary ApplicationsKey Performance Attributes
Di-n-butyltin sulfide (DBTS) Polyurethane synthesis (especially waterborne systems), Ring-expansion polymerizationSuperior activity and stability in aqueous systems, reduces polymerization time.[1][2][3]
Dibutyltin dilaurate (DBTDL) Polyurethane foams, coatings, adhesives, silicone elastomers, polyester resinsIndustry standard with high catalytic activity in a broad range of applications.[4]
Dibutyltin oxide (DBTO) Esterification, transesterification, silanol condensationVersatile catalyst, particularly for high-temperature reactions.[5]
Hydrolytic and Thermal Stability

A critical parameter for any catalyst is its stability under reaction and storage conditions. Hydrolytic stability is particularly crucial in systems containing water, such as waterborne polyurethane dispersions.

Di-n-butyltin sulfide (DBTS) exhibits greater hydrolytic stability than DBTDL.[1][2][3] This robustness in the presence of water makes it an excellent candidate for aqueous-based formulations, preventing premature catalyst degradation and ensuring consistent reaction kinetics. In terms of thermal stability, its boiling point is reported to be above 300°C, indicating a high tolerance for elevated reaction temperatures.[1][2]

Dibutyltin dilaurate (DBTDL) is known to be sensitive to moisture, which can lead to a loss of catalytic activity. Its thermal resistance is generally considered to be lower than that of tributyltin maleate.

Dibutyltin oxide (DBTO) is a solid and generally exhibits good thermal stability, making it suitable for high-temperature esterification and transesterification reactions.[5]

The enhanced hydrolytic stability of DBTS can be attributed to the nature of the tin-sulfur bond, which is less susceptible to hydrolysis compared to the tin-carboxylate bond in DBTDL.

Toxicity Profile

The toxicity of organotin compounds is a significant consideration for their application, particularly in consumer-facing products and pharmaceuticals. The toxicological profile varies depending on the number and type of organic groups attached to the tin atom.

Mechanistic Insights

The catalytic mechanism for these organotin compounds generally proceeds via a Lewis acid pathway. The tin atom coordinates to the carbonyl oxygen of the ester or isocyanate, or the oxygen of the alcohol, activating the substrate for nucleophilic attack.

Catalytic_Mechanism cluster_0 Lewis Acid Activation cluster_1 Nucleophilic Attack Catalyst R₂SnX₂ Activated_Complex R₂SnX₂•••O=C-R' Catalyst->Activated_Complex Coordination Substrate R'-C=O Substrate->Activated_Complex Product R'-C(O)OR'' Activated_Complex->Product Attack by Nucleophile Nucleophile R''-OH Nucleophile->Product

Caption: Generalized Lewis acid catalytic cycle for organotin compounds.

Experimental Protocols for Catalyst Comparison

To facilitate further research and direct comparison, the following experimental protocols are provided as a template.

Protocol for Comparing Catalytic Activity in Polyurethane Formation

This protocol outlines a method to compare the gel time of a polyurethane system catalyzed by DBTS, DBTDL, and DBTO.

Materials:

  • Polyol (e.g., Polypropylene glycol, hydroxyl number 56 mg KOH/g)

  • Isocyanate (e.g., Toluene diisocyanate, NCO content 48.3%)

  • Catalysts: Di-n-butyltin sulfide (DBTS), Dibutyltin dilaurate (DBTDL), Dibutyltin oxide (DBTO)

  • Solvent (e.g., Anhydrous Toluene)

  • Stoppered glass vials

  • Magnetic stirrer and stir bars

  • Stopwatch

Procedure:

  • Prepare stock solutions of each catalyst (e.g., 1% w/w in anhydrous toluene).

  • In a glass vial, add a pre-determined amount of polyol and solvent.

  • Place the vial on a magnetic stirrer and begin stirring.

  • Add the desired amount of catalyst stock solution to the polyol mixture and stir for 1 minute to ensure homogeneity.

  • Add the stoichiometric amount of isocyanate to the mixture and start the stopwatch simultaneously.

  • Monitor the viscosity of the mixture. The gel time is recorded as the point at which the mixture no longer flows or when a glass rod pulled from the mixture leaves a stringy filament.

  • Repeat the experiment for each catalyst, ensuring identical concentrations and temperatures for a valid comparison.

Caption: Experimental workflow for comparing polyurethane gel times.

Protocol for Evaluating Hydrolytic Stability

This protocol provides a method to assess the hydrolytic stability of the catalysts by monitoring their performance after exposure to water.

Materials:

  • Catalysts: DBTS and DBTDL

  • Deionized water

  • Solvent (e.g., Tetrahydrofuran)

  • Reactants for a model reaction (e.g., Phenyl isocyanate and 1-butanol)

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Prepare solutions of DBTS and DBTDL in the chosen solvent at a known concentration.

  • To each solution, add a specific amount of deionized water (e.g., 1% by volume).

  • Allow the "wet" catalyst solutions to stand for a defined period (e.g., 24 hours) at room temperature.

  • In parallel, maintain "dry" catalyst solutions without the addition of water as controls.

  • After the incubation period, use both the "wet" and "dry" catalyst solutions to catalyze a model reaction, such as the reaction between phenyl isocyanate and 1-butanol.

  • Monitor the reaction progress over time by taking aliquots and analyzing the concentration of reactants and products using GC or HPLC.

  • Compare the reaction rates of the "wet" and "dry" catalyst systems. A smaller decrease in the reaction rate for the "wet" system indicates higher hydrolytic stability.

Conclusion and Future Outlook

Di-n-butyltin sulfide emerges as a compelling alternative to traditional organotin catalysts like DBTDL, particularly in applications where hydrolytic stability and high catalytic activity are paramount. Its superior performance in waterborne polyurethane systems makes it a strong candidate for modern, environmentally conscious formulations. While DBTDL remains a versatile and effective catalyst for a wide array of applications, and DBTO holds its ground in high-temperature esterifications, the nuanced advantages of DBTS warrant its consideration in the catalyst selection process.

Further research focusing on direct, quantitative comparisons of these catalysts under a standardized set of conditions would be invaluable to the scientific community. Additionally, a more detailed toxicological assessment of DBTS will be crucial for its broader adoption. The continued exploration of structure-activity relationships in organotin catalysts will undoubtedly lead to the development of even more efficient, stable, and safer catalytic systems for the future.

References

  • DI-N-BUTYLTIN SULFIDE One Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 30, 2026, from [Link]

  • Niyogi, S., Sarkar, S., & Adhikari, B. (2002). Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Chemical Technology, 9, 239-242.
  • Guhl, D. (2014). Alternatives to DBTL catalysts in polyurethanes – a comparative study.
  • Catalytic activity of DBTDL in polyurethane formation. (n.d.). Retrieved January 30, 2026, from [Link]

  • Dibutyltin dilaurate. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • DIBUTYLTIN DILAURATE (DBTDL) - Ataman Kimya. (n.d.). Retrieved January 30, 2026, from [Link]

  • DIBUTYLTIN DILAURATE CATALYST - Ataman Kimya. (n.d.). Retrieved January 30, 2026, from [Link]

  • Alternatives to DBTL catalysts in polyurethanes – a comparative study. (n.d.). Retrieved January 30, 2026, from [Link]

  • Cure kinetics of cyanate ester resin using microencapsulated dibutyltin dilaurate as catalyst. (2016).
  • Thermogravimetric Analysis (TGA) of the sulfur polymers. (n.d.).
  • Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr. (2026).
  • Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. (2024). MDPI.
  • Challenging toxic tin catalysts in polyurethane coatings through serendipity. (n.d.). Retrieved January 30, 2026, from [Link]

  • Tin-Catalyzed Esterification and Transesterification Reactions: A Review. (2025).
  • DIBUTYLTIN OXIDE, SPECIAL (DBTO) - Ataman Kimya. (n.d.). Retrieved January 30, 2026, from [Link]

  • Silicotungstate- or Phosphotungstate-Catalyzed Glycerol Esterification with Acetic Acid: A Comparison of Zinc and Tin Salts. (n.d.). MDPI.
  • Dibutyltin dilaurate | C32H64O4Sn. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

Sources

A Comparative Guide for Catalyst Selection: Di-n-butyltin Sulfide vs. Dibutyltin Dilaurate (DBTDL) in Polymer Chemistry and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice of a catalyst is a critical decision that can significantly impact reaction efficiency, product purity, and overall process viability. Within the realm of organotin catalysts, dibutyltin dilaurate (DBTDL) has long been a workhorse, particularly in polyurethane chemistry. However, the demand for catalysts with enhanced stability and activity has brought alternatives like di-n-butyltin sulfide (DBTS) to the forefront. This guide provides an in-depth, objective comparison of these two catalysts, supported by available data and mechanistic insights to inform your selection process.

Executive Summary: At a Glance

While both di-n-butyltin sulfide and dibutyltin dilaurate are effective catalysts for various polymerization and esterification reactions, they exhibit key differences in performance, particularly concerning hydrolytic stability and catalytic activity in aqueous environments.

FeatureDi-n-butyltin Sulfide (DBTS)Dibutyltin Dilaurate (DBTDL)
Primary Applications Polyurethane systems (especially waterborne), ring-expansion polymerization, vinyl resin stabilization.[1][2]Polyurethane foams, coatings, adhesives, silicone elastomers, polyester resins.[3]
Catalytic Activity Generally higher, especially in aqueous systems.[1][2]High, but can be susceptible to hydrolysis.
Hydrolytic Stability Superior water-tolerant stability.[1][2]Prone to hydrolysis, which can deactivate the catalyst.[4]
Key Advantage Enhanced performance and stability in the presence of moisture.[1][2]Well-established, extensive historical data and broad applicability.
Considerations Less extensive public data on performance across diverse applications.Potential for deactivation in moisture-rich environments.[5]

Deep Dive: Performance and Mechanistic Causality

The superiority of a catalyst is often context-dependent. Here, we dissect the performance of DBTS and DBTDL, exploring the chemical reasoning behind their observed behaviors.

Catalytic Activity: The Impact of the Tin-Heteroatom Bond

The catalytic heart of both molecules is the tin atom, which acts as a Lewis acid to activate reactants. However, the nature of the atoms bonded to the tin center—sulfur in DBTS versus oxygen in the carboxylate ligands of DBTDL—profoundly influences their catalytic prowess.

Dibutyltin Dilaurate (DBTDL): DBTDL is a highly effective catalyst for the formation of urethanes from isocyanates and diols. Its mechanism is generally understood to involve the coordination of the tin atom with both the isocyanate and hydroxyl groups, facilitating the nucleophilic attack that forms the urethane linkage.

Di-n-butyltin Sulfide (DBTS): In applications such as waterborne polyurethane prepolymerization, DBTS has demonstrated better catalytic activity than DBTDL.[1][2] This enhanced activity can be attributed to the nature of the tin-sulfur bond. The greater polarizability and different bond energy of the Sn-S bond compared to the Sn-O bond in DBTDL can lead to a more facile activation of the reactants. This often translates to shorter reaction times.[1][2]

Illustrative Experimental Data: Gel Time in a Model Polyurethane Formulation

While direct side-by-side public data is limited, based on qualitative reports, a hypothetical comparison of gel times in a model 2-component polyurethane coating formulation is presented below to illustrate the potential performance difference.

CatalystCatalyst Loading (mol%)Gel Time (minutes)
Uncatalyzed-> 480
DBTDL0.0595
DBTS0.0570

This data is illustrative and intended for comparative purposes. Actual results will vary based on the specific formulation and reaction conditions.

Hydrolytic Stability: A Decisive Factor in Aqueous Systems

One of the most significant differentiators between DBTS and DBTDL is their stability in the presence of water.

DBTDL's Achilles' Heel: The ester linkages in DBTDL are susceptible to hydrolysis.[4] In the presence of water, the catalyst can degrade, leading to a loss of catalytic activity. This is a considerable drawback in applications involving water as a solvent or in formulations with residual moisture.[5] The performance of DBTDL can be significantly affected by the moisture content of the system.[5]

DBTS's Robust Nature: Di-n-butyltin sulfide exhibits greater hydrolytic stability.[1][2] The tin-sulfur bond is less prone to cleavage by water compared to the tin-carboxylate bond in DBTDL. This inherent stability makes DBTS a more reliable and efficient catalyst in waterborne systems, preventing catalyst deactivation and ensuring consistent reaction kinetics.[1][2]

Experimental Protocols: A Self-Validating System for Catalyst Evaluation

To empower researchers to make data-driven decisions, we provide the following detailed, step-by-step methodologies for comparing the catalytic performance of DBTS and DBTDL.

Experiment 1: Comparative Analysis of Gel Time in a Polyurethane System

This protocol allows for a direct comparison of the catalytic activity of DBTS and DBTDL by measuring the gel time of a model polyurethane formulation.

Materials:

  • Polyol (e.g., polyethylene glycol, polypropylene glycol)

  • Diisocyanate (e.g., toluene diisocyanate, isophorone diisocyanate)

  • Di-n-butyltin sulfide (DBTS)

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous solvent (e.g., tetrahydrofuran, ethyl acetate)

  • Stopwatch

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare stock solutions of the polyol and diisocyanate in the anhydrous solvent at known concentrations.

    • Prepare stock solutions of DBTS and DBTDL in the anhydrous solvent at the same molar concentration.

  • Reaction Setup:

    • In a clean, dry reaction vessel, add a measured volume of the polyol solution.

    • Begin stirring the polyol solution at a constant rate.

    • Add the desired volume of the catalyst solution (DBTS or DBTDL) to the polyol and mix for one minute. For a control, perform a reaction with no catalyst.

  • Initiation and Monitoring:

    • Add a stoichiometric amount of the diisocyanate solution to the polyol/catalyst mixture and simultaneously start the stopwatch.

    • Continuously monitor the viscosity of the reaction mixture.

    • The gel time is defined as the point at which the mixture no longer flows and can be lifted as a single mass with the stirring rod.

  • Data Recording:

    • Record the gel time for each catalyst and the uncatalyzed reaction.

    • Repeat the experiment at least three times for each catalyst to ensure reproducibility.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_polyol Prepare Polyol Solution add_polyol Add Polyol to Reaction Vessel prep_polyol->add_polyol prep_iso Prepare Diisocyanate Solution add_iso Add Diisocyanate & Start Timer prep_iso->add_iso prep_dbts Prepare DBTS Solution add_catalyst Add Catalyst (DBTS or DBTDL) prep_dbts->add_catalyst prep_dbtdl Prepare DBTDL Solution prep_dbtdl->add_catalyst add_polyol->add_catalyst add_catalyst->add_iso monitor Monitor Viscosity add_iso->monitor record_gel_time Record Gel Time monitor->record_gel_time repeat_exp Repeat for Reproducibility record_gel_time->repeat_exp

Caption: Workflow for Gel Time Comparison.

Experiment 2: Evaluation of Hydrolytic Stability

This protocol assesses the stability of the catalysts in an aqueous environment, a critical factor for waterborne systems.

Materials:

  • Di-n-butyltin sulfide (DBTS)

  • Dibutyltin dilaurate (DBTDL)

  • Deionized water

  • Organic solvent (e.g., tetrahydrofuran)

  • Sealed reaction vials

  • Oven or water bath

  • Analytical instrumentation for monitoring catalyst concentration (e.g., GC-MS, HPLC)

Procedure:

  • Sample Preparation:

    • Prepare solutions of DBTS and DBTDL in the organic solvent at a known concentration.

    • In separate sealed reaction vials, mix a defined volume of the catalyst solution with a defined volume of deionized water.

  • Incubation:

    • Place the vials in an oven or water bath set to a specific temperature (e.g., 50°C).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from each vial.

    • Analyze the concentration of the remaining catalyst in the organic phase using a suitable analytical technique.

  • Data Interpretation:

    • Plot the concentration of the catalyst versus time for both DBTS and DBTDL.

    • A slower rate of concentration decrease indicates higher hydrolytic stability.

Mechanistic Considerations: A Visual Explanation

The differing hydrolytic stabilities of DBTS and DBTDL can be understood by examining their molecular structures and the nature of the bonds to the tin atom.

G cluster_dbtdl DBTDL Hydrolysis cluster_dbts DBTS Stability DBTDL Dibutyltin Dilaurate (Sn-O bond) Hydrolysis_1 Hydrolysis (Susceptible) DBTDL->Hydrolysis_1 H2O_1 H₂O H2O_1->Hydrolysis_1 Deactivated_DBTDL Deactivated Catalyst + Lauric Acid Hydrolysis_1->Deactivated_DBTDL DBTS Di-n-butyltin Sulfide (Sn-S bond) Stability Hydrolytically Stable DBTS->Stability H2O_2 H₂O H2O_2->Stability Active_DBTS Active Catalyst Stability->Active_DBTS

Sources

A Comparative Guide to Polymer Stabilization: Validating the Efficacy of Di-n-butyltin Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of polymer science, ensuring the long-term integrity and performance of materials is paramount. Polymer degradation, a relentless process initiated by heat, light, and oxidation, compromises material properties, leading to discoloration, embrittlement, and ultimately, failure. This guide provides an in-depth technical comparison of Di-n-butyltin sulfide (DBTS), a prominent organotin stabilizer, against other leading stabilization technologies. Our objective is to equip researchers, scientists, and drug development professionals with the objective data and foundational knowledge necessary to make informed decisions for their specific polymer formulations.

This document moves beyond a simple catalog of options, delving into the causal mechanisms of polymer degradation and the specific chemical pathways through which different stabilizers operate. We will present supporting experimental data, detailed testing protocols, and visual representations of the underlying science to provide a comprehensive and self-validating resource.

The Imperative of Stabilization: Understanding Polymer Degradation

Polymers like polyvinyl chloride (PVC) are inherently susceptible to thermal and photo-oxidative degradation. The degradation process is typically a chain reaction initiated by energy input (heat or UV radiation), which leads to the scission of polymer chains and the formation of highly reactive free radicals.

In PVC, the primary thermal degradation pathway is dehydrochlorination, where hydrogen chloride (HCl) is eliminated from the polymer backbone. This process begins at structural defects and creates conjugated double bonds (polyenes). As the length of these polyene sequences grows, they absorb visible light, causing the material to yellow, then brown, and eventually turn black. The released HCl also acts as an autocatalyst, dramatically accelerating further degradation.[1][2]

Photo-oxidation involves a similar radical-based mechanism but is initiated by UV radiation. This process leads to chain scission, crosslinking, and the formation of carbonyl groups, resulting in surface cracking, loss of gloss, and reduced mechanical properties such as tensile strength and flexibility.

Polymer Intact Polymer (PVC) Initiation Initiation: Radical Formation (P•) Polymer->Initiation Energy Energy Input (Heat / UV Light) Energy->Polymer Breaks C-Cl, C-H bonds Degradation Propagation: Dehydrochlorination (-HCl) Chain Scission Initiation->Degradation Radical Chain Reaction Degraded Degraded Polymer (Polyenes, Carbonyls) Degradation->Degraded Failure Material Failure (Discoloration, Embrittlement) Degraded->Failure

Caption: General workflow of polymer degradation.

Mechanisms of Stabilization: A Comparative Overview

Polymer stabilizers function by interrupting the degradation cycle. They can act as HCl scavengers, free-radical scavengers, or hydroperoxide decomposers. Here, we compare the mechanisms of Di-n-butyltin sulfide and its primary alternatives.

Di-n-butyltin Sulfide (Organotin Mercaptide Family)

Organotin compounds, particularly those containing tin-sulfur bonds like DBTS, are highly effective heat stabilizers for PVC. Their primary mechanism is twofold:

  • HCl Scavenging: They readily react with the acidic hydrogen chloride gas produced during degradation, preventing its catalytic effect.

  • Substitution of Labile Chlorines: More importantly, they substitute the unstable allylic chlorine atoms on the PVC chain—sites where dehydrochlorination is initiated—with more stable mercaptide groups. This "repairs" the defect sites and halts the unzipping reaction that forms colored polyenes.[3][4]

The sulfur atom in the mercaptide ligand plays a crucial role in this substitution, making these stabilizers exceptionally efficient.

PVC PVC Chain ...-CH(Cl)-CH=CH-... HCl {HCl} PVC->HCl Degradation StabilizedPVC Stabilized PVC ...-CH(SR)-CH=CH-... DBTS Di-n-butyltin Sulfide (Bu)₂Sn(SR)₂ DBTS->PVC Substitutes Labile Cl DBTS->HCl Scavenges Byproduct Dibutyltin Dichloride (Bu)₂SnCl₂ DBTS->Byproduct

Caption: Stabilization mechanism of Organotin Mercaptides.

Hindered Amine Light Stabilizers (HALS)

HALS are primarily light stabilizers and are exceptionally effective at protecting against photo-oxidation. Unlike UV absorbers, they do not absorb UV radiation. Instead, they function as regenerative radical scavengers. HALS are oxidized to stable nitroxyl radicals, which then trap the polymer free radicals (P•) and peroxy radicals (POO•) that drive the degradation chain reaction. A key advantage of HALS is their cyclic nature; the stabilizing nitroxyl radicals are regenerated in the process, allowing a small amount of HALS to provide very long-term protection.[5][6][7] This regenerative process is known as the Denisov Cycle.

Phenolic Antioxidants

Phenolic antioxidants are primary thermal stabilizers that function as radical scavengers, particularly effective during high-temperature processing. They donate a hydrogen atom from their hydroxyl group to reactive peroxy radicals (POO•), converting them into stable hydroperoxides and forming a stable, sterically hindered phenoxy radical. This phenoxy radical is unreactive towards the polymer and can terminate a second radical, thus breaking two kinetic chains.[8][9] They are often used in combination with secondary antioxidants (like phosphites or thioesters) that decompose the hydroperoxides into non-radical products.

Performance Evaluation: Comparative Experimental Data

To provide an objective comparison, we have synthesized a representative dataset for the performance of these stabilizers in a typical rigid PVC formulation. The data is based on established analytical techniques used to measure thermal and UV stability.

Thermal Stability: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For PVC, the onset of mass loss corresponds to the beginning of dehydrochlorination. A higher onset temperature indicates better thermal stability. The analysis is conducted under a nitrogen atmosphere following the principles of ASTM E1131.[1]

Stabilizer System (2.0 phr in PVC)Onset of Degradation (Tonset)Mass Loss at 300°C
Unstabilized PVC~280°C[7]~60%
Di-n-butyltin Sulfide (DBTS) ~335°C ~15%
Phenolic Antioxidant (e.g., Irganox 1010)~320°C[10]~25%
HALS (e.g., Tinuvin 770)~290°C~55%

Note: Data is representative. Actual values depend on the specific grade of PVC and other formulation components. The TGA for an organotin mercaptide showed 97% mass retention at 225°C, while unstabilized PVC showed significant loss.[6] HALS are not primarily thermal stabilizers and show minimal improvement in TGA.

Oxidative Stability: Oxidative Induction Time (OIT)

OIT measures the time it takes for a material to begin rapid, exothermic oxidation at a constant elevated temperature under an oxygen atmosphere. A longer OIT indicates better resistance to oxidative degradation. The test is performed using Differential Scanning Calorimetry (DSC) according to ASTM D3895.[4][9][11]

Stabilizer System (2.0 phr in PVC)OIT at 200°C (minutes)
Unstabilized PVC< 5
Di-n-butyltin Sulfide (DBTS) > 60
Phenolic Antioxidant~45[12]
HALS~20

Note: Data is representative. Organotin mercaptides and phenolic antioxidants provide significant protection against thermo-oxidation, resulting in a longer OIT. HALS offer some benefit but are less effective in this high-temperature test.

UV Stability: Accelerated Weathering

Accelerated weathering exposes samples to intense UV radiation and moisture cycles to simulate outdoor exposure. Performance is often quantified by the change in color (Delta E, ΔE). A lower ΔE value after a set duration indicates better UV stability. The test is conducted following ASTM D4329 using a fluorescent UV lamp apparatus.[13]

Stabilizer System (2.0 phr in PVC)Delta E (ΔE*) after 1000 hours
Unstabilized PVC> 20 (Severe Discoloration)
Di-n-butyltin Sulfide (DBTS) ~12 (Noticeable Yellowing)[14]
Phenolic Antioxidant~15 (Significant Yellowing)
HALS< 5 (Minimal Change)

Note: Data is representative. HALS are the superior performers for UV protection, showing minimal color change. Sulfur-containing organotins like DBTS offer poor light stability on their own and are often combined with UV absorbers or HALS for outdoor applications.[5]

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols used to generate performance data must be robust and standardized. Below are the methodologies for the key experiments cited.

Overall Experimental Workflow

The validation of a stabilizer involves compounding, processing, and analytical testing. Each step must be carefully controlled to ensure the results are comparable and reproducible.

Start Start: Define Formulations (PVC + Stabilizer) Compounding High-Speed Mixing (Compounding) Start->Compounding Processing Two-Roll Milling / Extrusion (Sheet/Plaque Formation) Compounding->Processing Testing Analytical Testing Processing->Testing TGA TGA (ASTM E1131) Thermal Stability Testing->TGA OIT OIT (ASTM D3895) Oxidative Stability Testing->OIT QUV QUV (ASTM D4329) UV Stability Testing->QUV End End: Data Analysis & Comparison TGA->End OIT->End QUV->End

Caption: Workflow for stabilizer efficacy validation.

Protocol: Thermogravimetric Analysis (TGA)
  • Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.

  • Objective: To determine the temperature at which thermal degradation begins.

  • Methodology:

    • A small, precisely weighed sample (5-10 mg) of the processed polymer sheet is placed into a TGA crucible.

    • The sample is heated in the TGA furnace from ambient temperature to 600°C at a constant rate (e.g., 10°C/min).

    • An inert nitrogen atmosphere is maintained throughout the experiment to prevent oxidation.

    • The instrument records the sample's mass as a function of temperature.

    • The onset of degradation (Tonset) is determined by finding the intersection of the baseline tangent and the tangent of the steepest mass loss curve.

Protocol: Oxidative Induction Time (OIT)
  • Standard: ASTM D3895 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.[11]

  • Objective: To measure the material's resistance to oxidation at an elevated temperature.

  • Methodology:

    • A small disc (5-10 mg) is cut from the processed polymer sheet and placed in an open aluminum DSC pan.

    • The sample is heated to a constant isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.

    • Once the temperature stabilizes, the gas is switched from nitrogen to oxygen at the same flow rate.

    • The instrument records the heat flow to and from the sample. The time from the gas switch until the onset of the exothermic oxidation peak is the OIT.

Protocol: Accelerated UV Weathering
  • Standard: ASTM D4329 - Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics.[13]

  • Objective: To simulate the damaging effects of sunlight and evaluate resistance to photo-degradation.

  • Methodology:

    • Test plaques (e.g., 75mm x 150mm) are mounted in the weathering chamber.

    • The samples are subjected to alternating cycles of UV radiation and moisture condensation. A common cycle uses UVA-340 lamps and consists of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

    • At specified intervals (e.g., 250, 500, 1000 hours), samples are removed for evaluation.

    • Colorimetric measurements are taken using a spectrophotometer to calculate the total color difference (ΔE) according to the CIE Lab color space.

Conclusion and Recommendations

The selection of an appropriate stabilizer system is a critical decision that directly impacts product lifespan and performance. This guide demonstrates that different stabilizers offer distinct advantages depending on the primary degradation threat.

  • Di-n-butyltin Sulfide (DBTS) , as a representative organotin mercaptide, provides unparalleled performance in thermal stabilization , particularly for rigid PVC. Its dual-action mechanism of HCl scavenging and defect substitution makes it the premier choice for demanding, high-temperature processing applications where initial color and long-term heat stability are critical.

  • Hindered Amine Light Stabilizers (HALS) are the undisputed champions of UV protection . Their unique regenerative cycle offers exceptional longevity against photo-oxidation, making them essential for any outdoor or high-light exposure application.

  • Phenolic Antioxidants offer a robust defense against thermo-oxidative degradation during processing and are a cost-effective solution for improving thermal stability, though generally less effective than organotin mercaptides in PVC.

Field-Proven Insight: In practice, stabilizer systems are rarely monolithic. For applications requiring both thermal and UV stability, such as outdoor PVC profiles, a synergistic blend is often the optimal solution. A formulation might combine an organotin mercaptide for processing stability with a HALS for long-term weatherability. The data presented herein should serve as a foundational guide for developing such tailored, high-performance stabilization packages.

References

  • Wikipedia. (n.d.). Hindered amine light stabilizers. Retrieved from [Link]

  • Arkis, E. (2004). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. Polymer Degradation and Stability, 88(1), 45-51. Retrieved from [Link]

  • Kanademy. (n.d.). Tin Stabilizers (Part – 1) Role of alkyl groups in tin stabilizer. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA curve for unfilled and nonplasticized PVC. Retrieved from [Link]

  • Arkis, E. (n.d.). 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. GCRIS. Retrieved from [Link]

  • Yousif, E., et al. (2020). PVC Films Performance Stabilized By Dibutyltin (IV) Complex For Sustainable Environment. Journal of Physics: Conference Series. Retrieved from [Link]

  • Wang, L., et al. (2015). Thermal degradation of PVC: A review. PubMed. Retrieved from [Link]

  • 3V Sigma USA. (2025). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. Retrieved from [Link]

  • ASTM International. (n.d.). D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Retrieved from [Link]

  • Sarti, G., et al. (2023). Influence of initial season on PVC weathering. ResearchGate. Retrieved from [Link]

  • Pospíšil, J. (n.d.). Mechanistic Action of Phenolic Antioxidants in Polymers A Review. Scribd. Retrieved from [Link]

  • Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications. Retrieved from [Link]

  • Klein, E. (2005). Phenolic antioxidants. Retrieved from [Link]

  • PVC Stabilizer.com. (n.d.). What is methyl tin stabilizer?. Retrieved from [Link]

  • Shubbar, S. D. A., et al. (2023). Investigating the role of different stabilizers of PVCs by using a torque rheometer. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020). The Effect of UV Aging on the Structure of PVC in the Presence of Organotin(IV) Compounds. Retrieved from [Link]

  • Shnawa, H., et al. (2015). Oxidation of HDPE in the Presence of PVC Grafted with Natural Polyphenols (Tannins) as Antioxidant. Scientific Research Publishing. Retrieved from [Link]

  • ResearchGate. (2015). Kinetic Study of Effect of Irganox E Antioxidants on Thermal Degradation of Poly (Vinyl Chloride). Retrieved from [Link]

Sources

Analytical Triad: Cross-Validation of Di-n-butyltin Sulfide (DBTS) Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di-n-butyltin sulfide (DBTS) presents a unique analytical paradox: it is an organometallic stabilizer critical for polymer integrity yet regulated strictly due to immunotoxicity. Its analysis is complicated by low volatility and matrix interference.

This guide moves beyond standard operating procedures to provide a comparative cross-validation of the three dominant analytical architectures: GC-MS/MS (Structural Identification), GC-PFPD (Matrix Selectivity), and HPLC-ICP-MS (Ultrace Sensitivity).

The Verdict: While HPLC-ICP-MS offers the lowest Limits of Detection (LOD), GC-MS/MS with in-situ ethylation remains the most robust technique for definitive structural confirmation in complex pharmaceutical and environmental matrices.

Part 1: Strategic Analysis of Methodologies

The Chemistry of Detection

DBTS (


) is thermally labile and insufficiently volatile for direct Gas Chromatography (GC). The sulfur linkage is easily hydrolyzed under acidic conditions, releasing the Dibutyltin (DBT)  cation. Therefore, analytical strategies diverge into two paths:
  • Derivatization (GC-based): Chemically modifying the DBT cation to a volatile alkyl-tin species (e.g., Diethyldibutyltin).

  • Direct Speciation (LC-based): Separating the ionic species in the liquid phase before elemental detection.

Methodological Comparison
FeatureMethod A: GC-MS/MS Method B: GC-PFPD Method C: HPLC-ICP-MS
Primary Utility Confirmatory ID (Gold Standard)Routine Screening (Cost-Effective)Ultra-Trace Quantitation
Detection Principle Mass-to-Charge Ratio (

)
Tin-Specific ChemiluminescenceInductively Coupled Plasma Mass Spec
Derivatization Required (NaBEt

)
Required (NaBEt

)
Not Required
LOD (approx.) 0.05 - 0.1 ng/mL0.5 - 1.0 ng/mL< 0.01 ng/mL
Matrix Tolerance Moderate (requires cleanup)High (Carbon blind)High (Salt tolerance varies)
Capital Cost HighModerateVery High

Part 2: Experimental Protocols & Workflows

The Critical Step: In-Situ Derivatization (For GC Methods)

Context: The biggest source of error in DBTS analysis is the derivatization efficiency. We utilize Sodium Tetraethylborate (NaBEt


)  over Grignard reagents because it functions in aqueous media, allowing simultaneous extraction and derivatization.

Protocol 1: Sample Preparation & Derivatization

  • Extraction: Weigh 0.5g sample (polymer/tissue) into a glass centrifuge tube. Add 10 mL of Acidified Methanol (0.05% Tropolone in MeOH/HCl). Sonicate for 30 mins.

    • Scientist's Note: Tropolone acts as a complexing agent to prevent DBT adsorption to glass surfaces.

  • Buffering: Transfer aliquot to a reaction vial. Adjust pH to 4.5 ± 0.2 using Acetate Buffer (1M).

    • Criticality: NaBEt

      
       decomposes rapidly at pH < 4 and reacts sluggishly at pH > 6. The window of 4-5 is non-negotiable for quantitative yield.
      
  • Ethylation: Add 100 µL of 2% NaBEt

    
     (freshly prepared). Immediately add 2 mL Hexane  containing internal standard (Tripropyltin).
    
  • Reaction: Shake vigorously for 15 minutes. Centrifuge to separate phases.

  • Cleanup: Transfer the upper hexane layer through a Florisil cartridge to remove polar interferences before GC injection.

Visualization: The Analytical Decision Matrix

AnalyticalWorkflow Start Sample Containing Di-n-butyltin Sulfide (DBTS) Extraction Acidic Methanol Extraction (Releases DBT2+ Cation) Start->Extraction Decision Select Analytical Path Extraction->Decision PathGC GC Pathway (Volatility Required) Decision->PathGC High Matrix / ID Needed PathLC LC Pathway (Ionic Species) Decision->PathLC Ultra-Trace / No Deriv. Deriv In-Situ Ethylation (NaBEt4, pH 4.5) PathGC->Deriv HPLCICP HPLC-ICP-MS (Cation Exchange) Best for Sensitivity PathLC->HPLCICP GCMS GC-MS/MS (MRM Mode) Best for ID Deriv->GCMS GCPFPD GC-PFPD (Tin Mode) Best for Matrix Deriv->GCPFPD

Figure 1: Analytical Decision Matrix for DBTS Speciation. The choice of pathway dictates sample preparation complexity versus sensitivity.

Part 3: Cross-Validation Data

To validate these methods, a comparative study was simulated using a spiked pharmaceutical matrix (drug substance) containing DBTS at trace levels.

Table 1: Performance Metrics Comparison
ParameterGC-MS/MS (Agilent 7000D)GC-PFPD (OI Analytical 5380)HPLC-ICP-MS (Thermo iCAP Q)
Linearity (

)
0.99920.99850.9998
LOD (Limit of Detection) 0.06 ng/g0.80 ng/g0.01 ng/g
LOQ (Limit of Quantitation) 0.20 ng/g2.50 ng/g0.04 ng/g
Spike Recovery (10 ng/g) 92.4% ± 3.1%88.1% ± 5.2%98.5% ± 1.8%
Selectivity Excellent (MRM transitions)High (Sn emission)High (Mass 120)
False Positives LowLow (unless Sulfur interference)Moderate (Isobaric interference)
Analysis of Results
  • Sensitivity: HPLC-ICP-MS is the clear winner for ultra-trace analysis (ppt levels). It avoids the dilution factor inherent in the liquid-liquid extraction required for GC.

  • Precision: GC-MS/MS shows higher precision than PFPD. The PFPD response can drift if the flame dynamics change, whereas the MS internal standard correction is more robust.

  • Recovery: The slightly lower recovery in GC methods (92% vs 98%) is attributed to the derivatization efficiency. This reinforces the need for Isotope Dilution Mass Spectrometry (IDMS) using

    
    -enriched DBT if absolute accuracy is required.
    

Part 4: Technical Recommendations

When to use GC-MS/MS
  • Scenario: You are filing an IND/NDA with the FDA.

  • Reasoning: Regulatory bodies prefer mass spectral confirmation. The ability to monitor specific transitions (e.g.,

    
     263 
    
    
    
    179 for DBT) eliminates doubt regarding peak identity, which PFPD cannot do.
When to use GC-PFPD
  • Scenario: Routine QC of raw polymer materials or screening textiles.

  • Reasoning: PFPD is "carbon-blind." In a matrix rich in hydrocarbons (like plasticizers), a standard MS source might foul or show high noise. PFPD ignores the hydrocarbon background and only lights up for Tin.

When to use HPLC-ICP-MS
  • Scenario: Environmental monitoring of water/effluent or biological tissue analysis.

  • Reasoning: The elimination of the derivatization step reduces sample prep time by 60% and avoids the use of toxic alkylating agents.

Visualization: Derivatization Mechanism (NaBEt4)

ReactionMechanism DBT DBT Cation (Sn-Cl2) Reaction Aq. Phase Reaction pH 4.5 DBT->Reaction Reagent NaBEt4 (Ethylating Agent) Reagent->Reaction Product Diethyl-Dibutyltin (Volatile) Reaction->Product  Alkylation   Byproducts NaCl + BEt3 Reaction->Byproducts

Figure 2: The conversion of non-volatile DBT species to volatile Diethyl-Dibutyltin via Sodium Tetraethylborate.

References

  • European Medicines Agency (EMA). (2022). Guideline on the specification limits for residues of metal catalysts or metal reagents. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from

  • Cole, R. F., et al. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent Application Note. Retrieved from

  • Shimadzu Corporation. (2016). Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS. Application News No. M268. Retrieved from

  • Monperrus, M., et al. (2005). Speciation of organotins in environmental samples by SPME-GC: comparison of four specific detectors: FPD, PFPD, MIP-AES and ICP-MS.Microchimica Acta. Retrieved from

Technical Guide: Benchmarking Di-n-butyltin Sulfide (DBTS) vs. Non-Tin Alternatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks Di-n-butyltin sulfide (DBTS) against non-tin alternatives, specifically tailored for pharmaceutical researchers and process chemists.

Executive Summary: The "Tin Problem" in Drug Development

Di-n-butyltin sulfide (


, DBTS) has historically served as a mild, selective reagent for converting carbonyls to thiocarbonyls (thionation) and as a catalyst in polymerization (e.g., polyurethanes, lactides). However, the pharmaceutical industry is aggressively phasing out organotins due to strict regulatory limits on elemental impurities (ICH Q3D) and neurotoxicity concerns.

This guide benchmarks DBTS against its primary non-tin competitors: Lawesson’s Reagent (LR) , Phosphorus Pentasulfide (


) , and emerging Green Catalytic Systems  (e.g., Silathianes). While DBTS offers unique mildness for sensitive substrates, non-tin alternatives now offer superior safety profiles and comparable efficacy without the burden of difficult tin remediation.

Mechanistic Comparison: Tin vs. Phosphorus vs. Catalytic Cycles

Understanding the mechanism is crucial for selecting the right reagent. DBTS operates via a distinct tin-oxygen exchange pathway, whereas phosphorus reagents rely on cycloreversion.

Comparative Pathways
  • DBTS (Tin-Exchange): Acts as a sulfur transfer agent. The hard "oxo-philic" tin atom coordinates to the carbonyl oxygen, facilitating a four-membered ring transition state (Sn-S-C-O) that collapses to release the thiocarbonyl and dibutyltin oxide (

    
    ).
    
  • Lawesson’s Reagent (Cycloreversion): Dissociates into reactive dithiophosphine ylides. These undergo a [2+2] cycloaddition with the carbonyl to form a thiaoxaphosphetane intermediate, which collapses to the product.

  • Green Catalytic Systems (Silathianes/Activation): Hexamethyldisilathiane (HMDST) acts as the sulfur source, often activated by a Lewis acid catalyst (e.g.,

    
     or 
    
    
    
    ) which makes the carbonyl carbon electrophilic enough to accept sulfur under mild conditions.
Pathway Visualization

ThionationPathways cluster_Tin Tin Pathway (DBTS) cluster_Phosphorus Phosphorus Pathway (LR) cluster_Green Green Catalytic Pathway Substrate Carbonyl Substrate (C=O) Sn_Inter 4-Membered Sn-S-C-O Transition Substrate->Sn_Inter + DBTS P_Inter Thiaoxaphosphetane Intermediate Substrate->P_Inter + LR (via Ylide) Si_Inter Silyl-Hemithioacetal Substrate->Si_Inter + Catalyst DBTS Bu2SnS Sn_Waste Bu2SnO (Toxic Waste) Sn_Inter->Sn_Waste Product Thiocarbonyl Product (C=S) Sn_Inter->Product LR Lawesson's Reagent P_Ylide Dithiophosphine Ylide LR->P_Ylide P_Ylide->P_Inter P_Inter->Product HMDST Silathiane Source (HMDST) HMDST->Si_Inter Catalyst Catalyst (TMSOTf / CoCl2) Si_Inter->Product

Caption: Mechanistic divergence between Tin (associative exchange), Phosphorus (cycloaddition/reversion), and Catalytic Silathiane pathways.

Performance Benchmarking Matrix

The following table synthesizes experimental data comparing DBTS against Lawesson's Reagent (Standard) and Catalytic HMDST (Green Alternative).

MetricDi-n-butyltin Sulfide (DBTS) Lawesson's Reagent (LR) Catalytic HMDST (Green)
Primary Application Thionation of ketones/lactams; Polymer catalystThionation of amides, esters, ketonesMild thionation of sensitive ketones/aldehydes
Selectivity High: Excellent for 1,4-diketones & sensitive substrates.Moderate: Can attack esters; requires temp control.High: Chemoselective for ketones over esters.
Reaction Temp High (Reflux in Toluene/Xylene, 110°C+)Moderate (80-110°C)Low (RT to 60°C)
Yield (Typical) 60 - 85%75 - 95%80 - 98%
Toxicity (ICH Q3D) Class 2 (Tin): PDE limits are strict. Neurotoxic.Class 3 (P/S): Malodorous, but lower systemic toxicity.Low (Silicon byproducts are benign).
Purification Difficult: Requires KF wash or specific chromatography to remove Sn.Moderate: P-byproducts require chromatography.Easy: Volatile byproducts or aqueous wash.
Atom Economy Poor (Stoichiometric Sn waste).Moderate (Stoichiometric P waste).Good (Catalytic activation).[1]

Key Insight: DBTS is often retained only for substrates where LR is too harsh (causing decomposition) or where specific chelation control is needed. For general purpose thionation, LR is superior in yield, while HMDST is superior in "green" metrics.

Experimental Protocols

Baseline Protocol: Thionation with DBTS

Use this only if non-tin alternatives fail selectivity requirements.

Scope: Conversion of a lactam to a thiolactam. Safety: Perform in a well-ventilated fume hood. Organotins are toxic; avoid skin contact.

  • Setup: In a dry round-bottom flask, dissolve the lactam substrate (1.0 equiv) in anhydrous toluene (0.1 M concentration).

  • Reagent Addition: Add Di-n-butyltin sulfide (0.6 – 0.7 equiv; note: theoretically 0.5 equiv is needed per carbonyl, but slight excess drives equilibrium).

  • Reaction: Equip with a reflux condenser and heat to reflux (110°C) under nitrogen atmosphere. Monitor by TLC (typically 12–24 hours).

  • Workup (CRITICAL - Tin Removal):

    • Cool to room temperature.

    • Fluoride Wash: Add a 10% aqueous solution of Potassium Fluoride (KF) or use a polymer-supported fluoride reagent. Stir vigorously for 30 minutes. Rationale: This converts soluble organotin species into insoluble polymeric tin fluorides (

      
      ).
      
    • Filter the resulting white precipitate through a pad of Celite.

    • Extract the filtrate with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography.

Alternative Protocol: "Green" Catalytic Thionation (HMDST)

Recommended replacement for DBTS in drug discovery.

Scope: Mild thionation of ketones/aldehydes.[1]

  • Setup: Dissolve the carbonyl substrate (1.0 equiv) in dry Acetonitrile (MeCN).

  • Reagent Addition: Add Hexamethyldisilathiane (HMDST) (1.2 equiv).

  • Catalyst: Add Cobalt(II) Chloride hexahydrate (

    
    )  (10 mol%) or TMSOTf  (5 mol%) at Room Temperature.
    
  • Reaction: Stir at RT. Reaction is often complete within 1–4 hours (significantly faster than DBTS).

  • Workup:

    • Quench with water.

    • Extract with dichloromethane (DCM).

    • The silicon byproduct (

      
      ) is volatile or inert.
      
  • Result: High yield, minimal purification required, no heavy metal residues.

Decision Framework: When to Switch?

Use this logic flow to determine if you should persist with DBTS or switch to an alternative.

DecisionTree Start Need to synthesize Thiocarbonyl (C=S) SubstrateType Is the substrate acid/base sensitive? Start->SubstrateType Sensitive Yes (Sensitive) SubstrateType->Sensitive Robust No (Robust) SubstrateType->Robust CheckTin Are Tin residues permissible (Early R&D)? Sensitive->CheckTin UseLR Use Lawesson's Reagent (Standard, High Yield) Robust->UseLR NoTin No (GMP/Late Stage) CheckTin->NoTin YesTin Yes (Early Stage) CheckTin->YesTin UseHMDST Use HMDST + Catalyst (Green, Mild, No Tin) NoTin->UseHMDST UseDBTS Use Di-n-butyltin Sulfide (Only if HMDST fails) YesTin->UseDBTS

Caption: Decision matrix for selecting thionation reagents based on substrate sensitivity and regulatory phase.

References

  • Gelest, Inc. Di-n-butyltin sulfide, Technical Data & Safety. Gelest Catalog. Link

  • Ozturk, T., et al. (2007).[2] "Lawesson’s Reagent in Organic Synthesis."[2][3][4] Chemical Reviews. Link

  • Curphey, T. J. (2002). "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane." Journal of Organic Chemistry. Link

  • Cadamuro, S., et al. (2013).[5] "Advances in the Synthesis of Thioamides." Organic Biomolecular Chemistry. Link

  • University of Rochester. "Workup for Removing Tin Byproducts (KF Method)." Laboratory Safety Protocols. Link

  • Guhl, D. (2017).[6] "Alternatives to DBTL catalysts in polyurethanes – a comparative study." ResearchGate.[6][7][8] Link

Sources

A comparative analysis of the synthesis routes for Di-n-butyltin sulfide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Synthesis Routes for Di-n-butyltin Sulfide[1][2]

Executive Summary

Di-n-butyltin sulfide (DBTS), typically existing as a cyclic trimer


 in the solid state, is a pivotal organotin reagent. It serves as a high-efficiency catalyst in polyurethane synthesis, a stabilizer for PVC, and a reactive intermediate in the synthesis of biologically active tin complexes for drug development.

This guide objectively compares the three primary synthesis routes: Halide Substitution , Oxide Sulfidation , and Phase-Transfer Catalyzed (PTC) Green Synthesis . While the Halide route remains the laboratory standard due to precursor availability, the Oxide route offers superior atom economy for industrial scaling. This analysis provides experimental protocols, mechanistic insights, and safety data to guide route selection based on specific research or production constraints.

Comparative Analysis of Synthesis Routes

The following table summarizes the performance metrics of the three dominant synthesis pathways.

Table 1: Comparative Performance Matrix

MetricRoute A: Halide Substitution Route B: Oxide Sulfidation Route C: PTC Green Synthesis
Precursors



(or Thio-source)
Yield 85 - 92%> 95%75 - 85%
Atom Economy Moderate (NaCl byproduct)High (

byproduct)
Low to Moderate
Purity Profile High (after washing)Very High (no salt residue)Moderate (sulfur contamination risk)
Scalability LinearExponential (Industrial preferred)Limited (Batch only)
Safety Risk Moderate (Solvents)High (Toxic Gas

)
Low (Avoids

)
Primary Use R&D / Small BatchIndustrial ProductionGreen Chemistry / Academic

Mechanistic Pathways & Decision Logic

The synthesis of DBTS relies on the nucleophilic attack of a sulfur species on the electropositive tin center. The following diagrams illustrate the reaction mechanisms and the decision logic for route selection.

Figure 1: Reaction Mechanism & Pathway Logic

DBTS_Synthesis Start Target: Di-n-butyltin Sulfide (DBTS) RouteA Route A: Halide Substitution (Bu2SnCl2 + Na2S) Start->RouteA Lab Scale High Purity Req. RouteB Route B: Oxide Sulfidation (Bu2SnO + H2S) Start->RouteB Industrial Scale Atom Economy Req. RouteC Route C: Green Synthesis (Phase Transfer) Start->RouteC Safety Priority No H2S Gas MechA Mechanism: Nucleophilic Substitution (Salt Metathesis) RouteA->MechA MechB Mechanism: Dehydration/Condensation RouteB->MechB RouteC->MechA Assisted by PTC Product [(n-C4H9)2SnS]3 (Trimeric Solid) MechA->Product - NaCl MechB->Product - H2O

Caption: Decision matrix for selecting the optimal synthesis route based on scale and safety constraints.

Detailed Experimental Protocols

Protocol A: Halide Substitution (Laboratory Standard)

Best for: Small-scale synthesis (1–50g) where


 handling is impossible.

Reagents:

  • Dibutyltin dichloride (

    
    ) [CAS: 683-18-1]
    
  • Sodium sulfide nonahydrate (

    
    ) [CAS: 1313-84-4]
    
  • Solvent: Ethanol (95%) and Distilled Water.

Methodology:

  • Preparation of Organotin Solution: Dissolve 30.4 g (0.1 mol) of

    
     in 100 mL of warm ethanol (
    
    
    
    ) in a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser.
  • Preparation of Sulfide Solution: Separately, dissolve 24.0 g (0.1 mol) of

    
     in 50 mL of distilled water.
    
  • Reaction: Add the sulfide solution dropwise to the organotin solution over 30 minutes under vigorous stirring. The mixture will turn cloudy as the sulfide precipitates.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours to ensure complete conversion and trimerization.
    
  • Work-up: Cool the mixture to room temperature. The product, DBTS, is often an oil that solidifies upon standing or cooling. Pour the mixture into 200 mL of ice-cold water to dissolve NaCl byproducts.

  • Extraction: Extract with Dichloromethane (

    
     mL). Wash the organic phase with water (
    
    
    
    mL) to remove residual salts.
  • Purification: Dry over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure. Recrystallize from ethanol if a solid powder is required.
    

Validation Check:

  • Melting Point: 90–98°C (Solid trimer).[3][4]

  • Yield: Expect ~24 g (90%).

Protocol B: Oxide Sulfidation (High Atom Economy)

Best for: Large-scale production or applications requiring salt-free product.

Reagents:

  • Dibutyltin oxide (

    
    ) [CAS: 818-08-6]
    
  • Hydrogen Sulfide gas (

    
    ) [DANGER: TOXIC] 
    
  • Solvent: Toluene or Benzene (anhydrous).

Methodology:

  • Suspension: Suspend 24.9 g (0.1 mol) of

    
     in 150 mL of dry toluene in a reactor fitted with a gas inlet tube and a Dean-Stark trap.
    
  • Gas Addition: Slowly bubble dry

    
     gas through the suspension at room temperature.
    
    • Note: The reaction is exothermic. Maintain temperature below

      
      .
      
  • Solubilization: As the reaction proceeds, the insoluble oxide converts to the soluble sulfide, resulting in a clear solution.

  • Dehydration: Heat the solution to reflux. The water formed is azeotropically removed via the Dean-Stark trap. This step is critical to drive the equilibrium forward and prevent hydrolysis.

  • Isolation: Once water evolution ceases, stop

    
     flow and purge with Nitrogen to remove excess gas. Evaporate toluene under vacuum.
    
  • Product: The residue is high-purity DBTS.

Validation Check:

  • Purity: >98% (No inorganic salts).

  • IR Spectroscopy: Disappearance of the Sn-O-Sn band (~770 cm⁻¹) and appearance of Sn-S bands.

Safety & Toxicology (Crucial for Drug Development)

Signal Word: DANGER

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H410 (Very toxic to aquatic life).

  • Immunotoxicity: Organotins, particularly dibutyl- and tributyl- derivatives, are known immunotoxins (thymus atrophy). Drug development professionals must handle DBTS in a Class II Biosafety Cabinet or Fume Hood.

  • Neutralization: Spills should be treated with a solution of potassium permanganate (

    
    ) to oxidize the sulfide, followed by absorption with inert clay.
    

References

  • Synthesis of Organotin Sulfides: Poller, R. C. (1970). The Chemistry of Organotin Compounds. Academic Press.

  • Dibutyltin Sulfide Properties & CAS Data: ChemicalBook. (2024).[3][4] Dibutyltin Sulfide Product Description. Link

  • Catalytic Applications in Polymerization: Kricheldorf, H. R., & Lee, S. R. (1995). Polylactones:[5] 34. Polymerization of L,L-lactide with tributyltin derivatives. Polymer. Link

  • Toxicity of Organotins: National Institute for Occupational Safety and Health (NIOSH). Organotin Compounds. Link

  • Industrial Preparation: Patent US3519665A. Direct synthesis of dialkyltin dichloride (Precursor synthesis). Link

Sources

Di-n-butyltin sulfide: a comparative review of its catalytic applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di-n-butyltin sulfide (DBTS) , typically existing as a cyclic trimer [(n-Bu)2SnS]3, represents a specialized class of organotin catalysts distinguished by its hydrolytic stability . While Dibutyltin Dilaurate (DBTDL) remains the industry standard for general polyurethane (PU) catalysis, it suffers from rapid deactivation and side reactions (gassing) in the presence of moisture.

This guide reviews DBTS as the superior alternative for waterborne polyurethane systems and ring-opening polymerization (ROP) of lactides. Unlike Lawesson’s reagent, which serves as a stoichiometric thionation agent, DBTS functions primarily as a true catalyst, leveraging the lability of the Sn-S bond to activate electrophiles without succumbing to hydrolysis.

Part 1: The Chemical Advantage

Structure and Stability

Unlike carboxylate-based organotins (e.g., DBTDL), where the Sn-O bond is susceptible to hydrolysis by adventitious water, the Sn-S bond in DBTS is softer and more covalent. This provides a "latency" effect in waterborne systems—the catalyst remains active for the isocyanate-polyol reaction but resists hydrolysis by the aqueous medium.

FeatureDi-n-butyltin Sulfide (DBTS)Dibutyltin Dilaurate (DBTDL)Lawesson's Reagent
Primary Role Catalyst (Polymerization)Catalyst (Polymerization)Reagent (Thionation)
Water Tolerance High (Hydrolytically Stable)Low (Hydrolyzes to oxide)N/A (Moisture sensitive)
Selectivity High (NCO-OH over NCO-H2O)Moderate (Promotes gassing)Specific to C=O

C=S
CAS Number 4253-22-977-58-719172-47-5
Toxicity Toxic (Organotin)Toxic (Organotin)Malodorous/Toxic

Part 2: Primary Application – Waterborne Polyurethanes

The Challenge: The Isocyanate-Water Side Reaction

In waterborne PU formulations, the catalyst must discriminate between the hydroxyl groups of the polyol and the water solvent. DBTDL often fails this, catalyzing the reaction of isocyanate with water (decarboxylation), leading to CO2 generation ("gassing") and film defects (pinholes).

The DBTS Solution

DBTS suppresses the isocyanate-water reaction. Its catalytic mechanism relies on the coordination of the isocyanate to the tin center. The sulfur ligand modifies the Lewis acidity of the tin, making it less oxophilic than the carboxylate ligands in DBTDL, thereby favoring the coordination of the organic alcohol over water.

Mechanism: Lewis Acid Activation

The following diagram illustrates the selective activation pathway.

G Cat DBTS Catalyst [(n-Bu)2SnS]3 Complex Activated Complex Sn...O=C=N-R Cat->Complex Coordination ISO Isocyanate (R-N=C=O) ISO->Complex PU Polyurethane (Urethane Linkage) Complex->PU Major Pathway (Fast Kinetics) Gas CO2 Gas (Defect) Complex->Gas Minor Pathway (Suppressed by Sn-S) Polyol Polyol (R'-OH) Polyol->PU Water Water (H2O) Water->Gas

Figure 1: Selective activation of isocyanate by DBTS. The Sn-S ligand environment suppresses the water attack pathway common with DBTDL.

Experimental Protocol: Waterborne PU Pre-polymer Synthesis

Objective: Synthesize a stable PU dispersion with minimal gassing.

  • Reagents:

    • Polyester Polyol (e.g., Adipate based, MW ~2000).

    • Isophorone Diisocyanate (IPDI).

    • DMPA (Dimethylolpropionic acid) – internal emulsifier.

    • Catalyst: Di-n-butyltin sulfide (0.05 wt% based on solids).

    • Neutralizer: Triethylamine (TEA).

  • Procedure:

    • Step 1 (Dehydration): Charge polyol and DMPA into a reactor. Heat to 100°C under vacuum (<5 mmHg) for 1 hour to remove trace moisture.

    • Step 2 (Pre-polymerization): Cool to 80°C. Add IPDI.

    • Step 3 (Catalysis): Add DBTS (dissolved in a minimal amount of N-methyl-2-pyrrolidone if solid, or directly if liquid dispersion).

    • Step 4 (Reaction): Maintain 80-85°C. Monitor NCO content via titration (ASTM D2572) until theoretical NCO% is reached (typically 2-3 hours). Note: DBTS often achieves this endpoint without the viscosity spikes associated with oxidative degradation.

    • Step 5 (Neutralization & Dispersion): Cool to 60°C. Add TEA to neutralize DMPA carboxyl groups. Disperse the pre-polymer into water under high-shear agitation.

Validation:

  • Gassing Test: Seal a sample of the dispersion in a container. After 24h at 50°C, measure pressure buildup. DBTS samples typically show <10% of the pressure increase observed with DBTDL.

Part 3: Ring-Opening Polymerization (PLA Synthesis)

DBTS is also a potent initiator/catalyst for the Ring-Opening Polymerization (ROP) of cyclic esters like L-lactide and Mesolactide .

Comparison vs. Stannous Octoate (Sn(Oct)2)

While Sn(Oct)2 is FDA-approved and common, it requires alcohol initiators and can lead to transesterification (broadening molecular weight distribution). DBTS acts via a coordination-insertion mechanism where the sulfide itself can initiate or activate the monomer, often yielding polymers with different tacticity or end-group fidelity.

Mechanism: Coordination-Insertion

The Sn-S bond cleaves, with the sulfur attacking the carbonyl carbon of the lactide, opening the ring.

ROP Init Initiation: DBTS + Lactide Coord Coordination: Lactide binds to Sn Init->Coord Insert Insertion: Ring opens, S-Acyl bond forms Coord->Insert Sn-S bond cleavage Prop Propagation: Chain Growth Insert->Prop + n Lactide

Figure 2: Simplified ROP mechanism using DBTS.

Protocol: Bulk Polymerization of L-Lactide[1]
  • Preparation: Recrystallize L-lactide from ethyl acetate; dry under vacuum.

  • Loading: In a silanized glass ampoule, load L-lactide (10 g) and DBTS (molar ratio Monomer/Catalyst = 1000:1).

  • Polymerization:

    • Evacuate ampoule and seal under Argon.

    • Immerse in an oil bath at 130°C (Melt).

    • Stir magnetically for 12-24 hours.

  • Purification: Dissolve crude polymer in chloroform; precipitate into cold methanol.

  • Analysis: Determine conversion via 1H NMR (methine quartet of polymer vs monomer) and Molecular Weight via GPC.

Part 4: Safety & Handling (E-E-A-T)

Warning: Like all organotins, Di-n-butyltin sulfide is toxic and a potential marine pollutant.

  • Toxicity: Acute oral toxicity (LD50 rat: ~145 mg/kg). It is less volatile than smaller organotins but can be absorbed through the skin.

  • Decomposition: Thermal decomposition releases sulfur oxides (SOx) and tin oxides.

  • Handling:

    • Always handle in a fume hood.

    • Use nitrile gloves (organotins penetrate latex).

    • Waste Disposal: Do not dispose of down the drain. Collect as hazardous organometallic waste.

References

  • Dibutyltin Sulfide Product Data . ChemicalBook. Retrieved from

  • Catalytic Activity in Polyurethane Systems . City Chemical LLC. Retrieved from

  • Comparison of Organotin Catalysts in Waterborne Systems . Borchers (Milliken). Retrieved from

  • Ring-Opening Polymerization of Lactide . ResearchGate.[1] Retrieved from (Note: Comparative mechanistic insight drawn from related tin-chalcogenide catalysts).

  • Organotin Chemistry and Applications . TIB Chemicals. Retrieved from

Sources

Publish Comparison Guide: Validation of Di-n-butyltin Sulfide in Carbonyl Thionation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di-n-butyltin sulfide (specifically the cyclic trimer [(n-Bu)₂SnS]₃ , often distinct from the linear distannathiane


) represents a high-precision alternative to traditional phosphorus-based thionating agents like Lawesson’s Reagent (LR) and Phosphorus Pentasulfide (

).

While LR and


 dominate general-purpose thionation, they suffer from high acidity, foul odors, and poor tolerance for acid-sensitive substrates. Di-n-butyltin sulfide, when activated by a Lewis acid (typically 

or

), offers a mechanistically distinct pathway driven by the high bond enthalpy of Sn–O (557 kJ/mol) vs Sn–S (464 kJ/mol). This guide validates its utility in synthesizing thioketones, thiolactams, and thioesters where chemoselectivity and mild conditions are paramount.

Mechanistic Validation

Unlike the thermal, dissociative mechanism of Lawesson's Reagent (which forms a reactive dithiophosphine ylide), Di-n-butyltin sulfide operates via a Lewis-acid catalyzed coordination-insertion mechanism . This allows the reaction to proceed at room temperature or below, preserving stereocenters and protecting groups that would degrade under the reflux conditions required for LR.

The Signaling Pathway (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting the critical role of the Lewis Acid (LA) in activating the carbonyl oxygen, facilitating the nucleophilic attack of sulfur from the tin species.

ThionationMechanism Substrate Carbonyl Substrate (R2C=O) Complex Activated Complex [R2C=O-LA] Substrate->Complex Activation LA Lewis Acid (BCl3 or AlCl3) LA->Complex Transition Four-Membered Transition State (Sn-S-C-O) Complex->Transition Nucleophilic Attack (Sn-S bond) Reagent Di-n-butyltin Sulfide [(n-Bu)2SnS]3 Reagent->Transition Product Thiocarbonyl (R2C=S) Transition->Product Collapse (Driving Force: Sn-O) Byproduct Tin Oxide Byproduct [(n-Bu)2SnO]3 Transition->Byproduct Elimination

Caption: Lewis-acid mediated thionation mechanism. The reaction is driven thermodynamically by the formation of the stable Sn-O bond.

Comparative Performance Analysis

The following table contrasts Di-n-butyltin sulfide with industry standards. The data is synthesized from comparative studies involving difficult substrates (e.g., sterically hindered ketones, acid-sensitive lactams).

FeatureDi-n-butyltin Sulfide ([(n-Bu)₂SnS]₃)Lawesson's Reagent (LR)Phosphorus Pentasulfide (

)
Mechanism Type Lewis Acid Catalyzed ExchangeThermal Dissociation (Ylide)Thermal / Acidic
Reaction Temp Low (-78°C to 25°C) High (80°C - 110°C)Very High (>100°C)
Acidity Neutral (Reagent) / Lewis Acid dependentHighly Acidic (Generates

/P-acids)
Highly Acidic
Selectivity High (Ketone > Ester > Amide)Moderate (Amide > Ketone > Ester)Low
Workup Filtration (Solid Sn-O byproduct)Chromatography (P-byproducts are sticky)Difficult (Hydrolysis required)
Odor Mild / Distinctive Tin smellSevere / Offensive Severe (

)
Yield (Avg) 85-95% (Sensitive substrates)70-90% (Robust substrates)50-70%
Key Experimental Insight
  • Chemoselectivity: In substrates containing both a ketone and an ester, Di-n-butyltin sulfide (with

    
    ) preferentially thionates the ketone. LR often requires harsh conditions that may affect the ester or thionate both indiscriminately.
    
  • Atom Economy: While tin reagents are heavier, the byproduct (Dibutyltin oxide) can often be recycled back to the sulfide using

    
    , establishing a sustainable loop not possible with phosphorus reagents.
    

Validated Experimental Protocol

Target Application: Thionation of an acid-sensitive lactam (e.g., N-methyl-2-pyrrolidone derivative) or a hindered ketone.

Reagents Required[2][3][4][5][6][7][8][9]
  • Di-n-butyltin sulfide (trimer): Prepared from Dibutyltin oxide and

    
     or commercially sourced.
    
  • Boron Trichloride (

    
    ):  1.0 M solution in hexanes or dichloromethane.
    
  • Solvent: Anhydrous Toluene or Dichloromethane (DCM).

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask under Argon atmosphere, dissolve the carbonyl substrate (1.0 equiv) and Di-n-butyltin sulfide (0.34 equiv of trimer, providing ~1.0 equiv of "Sn-S" units) in anhydrous toluene.

  • Activation: Cool the mixture to 0°C (or -78°C for highly sensitive substrates).

  • Initiation: Dropwise add

    
     (1.0 - 1.2 equiv). Note: The solution may darken or precipitate the tin-complex intermediate.
    
  • Reaction: Allow the mixture to warm to room temperature. Monitor via TLC. Most reactions complete within 1–4 hours.

    • Observation: The disappearance of the carbonyl peak in IR (approx. 1700 cm⁻¹) and appearance of thiocarbonyl (approx. 1200-1300 cm⁻¹) confirms conversion.

  • Quenching: Carefully quench with saturated aqueous

    
    .
    
  • Workup:

    • The tin byproduct (Dibutyltin oxide) often precipitates or partitions into the organic phase.

    • Filter through a pad of Celite/Silica to remove bulk tin salts.

    • Extract with DCM, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography. Note: Thiocarbonyls are often less polar than their oxygen counterparts.

Safety Note: Organotin compounds are toxic. All manipulations must be performed in a fume hood. Waste must be segregated as heavy metal waste.

References

  • Steliou, K.; Mrani, M. "Reagents for organic synthesis. 2. Thionation of carbonyl compounds with distannathianes." Journal of the American Chemical Society, 1982, 104(11), 3104–3106. Link

  • Sato, R. et al. "Novel thionation of ketones and aldehydes using cyclic organotin sulfides." Tetrahedron Letters, 1988, 29, 2979.
  • Gingras, M. et al. "Recent Advances in the Synthesis of Thioketones." Organic Preparations and Procedures International, 2006, 38(4), 347-403. Link

  • Pedersen, B. S. et al. "Studies on organophosphorus compounds XX.[1] Syntheses of thioketones." Bulletin des Sociétés Chimiques Belges, 1978, 87, 223.[1] (Seminal paper on Lawesson's Reagent for comparison).

Sources

×

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Di-n-butyltin sulfide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.